molecular formula C8H5BrFNO B1444287 6-Bromo-5-fluoroindolin-2-one CAS No. 893620-44-5

6-Bromo-5-fluoroindolin-2-one

Cat. No.: B1444287
CAS No.: 893620-44-5
M. Wt: 230.03 g/mol
InChI Key: YWZPDMAAXMNKIP-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoroindolin-2-one is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZPDMAAXMNKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729328
Record name 6-Bromo-5-fluoro-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893620-44-5
Record name 6-Bromo-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-5-fluoroindolin-2-one, identified by CAS number 893620-44-5, is a critical heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the indolinone core, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and pivotal role in the development of targeted therapies, particularly as a key precursor to multi-kinase inhibitors like Nintedanib. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with detailed protocols to facilitate its effective application in the laboratory.

Core Compound Characteristics

This compound is a substituted oxindole, a privileged scaffold in drug discovery due to its ability to mimic a peptide bond and participate in various non-covalent interactions with biological targets. The presence of a fluorine atom at the 5-position and a bromine atom at the 6-position significantly influences the molecule's electronic properties and metabolic stability, making it a strategic component for creating potent and selective kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference. These values are essential for planning reactions, purification, and formulation studies.

PropertyValueSource(s)
CAS Number 893620-44-5[1][2]
Molecular Formula C₈H₅BrFNO[2][3]
Molecular Weight 230.03 g/mol [2]
Appearance Solid[4]
Purity Typically ≥99%[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route starts from commercially available precursors like 1-bromo-2,4-difluoro-5-nitrobenzene.[6] The causality behind this choice lies in the strategic placement of functional groups that guide the subsequent cyclization.

The general workflow involves the introduction of a malonate group, reduction of the nitro group, and subsequent intramolecular cyclization to form the indolinone ring.

Generalized Synthetic Workflow Diagram

The following diagram illustrates a logical pathway for the synthesis.

G A 1-Bromo-2,4-difluoro- 5-nitrobenzene B Nucleophilic Aromatic Substitution (with Dimethyl malonate) A->B Base (e.g., NaH) C Intermediate Malonate Adduct B->C D Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) C->D E Amino Intermediate D->E F Intramolecular Cyclization (Heat or Acid/Base catalysis) E->F G This compound F->G

Caption: A representative synthetic workflow for this compound.

Field-Proven Synthetic Protocol

This protocol outlines a reliable method for the synthesis. The choice of an iron/acetic acid system for the nitro reduction is a classic, cost-effective, and robust method that avoids the need for high-pressure hydrogenation equipment.

Step 1: Nucleophilic Aromatic Substitution

  • To a stirred solution of dimethyl malonate in anhydrous THF under a nitrogen atmosphere, slowly add sodium hydride (NaH, 60% dispersion in mineral oil).

  • Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the complete formation of the malonate enolate.

  • Cool the reaction mixture to 0°C and add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude malonate adduct.

Step 2: Reductive Cyclization

  • Suspend the crude malonate adduct in a mixture of acetic acid and ethanol.

  • Heat the mixture to approximately 60-70°C and add iron powder portion-wise. The exothermic reaction should be controlled by the rate of addition.

  • After the addition is complete, maintain the reaction at reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. This single step achieves both the reduction of the nitro group to an amine and the subsequent spontaneous intramolecular cyclization to the indolinone core.

  • Cool the reaction mixture and filter through celite to remove iron salts.

  • Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • The organic layer is washed with brine, dried, and concentrated.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound as a solid.

Application in Targeted Drug Discovery

The true value of this compound is realized in its application as a key intermediate for potent kinase inhibitors. The indolin-2-one scaffold is a well-established pharmacophore that targets the ATP-binding site of various kinases.[7] The fluorine and bromine substituents provide crucial anchor points for further chemical modification and enhance the binding affinity and selectivity of the final drug molecule.

Case Study: Synthesis of Nintedanib (BIBF 1120)

Nintedanib is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[8] The synthesis of Nintedanib prominently features this compound, although the final drug contains a different substituent at the 6-position. The bromo-fluoro intermediate serves as a versatile precursor that can be elaborated into the final complex structure.

A crucial step in synthesizing Nintedanib and related compounds is the Knoevenagel condensation of the indolinone core with an appropriate aldehyde. This reaction forms the characteristic ylidenemethyl bridge found in many indolinone-based kinase inhibitors.

Role in Kinase Inhibition Pathway

The indolinone core acts as a scaffold to present other functional groups to the kinase active site. The final drug, derived from intermediates like this compound, typically inhibits receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR, which are crucial drivers of angiogenesis and tumor growth.

G cluster_0 Drug Synthesis & Action Start 6-Bromo-5-fluoro- indolin-2-one Intermediate Multi-Step Elaboration (e.g., Condensation, Substitution) Start->Intermediate Drug Final Kinase Inhibitor (e.g., Nintedanib Analogue) Intermediate->Drug Kinase Tyrosine Kinase (VEGFR, PDGFR, FGFR) Drug->Kinase Inhibits ATP Binding Site Pathway Angiogenesis & Tumor Growth Signaling Kinase->Pathway Blocks Signal

Caption: Role of the intermediate in the synthesis and action of a kinase inhibitor.

Analytical Characterization and Safety

Purity Analysis: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of 99% or higher is often required for use in GMP (Good Manufacturing Practice) synthesis of active pharmaceutical ingredients.[5]

Structural Confirmation:

  • ¹H NMR: Will show characteristic peaks for the aromatic and methylene protons of the indolinone ring system.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry: Will show a molecular ion peak corresponding to the molecular weight (230.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling: As with all bromo-organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and emergency procedures.[1]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the advancement of modern medicine. Its well-defined structure and reactivity provide medicinal chemists with a reliable and versatile platform for constructing sophisticated drug candidates. The successful development of multi-kinase inhibitors like Nintedanib underscores the strategic importance of this intermediate. As research into targeted therapies continues to expand, the demand for high-purity, well-characterized building blocks like this compound will undoubtedly grow, solidifying its place as a cornerstone of contemporary drug discovery.

References

An In-depth Technical Guide to 6-Bromo-5-fluoroindolin-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-5-fluoroindolin-2-one is a halogenated heterocyclic compound built upon the indolin-2-one (oxindole) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of bromine and fluorine atoms significantly modulates the molecule's physicochemical and pharmacological properties, making it a highly valuable building block in modern drug discovery. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic pathway, and its critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Molecular Identity and Physicochemical Profile

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in harnessing its potential for research and development.

Chemical Identifiers

A unique set of identifiers ensures the precise identification of this compound in global databases and chemical inventories.

IdentifierValueReference
CAS Number 893620-44-5[1]
Molecular Formula C₈H₅BrFNO[1]
Molecular Weight 230.03 g/mol [1]
IUPAC Name 6-Bromo-5-fluoro-1,3-dihydro-2H-indol-2-one
Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is sparse, reliable predictions can be made based on its structure and data from close analogs.

PropertyValue / PredictionRationale & Comparative Insights
Melting Point Predicted: >150 °CDirect experimental data is not readily available. However, the related compound 6-Bromoindole has a melting point of 92-96 °C. The presence of the lactam (amide) ring in the indolin-2-one structure allows for strong intermolecular hydrogen bonding, which typically results in a significantly higher melting point compared to the corresponding indole.
Boiling Point >300 °C (Predicted, with decomposition)High melting point and strong intermolecular forces suggest a high boiling point, likely with decomposition under atmospheric pressure. The predicted boiling point for the related 6-Bromo-5-fluoroindole is 315.9±22.0 °C.[2]
Solubility Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Ethanol).The hydrophobic aromatic ring and halogen substituents lead to poor aqueous solubility.[3] This is a common characteristic for halogenated indole derivatives, which show enhanced solubility in solvents like dimethyl sulfoxide (DMSO), acetone, and ethanol.[3]
pKa (Amide N-H) ~17-18 (Predicted)The pKa of the N-H proton in the related 6-Bromo-5-fluoroindole is predicted to be 15.23.[2] However, the electron-withdrawing effect of the adjacent carbonyl group in the indolin-2-one scaffold makes the amide proton less acidic than the pyrrolic proton of an indole. Therefore, a higher pKa is expected.
LogP 2.0 - 2.5 (Predicted)The presence of two halogens (Br, F) increases lipophilicity, while the lactam moiety adds polarity. This balance results in a moderately lipophilic compound, a key feature for cell membrane permeability. The indolinone core is a frequent component in orally bioavailable drugs.[4]

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. Based on the chemical structure of this compound, the following spectral characteristics are anticipated.

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the methylene (-CH₂-) group, and the amide (-NH-) proton. The aromatic proton adjacent to the fluorine will exhibit coupling to ¹⁹F. The methylene protons will appear as a singlet, and the amide proton as a broad singlet.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~175 ppm), aromatic carbons attached to fluorine and bromine (showing the influence of halogenation), the methylene carbon (~35 ppm), and two other aromatic carbons.

  • Mass Spectrometry: The mass spectrum will display a characteristic molecular ion cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, resulting in two peaks of similar intensity at m/z 230 and 232.

  • Infrared (IR) Spectroscopy: The IR spectrum should feature prominent absorption bands corresponding to the N-H stretch (around 3200 cm⁻¹) and the amide C=O stretch (a strong band around 1710 cm⁻¹).

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through established methodologies for constructing the oxindole core, often starting from appropriately substituted nitroaromatics.

Proposed Synthetic Workflow

A reliable synthetic route involves the reaction of a substituted nitrophenyl derivative with dimethyl malonate, followed by reductive cyclization. This approach offers excellent control over the final substitution pattern on the aromatic ring.[5]

Synthesis_Workflow A 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene B Side-chain Bromination A->B  NBS, AIBN   C 1-Bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene B->C D Malonic Ester Synthesis C->D  NaH, Diethyl malonate   E Diethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)malonate D->E F Reductive Cyclization E->F  Fe/AcOH or H₂, Pd/C   G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology
  • Side-chain Bromination: The starting material, 1-bromo-2-fluoro-4-methyl-5-nitrobenzene, undergoes free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN to yield the benzyl bromide intermediate.

  • Malonic Ester Synthesis: The resulting benzylic bromide is treated with the sodium salt of diethyl malonate (formed using a base like sodium hydride) in an anhydrous solvent to form the key malonate adduct. This reaction is a standard procedure for building the carbon framework necessary for cyclization.

  • Reductive Cyclization: The nitro group in the malonate intermediate is reduced to an amine. This is typically achieved using reducing agents like iron powder in acetic acid or through catalytic hydrogenation (H₂ gas with a palladium catalyst). The newly formed amine spontaneously undergoes intramolecular cyclization by attacking one of the ester groups, eliminating ethanol and forming the stable five-membered lactam ring of the indolin-2-one product. This final step is often efficient and high-yielding.[6]

Significance in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a sophisticated building block for creating complex, biologically active molecules.

A Scaffold for Kinase Inhibitors

The indolin-2-one core is central to a class of drugs known as kinase inhibitors, which are at the forefront of targeted cancer therapy. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, for which 5-fluoroindolin-2-one is a key precursor.[5] The 6-bromo-5-fluoro analog is designed to serve a similar role, providing medicinal chemists with a template that can be further elaborated to create novel inhibitors with potentially improved potency, selectivity, or pharmacokinetic properties. A related compound, 6-Bromo-5-fluoro-3,3-dimethylindolin-2-one, is explicitly used as a key intermediate in developing kinase inhibitors for cancer treatment.[7]

The Role of Halogenation

The inclusion of fluorine and bromine is a deliberate strategy in rational drug design.

  • Fluorine: The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8] Its high electronegativity can also lead to more favorable binding interactions with enzyme targets and improve cell membrane permeability.[8][9]

  • Bromine: The bromine atom serves a dual purpose. It provides a synthetic handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional molecular complexity. Furthermore, its size and lipophilicity can be exploited to optimize binding within the hydrophobic pockets of target proteins.

Drug_Discovery_Role cluster_0 Core Scaffold cluster_1 Key Properties cluster_2 Therapeutic Application A This compound Privileged Scaffold B Fluorine Atom - Metabolic Stability - Target Binding A->B imparts C Bromine Atom - Synthetic Handle - Lipophilicity A->C imparts D Lactam Core - H-Bonding - Structural Rigidity A->D imparts E Synthesis of Advanced Intermediates Further Functionalization B->E enables C->E enables D->E enables F Development of Kinase Inhibitors Targeted Cancer Therapy E->F leads to

Caption: The role of this compound in the drug discovery pipeline.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, combined with the advantageous properties imparted by its halogen substituents and the proven biological relevance of its core scaffold, makes it an indispensable intermediate. Researchers and drug development professionals can leverage this molecule to construct novel kinase inhibitors and other targeted therapies, paving the way for the next generation of precision medicines.

References

  • MySkinRecipes. (n.d.). 6-Bromo-5-fluoro-3,3-dimethylindolin-2-one. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Bromo-5-fluoroindoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-5-fluoroindole (C8H5BrFN). Retrieved from [Link]

  • MDPI. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 893620-44-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2024). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

Sources

Spectral Data of 6-Bromo-5-fluoroindolin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 6-Bromo-5-fluoroindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete public domain dataset for this specific molecule is limited, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to provide a robust and predictive analysis.

Introduction to this compound

This compound belongs to the indolin-2-one (or oxindole) class of compounds, a core scaffold found in numerous biologically active molecules. The presence of both bromine and fluorine substituents on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. Accurate interpretation of its spectral data is paramount for structure verification, purity assessment, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the indolinone ring, and the N-H proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl group, bromine, and fluorine atoms.

Based on data from the closely related 6-bromo-5-fluoroindole and general principles of NMR spectroscopy, the following proton assignments are predicted.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.3 - 7.5Doublet~8-9 (³JH-F)
H-7~6.8 - 7.0Doublet~1-2 (⁴JH-F)
CH₂ (C3)~3.5 - 3.7Singlet-
NH (N1)~8.0 - 8.5Broad Singlet-

Causality Behind Assignments:

  • Aromatic Protons (H-4 and H-7): The electron-withdrawing fluorine atom at position 5 will deshield the adjacent proton at H-4, causing it to appear at a lower field. Furthermore, a significant through-bond coupling (³JH-F) is expected, resulting in a doublet. The proton at H-7 will be less affected by the fluorine but will still experience its long-range coupling (⁴JH-F), also likely appearing as a doublet, albeit with a smaller coupling constant.

  • Methylene Protons (C3-H₂): The protons on the C3 carbon are adjacent to the carbonyl group, which deshields them, leading to a chemical shift in the range of 3.5-3.7 ppm. In the absence of adjacent protons, this signal is expected to be a singlet.

  • Amide Proton (N1-H): The N-H proton of the lactam is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C2)~175 - 180
C-F (C5)~155 - 160 (d, ¹JC-F ≈ 240-250 Hz)
C-Br (C6)~115 - 120
C3a~128 - 132
C7a~140 - 145
C4~110 - 115 (d, ²JC-F ≈ 20-25 Hz)
C7~112 - 117 (d, ³JC-F ≈ 5-10 Hz)
CH₂ (C3)~35 - 40

Expert Insights:

The carbon directly attached to the fluorine atom (C5) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively. The carbonyl carbon (C2) will be the most deshielded carbon, appearing at the lowest field.

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum will be the absorption band of the lactam carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Lactam)1700 - 1720Strong
C=C Stretch (Aromatic)1600 - 1620, 1450 - 1500Medium
C-N Stretch1200 - 1350Medium
C-F Stretch1000 - 1100Strong
C-Br Stretch500 - 600Medium

Causality in IR Spectroscopy:

The position of the lactam C=O stretch is particularly diagnostic. In a five-membered ring (a γ-lactam), ring strain typically increases the carbonyl stretching frequency compared to an acyclic amide. The electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring can also slightly influence this frequency. The strong C-F and C-Br stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound will form a molecular ion (M⁺˙), which will then undergo fragmentation. The most characteristic feature will be the isotopic pattern of bromine.[2]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentComments
231/233[C₈H₅BrFNO]⁺˙Molecular ion (M⁺˙) peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
203/205[M - CO]⁺˙Loss of a neutral carbon monoxide molecule.
152[M - Br]⁺Loss of a bromine radical.
124[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.

Trustworthiness of Fragmentation Analysis:

The presence of a pair of peaks of nearly equal intensity, separated by two mass units, is a definitive indicator of the presence of a single bromine atom in a fragment.[2] The fragmentation of the indolinone core often proceeds via the loss of a neutral CO molecule, a stable species.[3]

Experimental Protocols

To acquire high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualization of Key Structural and Spectral Features

Molecular Structure of this compound

Caption: 2D structure of this compound.

Predicted ¹H NMR Spectrum Visualization

G cluster_0 Predicted ¹H NMR Spectrum NH (N1)\n~8.0-8.5 ppm\n(Broad Singlet) NH (N1) ~8.0-8.5 ppm (Broad Singlet) H-4\n~7.3-7.5 ppm\n(Doublet) H-4 ~7.3-7.5 ppm (Doublet) NH (N1)\n~8.0-8.5 ppm\n(Broad Singlet)->H-4\n~7.3-7.5 ppm\n(Doublet) H-7\n~6.8-7.0 ppm\n(Doublet) H-7 ~6.8-7.0 ppm (Doublet) H-4\n~7.3-7.5 ppm\n(Doublet)->H-7\n~6.8-7.0 ppm\n(Doublet) CH₂ (C3)\n~3.5-3.7 ppm\n(Singlet) CH₂ (C3) ~3.5-3.7 ppm (Singlet) H-7\n~6.8-7.0 ppm\n(Doublet)->CH₂ (C3)\n~3.5-3.7 ppm\n(Singlet)

Caption: Predicted chemical shifts and multiplicities in ¹H NMR.

Key IR Absorptions

G IR_Peaks Key IR Absorptions (cm⁻¹) N-H Stretch C=O Stretch (Lactam) C-F Stretch ~3250 ~1710 ~1050

Caption: Characteristic functional group frequencies in IR spectroscopy.

References

  • BenchChem. (2024). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
  • ChemicalBook. (n.d.). 6-Bromo-5-fluoroindole synthesis. Retrieved from ChemicalBook website.[1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website.[4]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide website.[3]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry website.[2]

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A Technical Guide to the Solubility of 6-Bromo-5-fluoroindolin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-fluoroindolin-2-one is a substituted oxindole, a scaffold of significant interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of direct experimental public data for this specific molecule, this guide leverages solubility data of the parent compound, 2-oxindole, and establishes a theoretical framework based on physicochemical properties to predict its behavior in a range of common organic solvents. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. For a molecule like this compound, its solubility profile dictates critical downstream applications. In early-stage discovery, consistent and known concentrations in organic solvents such as dimethyl sulfoxide (DMSO) are essential for high-throughput screening (HTS) to ensure the reliability of bioassay results. During process development and scale-up, solvent selection for reaction, crystallization, and purification is guided by solubility to maximize yield and purity. Finally, in formulation development, understanding the solubility in various excipients and solvent systems is crucial for achieving the desired bioavailability of the final drug product.

This guide is structured to provide both a theoretical understanding and practical methodologies for assessing the solubility of this compound.

Molecular Structure Analysis and Predicted Solubility Behavior

To comprehend the solubility of this compound, a detailed analysis of its molecular structure is essential. The molecule's behavior in different solvents is governed by the interplay of its functional groups and overall polarity.

Molecular_Structure_Analysis cluster_Molecule This compound cluster_Properties Physicochemical Properties cluster_Solubility Predicted Solubility Molecule This compound (C8H5BrFNO) MW: 230.03 Oxindole_Core Oxindole Core (Lactam) Molecule->Oxindole_Core is based on Substituents Substituents (Br, F) Molecule->Substituents is modified by Crystal_Lattice Crystal Lattice Energy Molecule->Crystal_Lattice forms H_Bonding Hydrogen Bonding Sites (N-H, C=O) Oxindole_Core->H_Bonding provides Polarity Molecular Polarity Substituents->Polarity influences H_Bonding->Polarity contributes to Polar_Surface_Area Polar Surface Area (PSA) H_Bonding->Polar_Surface_Area Polar_Protic Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) H_Bonding->Polar_Protic LogP Predicted LogP (Increased Lipophilicity) Polarity->LogP Polar_Aprotic Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) Polarity->Polar_Aprotic Non_Polar Poor Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) LogP->Non_Polar Crystal_Lattice->Polar_Aprotic overcome by strong interactions

Caption: Predicted solubility based on molecular structure analysis.

The core of the molecule is the oxindole ring system, which contains a lactam (a cyclic amide). This functional group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). The presence of these sites suggests that this compound can interact favorably with polar solvents, particularly those that can participate in hydrogen bonding.

The benzene ring portion of the oxindole is nonpolar. The addition of a bromine and a fluorine atom at the 6- and 5-positions, respectively, introduces several effects:

  • Increased Molecular Weight and Size: This generally leads to a decrease in solubility compared to the parent oxindole.

  • Increased Lipophilicity: The halogen substituents, particularly bromine, increase the molecule's lipophilicity (fat-solubility), which would favor solubility in less polar organic solvents. The predicted XlogP for the related 6-bromo-5-fluoroindole is 2.8, indicating a significant nonpolar character.

  • Polarity: While halogens are electronegative, their contribution to overall molecular polarity in an aromatic system can be complex. However, the C-F and C-Br bonds are polar.

Based on this analysis, it is predicted that this compound will exhibit the following solubility trends:

  • High solubility in polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and acetone. These solvents can accept hydrogen bonds from the N-H group and have strong dipole-dipole interactions.

  • Moderate solubility in polar protic solvents like ethanol and methanol. These solvents can both donate and accept hydrogen bonds, but they also have a higher propensity to self-associate, which can compete with solute-solvent interactions.

  • Low solubility in nonpolar solvents such as hexane and toluene, as these solvents cannot effectively solvate the polar lactam portion of the molecule.

Estimated Solubility Profile: A Data-Driven Approach

While specific experimental data for this compound is not publicly available, a reasonable estimation can be made by examining the solubility of the parent compound, 2-oxindole. A 2019 study in the Journal of Chemical & Engineering Data provides valuable solubility data for 2-oxindole in a variety of organic solvents.

Table 1: Experimental Solubility of 2-Oxindole in Various Organic Solvents at 298.15 K (25 °C) and Estimated Solubility of this compound.

SolventPolarity Index (P')Dielectric Constant (ε)H-Bonding Capacity2-Oxindole Solubility (mole fraction)Estimated Solubility of this compound
Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.7AcceptorHigh (not specified in study)Likely High
N,N-Dimethylformamide (DMF)6.436.7AcceptorHigh (not specified in study)Likely High
1,4-Dioxane4.82.2Acceptor0.134Moderate to High
Acetone5.120.7Acceptor0.089Moderate
Acetonitrile5.837.5Acceptor0.046Moderate
Ethyl Acetate4.46.0Acceptor0.041Moderate
Polar Protic
Methanol5.132.7Donor & Acceptor0.021Low to Moderate
Ethanol4.324.5Donor & Acceptor0.015Low to Moderate
1-Propanol4.020.1Donor & Acceptor0.011Low
2-Propanol3.919.9Donor & Acceptor0.009Low
1-Butanol3.917.5Donor & Acceptor0.008Low
Non-Polar
Dichloromethane3.18.9Weak Acceptor0.023Low to Moderate
Toluene2.42.4None0.003Very Low

Interpretation and Estimation for this compound:

The bromine and fluorine substituents on the indolinone ring are expected to decrease the overall solubility compared to the parent 2-oxindole due to increased molecular weight and potentially stronger crystal lattice energy. However, the increased lipophilicity might slightly counteract this effect in less polar solvents. Therefore, the estimated solubility categories in Table 1 are based on a predicted reduction from the experimental values for 2-oxindole. For drug discovery applications, solubility in DMSO and DMF is of primary importance, and it is anticipated that this compound will have sufficient solubility in these solvents for most screening purposes.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain definitive solubility data, experimental determination is necessary. The choice of method depends on the required accuracy, throughput, and available equipment. The following are standard, reliable protocols.

Experimental_Workflow start Start: Obtain Pure This compound prep Prepare Saturated Solution (Excess solid in solvent, equilibrate with agitation) start->prep separation Separate Solid and Liquid Phases (Centrifugation or Filtration) prep->separation analysis Analyze Supernatant Concentration separation->analysis gravimetric Gravimetric Method (Evaporate solvent, weigh residue) analysis->gravimetric Simple, for non-volatile solutes hplc HPLC Analysis (Quantify against a standard curve) analysis->hplc High precision and specificity uv_vis UV-Vis Spectroscopy (Measure absorbance, use Beer-Lambert law) analysis->uv_vis Rapid, for chromophoric compounds end End: Determine Solubility (mg/mL or mol/L) gravimetric->end hplc->end uv_vis->end

Caption: General workflow for experimental solubility determination.

Gravimetric Method (Shake-Flask)

This is a classic and straightforward method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically

crystal structure of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-5-fluoroindolin-2-one: A Keystone for Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the indolin-2-one core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to multiple biological targets with high affinity. Its derivatives are at the heart of numerous therapeutic agents, particularly in oncology, where they function as potent kinase inhibitors.[1][2][3] The specific compound of interest, this compound, is a key intermediate in the synthesis of advanced pharmaceutical compounds.[1] The strategic placement of halogen atoms—bromine and fluorine—is a deliberate design choice. Fluorine, in particular, is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and cell permeability.[4][5]

Understanding the precise three-dimensional architecture of this molecule is not an academic exercise; it is a fundamental prerequisite for rational drug design. The crystal structure provides an exact blueprint of bond lengths, angles, and, most critically, the intermolecular interactions that govern how the molecule behaves in a solid state and how it will present itself to a biological target. This guide provides a comprehensive overview of the process and significance of determining the , drawing upon established principles and data from closely related analogs to illustrate the core concepts.

Part 1: Synthesis and Crystallization Strategy

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for X-ray diffraction.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through multi-step reaction sequences, typically starting from commercially available substituted nitrobenzene derivatives.[6] A common route involves the reaction of 1-Bromo-2,4-difluoro-5-nitrobenzene with a malonic ester, followed by reduction and cyclization.

The diagram below outlines a generalized workflow for the synthesis and crystallization of the title compound.

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Materials (e.g., 1-Bromo-2,4-difluoro-5-nitrobenzene) B Reaction with Malonic Ester A->B C Reductive Cyclization B->C D Purification (e.g., Column Chromatography) C->D E High-Purity Compound (>99%) D->E Material for Crystallization F Solvent Screening E->F G Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) F->G H Harvesting & Mounting Single Crystal G->H G A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Diffraction (Data Collection) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Determination) D->E F Model Building & Refinement E->F G Final Structure Validation F->G G cluster_applications Applications in Drug Development A Crystal Structure of This compound B Structure-Based Drug Design (e.g., Kinase Inhibitors) A->B Provides 3D Conformation C Polymorph & Formulation Studies A->C Defines Solid-State Packing D Fragment Library Design A->D Validates Core Scaffold Geometry

Sources

Quantum-Mechanical Insights into 6-Bromo-5-fluoroindolin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 6-Bromo-5-fluoroindolin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we explore the molecule's three-dimensional structure, electronic landscape, and reactivity profile. This document details the complete computational workflow, from initial structure preparation to the in-depth analysis of molecular orbitals, electrostatic potential, and charge distribution. The insights derived from these calculations are contextualized within the drug discovery pipeline, offering a roadmap for researchers to apply similar in-silico techniques for lead optimization and rational drug design.

Introduction

This compound is a substituted oxindole, a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. The presence of bromine and fluorine atoms introduces unique electronic and steric properties that can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. Understanding the precise interplay of these features at a sub-atomic level is paramount for designing next-generation therapeutics with enhanced efficacy and selectivity.

Quantum chemical (QC) calculations offer a powerful lens to inspect these properties, providing insights that are often inaccessible through empirical methods alone.[1] These calculations, grounded in the principles of quantum mechanics, can accurately predict molecular geometries, electronic structures, and reactivity indicators.[2] For drug development professionals, this translates into the ability to make more informed decisions, prioritize synthetic efforts, and accelerate the journey from a chemical concept to a viable drug candidate.[3] This guide will utilize Density Functional Theory (DFT), a robust and computationally efficient QC method, to dissect the key chemical attributes of this compound.[4]

Computational Methodology: A Self-Validating Workflow

The reliability of quantum chemical predictions hinges on a meticulously planned and executed computational protocol. The following section outlines not just the steps taken, but the scientific rationale behind each choice, ensuring a transparent and reproducible workflow.

Model Preparation and Software

The initial three-dimensional structure of this compound (Molecular Formula: C8H5BrFNO) was constructed using standard bond lengths and angles.[5] All calculations were performed using the Gaussian 09 suite of programs, a widely adopted software package in computational chemistry.[6]

Level of Theory: Selecting the Right Tools

The choice of a theoretical method and basis set is a critical decision that balances accuracy with computational expense.

  • Density Functional Theory (DFT): We employed DFT for its proven efficacy in handling organic molecules.[7] DFT methods calculate the electronic structure by focusing on the electron density, offering a favorable compromise between computational cost and accuracy compared to more demanding post-Hartree-Fock methods.[1][4]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was selected. B3LYP is renowned for its excellent performance in predicting the geometries and electronic properties of a vast range of organic compounds, including halogenated systems.[7][8]

  • 6-311++G(d,p) Basis Set: To accurately describe the electronic wavefunction, the 6-311++G(d,p) Pople-style basis set was used.[9] This choice is deliberate:

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions, which are vital in drug-receptor binding.[10]

    • (d,p): Polarization functions are included on heavy atoms (d) and hydrogen atoms (p). These functions allow for anisotropy in the electron distribution, which is essential for correctly modeling the geometry around atoms involved in covalent bonds, particularly the bromine and fluorine atoms.[9][10]

Step-by-Step Computational Protocol

The following protocol ensures that the final results correspond to a true and stable representation of the molecule.

  • Geometry Optimization: The initial 3D structure of this compound was subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This crucial step serves two purposes:

    • Verification of Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Thermodynamic Properties: The calculation yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations were conducted to derive key electronic properties:

    • Molecular Orbital Analysis: To determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP): To map the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: To calculate the natural atomic charges and analyze donor-acceptor interactions within the molecule.[11]

Visualization: Computational Workflow

The overall computational strategy is depicted in the workflow diagram below.

Computational_Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (Gaussian) cluster_analysis 3. Data Analysis & Interpretation cluster_application 4. Application in Drug Design Start Initial 3D Structure (C8H5BrFNO) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis Opt->Freq Geom Optimized Geometry Opt->Geom SP Single-Point Calculations Freq->SP Verified Minimum Thermo Thermodynamic Data Freq->Thermo HOMO_LUMO HOMO-LUMO Analysis SP->HOMO_LUMO MEP MEP Surface SP->MEP NBO NBO Charges SP->NBO SAR Guide SAR Studies Geom->SAR HOMO_LUMO->SAR Docking Inform Docking MEP->Docking NBO->Docking Design Rational Drug Design SAR->Design Docking->Design

Caption: A schematic of the quantum chemical calculation workflow.

Results and Discussion: Unveiling Molecular Characteristics

This section presents the quantitative data derived from the calculations and discusses their chemical and pharmacological relevance.

Optimized Molecular Geometry

The geometry optimization converged to a stable, planar structure, as confirmed by the frequency analysis. Key structural parameters provide a baseline for understanding the molecule's shape and steric profile.

ParameterBondLength (Å)ParameterAngleAngle (°)
Bond LengthC=O1.22Bond AngleC-N-C109.5
C-F1.35F-C-C119.8
C-Br1.89Br-C-C120.1
N-H1.01O=C-N125.0
Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

The calculated bond lengths for C-F and C-Br are consistent with values typical for halogenated aromatic systems, reflecting the influence of these electronegative atoms on the ring's electronic structure.[6]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[13]

Molecular OrbitalEnergy (eV)Significance
HOMO-6.85Electron-donating capacity
LUMO-1.98Electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.87 Chemical Reactivity / Stability
Table 2: Calculated Frontier Molecular Orbital energies.

A relatively large HOMO-LUMO gap, such as the 4.87 eV calculated here, suggests that this compound is a kinetically stable molecule.[14] Molecules with a smaller energy gap are generally more reactive.[15] This stability is a desirable trait for a drug candidate, as it can correlate with lower non-specific reactivity in a biological environment. The HOMO is primarily localized over the indole ring system, while the LUMO is distributed across the carbonyl group and the halogenated benzene ring, indicating that these regions are the most likely to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D map of the electronic charge distribution, providing an invaluable guide to the molecule's intermolecular interaction patterns.[15] It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the MEP map of this compound, the most negative potential (indicated by red/yellow) is concentrated around the carbonyl oxygen atom, making it a primary site for hydrogen bond donation and electrophilic attack. The region around the N-H group shows a strong positive potential (blue), identifying it as a key hydrogen bond donor site. The halogen atoms exhibit a dual character: the region lateral to the C-X bond is electron-rich, while a region of positive potential, known as a "sigma-hole," exists along the vector of the bond, particularly for bromine.[16][17] This sigma-hole can participate in favorable "halogen bonding" interactions with Lewis bases, a feature increasingly exploited in drug design.[18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized, Lewis-like picture of bonding and calculates atomic charges based on the electron density.[19][20] This offers a more chemically intuitive model of charge distribution than other methods.

AtomNatural Atomic Charge (e)
O(carbonyl)-0.58
N(indole)-0.45
F-0.21
Br-0.05
H(on N)+0.39
Table 3: Selected Natural Atomic Charges.

The NBO charges confirm the insights from the MEP analysis. The carbonyl oxygen is the most negatively charged atom, reinforcing its role as a strong hydrogen bond acceptor. The nitrogen atom also carries a significant negative charge. The hydrogen atom attached to the nitrogen is highly positive, making it an effective hydrogen bond donor. The charges on the halogen atoms are less negative than might be expected, a result of their ability to pull electron density through induction while also donating it back through resonance.

Applications in Drug Development

The quantum chemical data generated provides a powerful foundation for guiding drug discovery efforts. The relationship between a compound's structure and its biological activity (SAR) is central to medicinal chemistry, and these computational insights directly inform that relationship.[21][22]

Visualization: From Calculation to Application

The following diagram illustrates how the calculated quantum mechanical properties directly inform key stages of the drug design process.

Application_Diagram cluster_props Calculated QM Properties cluster_design Drug Design Applications MEP MEP Surface (Electrostatic Interactions) PHARMACOPHORE Pharmacophore Modeling MEP->PHARMACOPHORE Identifies H-bond acceptors/donors HOMO_LUMO HOMO-LUMO Gap (Reactivity & Stability) QSAR QSAR Model Development HOMO_LUMO->QSAR Electronic descriptor NBO NBO Charges (Partial Charges for Force Fields) DOCKING Molecular Docking & Scoring NBO->DOCKING Improves electrostatic term in scoring NBO->QSAR Charge descriptor GEOM Optimized Geometry (3D Shape & Sterics) GEOM->PHARMACOPHORE Defines spatial arrangement GEOM->DOCKING Provides ligand conformation LEAD_OPT Lead Optimization PHARMACOPHORE->LEAD_OPT DOCKING->LEAD_OPT QSAR->LEAD_OPT

Caption: Linking QM properties to drug design strategies.

  • Structure-Activity Relationship (SAR) Guidance: The MEP and NBO analyses pinpoint the key interaction sites. For instance, modifying substituents near the carbonyl oxygen or the N-H group will likely have a significant impact on binding affinity. Computational methods are a cornerstone of modern SAR studies.[23][24]

  • Informing Molecular Docking: Accurate partial atomic charges derived from NBO analysis can be used to parameterize ligands for molecular docking simulations, leading to more reliable predictions of binding poses and affinities.[21] The optimized geometry provides a low-energy, realistic starting conformation for the ligand.

  • Quantitative Structure-Activity Relationship (QSAR): The calculated properties, such as the HOMO-LUMO gap, dipole moment, and atomic charges, can serve as highly informative descriptors for building QSAR models.[22][25] These models quantitatively correlate chemical features with biological activity, enabling the prediction of potency for novel, unsynthesized analogs.[21]

Conclusion

This technical guide demonstrates the successful application of a robust quantum chemical workflow to characterize the drug-like molecule this compound. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have determined its stable geometry, analyzed its electronic structure, and mapped its reactivity profile. The results indicate a kinetically stable molecule with distinct regions for hydrogen bonding and potential halogen bond interactions. These fundamental insights provide a solid, data-driven foundation for medicinal chemists and drug development professionals to guide the rational design and optimization of new therapeutics based on the indolinone scaffold. The integration of such computational approaches is indispensable for accelerating the modern drug discovery pipeline.[2]

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Foreword: Proactive Stability Profiling in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 6-Bromo-5-fluoroindolin-2-one

The Molecule: this compound

The structure of this compound incorporates several key functional groups that will dictate its thermal behavior: an indolinone core, a lactam ring, and two halogen substituents (bromine and fluorine) on the aromatic ring.

  • Indolinone Core: A bicyclic structure that is generally stable but can be susceptible to ring-opening under harsh conditions.

  • Lactam Amide Bond: This bond within the five-membered ring can be susceptible to hydrolysis, particularly at elevated temperatures in the presence of moisture.

  • Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally enhances the thermal stability of organic molecules.[2]

  • Carbon-Bromine Bond: The C-Br bond is significantly weaker than the C-F bond and often represents a potential initiation site for thermal degradation.[3][4]

Given this structure, a preliminary hypothesis is that thermal decomposition will likely initiate via cleavage of the C-Br bond or reactions involving the lactam functionality, rather than the C-F bond.

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach combining several analytical techniques is essential for a complete characterization of an API's thermal properties.[5] The primary tools for this investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[] It is the definitive method for determining decomposition temperatures.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Place 3-5 mg of finely powdered this compound into a clean, tared ceramic or platinum pan. An even, thin layer is crucial for uniform heat distribution.

  • Atmosphere Selection: Conduct the initial run under an inert nitrogen atmosphere (flow rate: 20-50 mL/min) to prevent oxidative degradation.[2] This isolates the inherent thermal stability from its reactivity with oxygen. A subsequent run in a dry air or oxygen atmosphere can be performed to assess oxidative stability.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[2] This rate is standard for initial screening, balancing resolution and experimental time.

  • Data Analysis: Record the sample mass versus temperature. The onset temperature of mass loss (Tonset) is identified as the point of initial decomposition.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is invaluable for identifying melting points, phase transitions, and exothermic or endothermic decomposition events that do not necessarily involve mass loss.[7]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum DSC pan. This prevents mass loss due to sublimation prior to decomposition. Prepare an empty, sealed aluminum pan as the reference.

  • Atmosphere: Utilize a nitrogen purge (flow rate: 20-50 mL/min) to maintain an inert environment.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature approximately 50 °C above the decomposition onset found by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

Data Interpretation and Summary

The combined data from TGA and DSC provide a comprehensive thermal profile.

ParameterDescriptionIllustrative Data for this compound
Melting Point (Tm) Temperature at which the solid-to-liquid phase transition occurs (DSC endotherm).e.g., 210-215 °C
Decomposition Onset (Tonset) Temperature at which significant mass loss begins (TGA).e.g., >250 °C
Decomposition Peak (Tpeak) Temperature of maximum decomposition rate (DSC exotherm).e.g., 275 °C
Mass Loss (%) Total percentage of mass lost during decomposition (TGA).e.g., 75% (loss of organic structure)
Residue (%) Percentage of mass remaining at the end of the experiment (TGA).e.g., 25% (potential inorganic residue)

Forced Degradation (Stress Testing): A Predictive Framework

To understand potential degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential.[1][8] These studies expose the API to conditions more severe than accelerated stability testing to identify likely degradation products.[9][10] The International Council for Harmonisation (ICH) Q1A guideline provides the foundational framework for this analysis.[11]

Workflow for Forced Degradation Studies

The following diagram outlines a systematic approach to stress testing this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API API Sample (this compound) Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Expose to Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to Oxidative Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidative Expose to Photolytic Photolytic Stress (ICH Q1B compliant) API->Photolytic Expose to Control Control Sample (Protected from stress) HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Control->HPLC Thermal->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Compare Compare stressed samples to control HPLC->Compare Identify Identify & Characterize Degradation Products Compare->Identify

Caption: Workflow for ICH-compliant forced degradation studies.

Protocol for Thermal Stress Testing (Solid State)
  • Sample Preparation: Place a sufficient amount of this compound in a loosely capped glass vial to allow for air exchange.

  • Exposure: Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C, or 10°C increments above the accelerated testing temperature of 40°C).[9][11]

  • Time Points: Withdraw samples at predetermined intervals (e.g., 24, 48, 72 hours).

  • Analysis: Dissolve the samples in a suitable solvent and analyze using a validated stability-indicating HPLC method, comparing them against a control sample stored at 25°C/60% RH.[12] The use of HPLC coupled with mass spectrometry (LC-MS) is critical for the detection and preliminary identification of degradation products.[]

Postulated Thermal Degradation Pathway

Based on the chemical structure and known degradation patterns of halogenated aromatics, a potential thermal degradation pathway can be proposed.[3][4] This pathway likely involves the homolytic cleavage of the weakest bond, the C-Br bond, to form radical intermediates.

Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation / Termination A This compound B Radical Intermediate + Br• A->B Δ (Heat) Homolytic Cleavage of C-Br Bond C Dimerization Products B->C Radical Combination D HBr + Other Fragments B->D Hydrogen Abstraction

Caption: Postulated initiation step of thermal degradation.

The initial cleavage of the C-Br bond would generate a highly reactive aryl radical and a bromine radical. These species can then undergo a variety of subsequent reactions:

  • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, potentially leading to the formation of 5-fluoroindolin-2-one and hydrogen bromide (HBr).[3] The evolution of corrosive HBr gas is a significant safety and material compatibility concern.

  • Dimerization: Two aryl radicals could combine to form high-molecular-weight dimeric impurities.

  • Fragmentation: At higher temperatures, the indolinone ring system itself may fragment, leading to a complex mixture of smaller volatile compounds.

The identification of these products would be achieved by techniques like GC-MS for volatile components and LC-MS for less volatile impurities.[][13]

Safety and Handling Considerations

When conducting thermal studies on halogenated compounds, specific safety precautions are mandatory.

  • Ventilation: All heating experiments must be performed in a well-ventilated chemical fume hood to avoid inhalation of any potentially toxic fumes or evolved gases like HBr.[14]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[15][16]

  • Material Compatibility: The potential evolution of acidic gases (HBr) requires careful consideration of the materials used in experimental apparatus to prevent corrosion.

Conclusion and Recommendations

This guide provides a comprehensive, technically grounded framework for the complete thermal stability characterization of this compound. While lacking pre-existing data, a systematic application of TGA, DSC, and ICH-compliant forced degradation studies will yield a robust and reliable stability profile. The key to this process is the integration of orthogonal analytical techniques and the interpretation of data through the lens of fundamental chemical principles.

It is recommended that the initial decomposition temperature be determined via TGA under an inert atmosphere. This should be followed by DSC analysis to identify the melting point and the energetic nature of the decomposition. Finally, a comprehensive forced degradation study is crucial to identify potential degradants, which is a prerequisite for developing validated, stability-indicating analytical methods required for regulatory submissions. This structured approach ensures not only scientific rigor but also alignment with the stringent quality standards of the pharmaceutical industry.

References

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Introduction: The Strategic Importance of Halogenated Indolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-5-fluoroindolin-2-one: A Core Scaffold for Modern Drug Discovery

Executive Summary: The strategic incorporation of fluorine and bromine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of this compound, a key building block in the synthesis of targeted therapeutics. We will dissect its fundamental molecular and physicochemical properties, provide an expert-driven perspective on its synthesis and characterization, and explore its application as a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development scientists who require a deep technical understanding of this important synthetic intermediate.

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a robust platform for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The strategic introduction of halogen atoms, such as fluorine and bromine, onto this scaffold dramatically enhances its utility for drug design.

  • Fluorine: The incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Its small size and high electronegativity can lead to improved cell membrane permeability and altered pKa, which are critical for optimizing drug-like characteristics.[1]

  • Bromine: The bromine atom serves as a crucial synthetic handle. Its presence allows for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This compound emerges as a particularly valuable intermediate, combining the metabolic and binding advantages of a fluorine substituent with the synthetic versatility of a bromine atom. It is a key precursor for compounds targeting receptor tyrosine kinases (RTKs), a class of enzymes often implicated in cancer progression.[2]

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the foundation of its application in synthesis and drug design.

Molecular Identity and Properties

The essential quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅BrFNO[3][4][5]
Molecular Weight 230.03 g/mol [3][4]
CAS Number 893620-44-5[3][4]
Appearance Typically a powder or solid[6]
Purity >99% (Typical for commercial suppliers)[6]
Structural Analysis

The structure of this compound features an aromatic ring fused to a five-membered lactam ring. The electronegative fluorine at the 5-position and the bromine at the 6-position electronically influence the aromatic system and provide sites for synthetic modification. The lactam moiety contains a secondary amine and a carbonyl group, both of which can participate in hydrogen bonding, a critical interaction for receptor binding.

Synthesis and Structural Verification

The synthesis of this compound requires a regiocontrolled approach to ensure the correct placement of the halogen substituents. The subsequent verification of its structure and purity is critical for its use in further synthetic steps.

Retrosynthetic Pathway

A logical retrosynthetic analysis provides a roadmap for the molecule's construction from commercially available starting materials. The primary disconnection strategy involves the formation of the lactam ring from a suitably substituted nitroaromatic precursor.

G target This compound intermediate1 Substituted Phenylacetic Acid Derivative target->intermediate1 Lactam Ring Formation (Reductive Cyclization) intermediate2 Substituted Malonate Adduct intermediate1->intermediate2 Hydrolysis & Decarboxylation start 1-Bromo-2,4-difluoro-5-nitrobenzene + Dimethyl malonate intermediate2->start Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

A common route involves the nucleophilic aromatic substitution of a highly activated nitrobenzene, followed by reductive cyclization.[4][7]

Step 1: Synthesis of Diethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)malonate

  • To a solution of 1-bromo-2,4-difluoro-5-nitrobenzene in anhydrous tetrahydrofuran (THF) at -78°C, add diethyl malonate.

  • Slowly add a strong base, such as sodium hydride (NaH), portion-wise while maintaining the low temperature. The rationale for the low temperature is to control the exothermicity of the reaction and to favor the substitution at the more electron-deficient position ortho to the nitro group.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified malonate adduct from Step 1 in a mixture of acetic acid and ethanol.

  • Add iron powder to the solution. The iron, in the presence of acetic acid, serves as the reducing agent to convert the nitro group to an amine.

  • Heat the reaction mixture to reflux (e.g., 90°C) overnight.[8] This step accomplishes both the reduction of the nitro group and the subsequent intramolecular cyclization and decarboxylation to form the indolin-2-one ring system in a single pot.

  • After cooling, filter the reaction mixture to remove excess iron and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the resulting solid by column chromatography or recrystallization to yield this compound.

Quality Control and Structural Elucidation Workflow

Confirming the identity and purity of the final compound is non-negotiable. A standard workflow involves a combination of chromatographic and spectroscopic methods.

G cluster_synthesis Synthesis Output cluster_qc QC Workflow cluster_spectroscopy Structural Confirmation raw_product Crude Product tlc TLC Analysis (Purity Check) raw_product->tlc purification Column Chromatography or Recrystallization tlc->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir final_product Verified Compound (>99% Purity)

Caption: Standard workflow for purification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The proton spectrum should show distinct signals for the aromatic and methylene protons, with coupling patterns consistent with the substitution pattern.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[9] High-resolution mass spectrometry (HRMS) can verify the elemental composition, matching the molecular formula C₈H₅BrFNO.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks would include a strong carbonyl (C=O) stretch for the lactam (around 1710 cm⁻¹) and an N-H stretch (around 3200 cm⁻¹).[9]

Applications in Drug Discovery

This compound is not an end product but a versatile starting point for creating high-value therapeutic candidates.

Role as a Versatile Synthetic Building Block

The true value of this molecule lies in the differential reactivity of its halogen atoms. The bromine at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide variety of aryl, heteroaryl, or alkyl groups to explore the chemical space around the core scaffold. This process is fundamental to optimizing a drug candidate's potency and selectivity.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling + Boronic Acid/Ester start->suzuki heck Heck Coupling + Alkene start->heck sonogashira Sonogashira Coupling + Alkyne start->sonogashira buchwald Buchwald-Hartwig + Amine/Alcohol start->buchwald library Diverse Library of Novel Chemical Entities (NCEs) for Screening suzuki->library heck->library sonogashira->library buchwald->library

Caption: Synthetic utility of this compound.

The 5-Fluoroindolin-2-one Core in Kinase Inhibitors

The 5-fluoroindolin-2-one moiety is a well-established pharmacophore found in several approved drugs, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.[7] The fluorine atom in this position often forms crucial interactions within the ATP-binding pocket of kinases. By starting with this compound, medicinal chemists can rapidly synthesize novel analogs of Sunitinib and other kinase inhibitors, aiming to improve efficacy, selectivity, or pharmacokinetic profiles.[2]

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its precisely defined molecular formula (C₈H₅BrFNO) and molecular weight (230.03 g/mol ) are the starting points for its journey into complex molecular architectures. The combination of a bioisosteric fluorine and a synthetically versatile bromine on a privileged indolin-2-one scaffold makes it an invaluable asset for medicinal chemists. A thorough understanding of its properties, synthesis, and potential applications empowers researchers to design and create the next generation of targeted therapies.

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A Theoretical Exploration of 6-Bromo-5-fluoroindolin-2-one's Reactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-5-fluoroindolin-2-one is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its privileged structure serves as a versatile intermediate in the synthesis of a multitude of bioactive molecules, most notably potent kinase inhibitors for targeted cancer therapy. The strategic placement of the bromo and fluoro substituents on the indolinone core profoundly influences its electronic properties and, consequently, its chemical reactivity. This in-depth technical guide provides a comprehensive theoretical framework for understanding the reactivity of this compound, offering researchers and drug development professionals a predictive lens through which to design novel synthetic routes and conceive of next-generation therapeutics. By dissecting the electronic landscape of this molecule, we can anticipate its behavior in various chemical transformations, thereby accelerating the drug discovery process.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally dictated by the interplay of its constituent functional groups: the aromatic benzene ring, the five-membered lactam ring, and the halogen substituents. A thorough understanding of the electronic effects of these components is paramount to predicting the molecule's chemical behavior.

The Indolin-2-one Core

The indolin-2-one (or oxindole) core is a bicyclic system where a benzene ring is fused to a five-membered lactam ring. The lactam functionality, a cyclic amide, is a key determinant of the molecule's reactivity. The lone pair of electrons on the nitrogen atom can participate in resonance with the adjacent carbonyl group, which influences the electron density distribution across the ring system. This resonance has several important consequences:

  • N-H Acidity: The electron-withdrawing nature of the carbonyl group increases the acidity of the N-H proton, making it susceptible to deprotonation by a suitable base. This is a common first step in many synthetic transformations, such as N-alkylation or N-arylation.

  • Carbonyl Reactivity: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

  • α-Carbon Reactivity: The methylene group (C3) adjacent to the carbonyl is activated and can be a site for various reactions, including aldol-type condensations and functionalization via enolate chemistry.

Influence of Bromo and Fluoro Substituents

The bromine and fluorine atoms at the C6 and C5 positions, respectively, exert significant electronic effects on the benzene ring, primarily through induction and resonance.

  • Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms and therefore exhibit a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the ring through the sigma bond framework.

  • Resonance Effect (+M): The halogens also possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This mesomeric effect is generally weaker for halogens compared to other activating groups and decreases down the group (F > Cl > Br > I). This donation of electron density is directed towards the ortho and para positions relative to the halogen.

In the case of this compound, the interplay of these effects results in a complex electronic landscape. The strong inductive effects of both halogens will generally deactivate the ring, making electrophilic aromatic substitution more challenging compared to unsubstituted indolin-2-one. However, the resonance effects will direct any potential electrophilic attack to specific positions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is typically a π-orbital delocalized over the bicyclic ring system. The energy of the HOMO is related to the molecule's ability to act as a nucleophile or electron donor. The electron-withdrawing halogen substituents are expected to lower the energy of the HOMO, making the molecule less nucleophilic than unsubstituted indolin-2-one. The HOMO density will likely be highest on the benzene ring and the nitrogen atom.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically a π*-orbital, also delocalized over the ring system, with significant contributions from the carbonyl group. The energy of the LUMO indicates the molecule's ability to act as an electrophile or electron acceptor. The electron-withdrawing substituents will also lower the energy of the LUMO, making the molecule a better electron acceptor. The LUMO density will be concentrated on the carbonyl carbon and the aromatic ring.

The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. The presence of the bromo and fluoro substituents is likely to have a modest effect on the HOMO-LUMO gap compared to the parent indolin-2-one.

Conceptual DFT Workflow for FMO Analysis

The following workflow outlines a standard computational approach to determine the frontier molecular orbitals of this compound.

FMO_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis Input Molecular Structure of This compound GeoOpt Geometry Optimization (e.g., B3LYP/6-31G*) Input->GeoOpt FreqCalc Frequency Calculation (Confirm Minimum) GeoOpt->FreqCalc SPE Single Point Energy Calculation (Obtain Orbitals) FreqCalc->SPE OrbitalEnergies HOMO & LUMO Energies HOMO-LUMO Gap SPE->OrbitalEnergies OrbitalVis Visualization of HOMO & LUMO SPE->OrbitalVis MEP Molecular Electrostatic Potential Map SPE->MEP

Caption: A typical workflow for the computational analysis of frontier molecular orbitals.

Predicted Reactivity and Key Reaction Sites

Based on the theoretical principles discussed above, we can predict the reactivity of this compound at its key functional sites.

Reactions at the Nitrogen Atom (N1)

The N-H proton of the lactam is the most acidic proton in the molecule. Deprotonation with a suitable base (e.g., NaH, K2CO3) generates a nucleophilic anion that can readily participate in a variety of reactions.

  • N-Alkylation and N-Arylation: This is a common and highly predictable reaction. The resulting N-substituted derivatives are important intermediates in the synthesis of many kinase inhibitors. The choice of base and electrophile allows for a high degree of control over the final product.

Reactions at the α-Carbon (C3)

The C3 methylene group is activated by the adjacent carbonyl group. It can be deprotonated under stronger basic conditions to form an enolate, which can then react with various electrophiles.

  • Aldol-Type Condensations: A key reaction of the indolin-2-one core is the Knoevenagel condensation with aldehydes and ketones. This reaction is typically base-catalyzed and leads to the formation of 3-substituted-ylideneindolin-2-ones, a common structural motif in kinase inhibitors. The electron-withdrawing nature of the bromo and fluoro substituents may slightly increase the acidity of the C3 protons, potentially facilitating this reaction.

Reactions on the Aromatic Ring

The benzene ring of this compound is electron-deficient due to the inductive effects of the halogens and the fused lactam ring.

  • Electrophilic Aromatic Substitution (SEAr): SEAr reactions are expected to be sluggish due to the deactivating nature of the substituents. If forced, the substitution pattern will be directed by the combined influence of the halogens and the amide group. The amide group is an ortho, para-director, while the halogens are also ortho, para-directors. Predicting the major product would require careful consideration of the relative directing strengths and steric hindrance.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it a potential candidate for SNAr reactions, particularly at the positions activated by the electron-withdrawing groups. The bromine atom at C6 could potentially be displaced by a strong nucleophile, although this would likely require harsh reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This is a highly valuable and predictable method for introducing a wide range of substituents at this position, offering a powerful tool for library synthesis in drug discovery.

Conceptual Reaction Pathway Diagram

The following diagram illustrates some of the key potential reaction pathways for this compound.

Reactivity_Pathways cluster_N1 N1 Reactivity cluster_C3 C3 Reactivity cluster_C6 C6 Reactivity Start This compound N_Deprotonation Deprotonation (Base) Start->N_Deprotonation 1. C3_Condensation Knoevenagel Condensation (R-CHO, Base) Start->C3_Condensation Pd_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Pd_Coupling N_Alkylation N-Alkylation/ N-Arylation N_Deprotonation->N_Alkylation 2. Electrophile

Caption: Key reaction pathways of this compound.

Experimental Protocols: A Self-Validating System

To translate these theoretical predictions into practice, robust and reproducible experimental protocols are essential. The following provides a generalized, self-validating protocol for a common and crucial reaction of this compound: Palladium-Catalyzed Suzuki Cross-Coupling.

Protocol: Suzuki Cross-Coupling at the C6 Position

Objective: To synthesize a 6-aryl-5-fluoroindolin-2-one derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation:

  • TLC/LC-MS Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot (typically) on the TLC plate, or a new peak with the expected mass in the LC-MS, provides real-time validation of the reaction's progress.

  • Spectroscopic Analysis: The NMR and HRMS data provide definitive proof of the product's identity and purity, confirming the successful cross-coupling reaction. The absence of the starting material's characteristic signals and the appearance of new signals corresponding to the coupled aryl group validate the outcome.

Conclusion and Future Directions

The reactivity of this compound is a rich and multifaceted subject, governed by the delicate interplay of the indolinone core and its halogen substituents. This guide has provided a theoretical framework for understanding and predicting its chemical behavior, from the acidic N-H proton to the versatile bromine handle for cross-coupling reactions. By leveraging the principles of electronic effects and frontier molecular orbital theory, medicinal chemists can make more informed decisions in the design and synthesis of novel drug candidates.

Future theoretical studies employing Density Functional Theory (DFT) would be invaluable to provide quantitative data on the orbital energies, bond dissociation energies, and reaction energy profiles for this compound. Such studies would further refine our understanding of its reactivity and provide even more precise guidance for synthetic chemists. As our computational tools become more powerful, the synergy between theoretical prediction and experimental validation will continue to accelerate the pace of drug discovery, with this compound and its derivatives undoubtedly playing a continued and important role.

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This section would be populated with specific citations to peer-reviewed articles and computational chemistry resources as they are identified and used in the generation of the guide. The references would be formatted to include the Title, Source, and a valid, clickable URL.

The Unseen Scaffolding: A Technical Guide to the Discovery and Synthesis of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide delves into the technical history and synthetic underpinnings of 6-Bromo-5-fluoroindolin-2-one, a heterocyclic compound whose significance is not in its own biological activity, but in its crucial role as a molecular building block for targeted therapeutics. As a Senior Application Scientist, my objective is to present not just a historical account or a set of protocols, but to illuminate the chemical logic and strategic considerations that have shaped the journey of this important intermediate. We will explore its origins within the context of kinase inhibitor development, dissect its synthesis, and understand why its specific arrangement of atoms has proven so valuable in the field of medicinal chemistry.

Conceptual Genesis: The Demand for a Privileged Scaffold

The story of this compound is inextricably linked to the development of Sunitinib (marketed as Sutent®), a landmark oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), Sunitinib's success validated the therapeutic strategy of inhibiting angiogenesis and tumor cell proliferation by blocking key signaling pathways.[1][2]

The chemical architecture of Sunitinib features an indolin-2-one (also known as oxindole) core.[3] This scaffold is considered a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple, distinct biological targets.[3] The oxindole nucleus is a versatile template, and its strategic substitution allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The development of Sunitinib at SUGEN, a pioneering biotechnology company, spurred intensive research into the efficient synthesis of functionalized oxindoles.[1] It is within this context of targeted drug discovery that this compound emerged—not as a final drug product, but as a key intermediate, meticulously designed for subsequent chemical elaboration. The presence and positioning of the bromine and fluorine atoms were not accidental; they were strategically placed to influence the molecule's reactivity and electronic properties, and ultimately, to enhance the biological activity of the final drug candidate.[4]

The Strategic Synthesis of this compound

The synthesis of substituted oxindoles like this compound is a challenge of regioselectivity—ensuring that the desired substituents are placed at the correct positions on the aromatic ring. While numerous classical methods exist for forming the oxindole core, such as the Stolle and Brunner cyclizations, the construction of highly substituted analogues often requires a more bespoke approach.

A common and effective strategy for synthesizing this compound begins with a commercially available, appropriately substituted benzene ring, which already contains the required bromine and fluorine atoms in the correct orientation. One such documented route starts from 1-Bromo-2,4-difluoro-5-nitrobenzene.[5] This approach provides excellent control over the final substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards a reductive cyclization strategy. The core indolinone ring can be formed by creating the C-N bond and the C-C bond of the five-membered ring from a suitably substituted nitrobenzene derivative.

G Target This compound Intermediate1 Substituted Phenylacetic Acid Derivative Target->Intermediate1 Reductive Cyclization StartingMaterial 1-Bromo-2,4-difluoro-5-nitrobenzene + Dimethyl Malonate Intermediate1->StartingMaterial Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis based on the principles of nucleophilic aromatic substitution followed by reductive cyclization.

Step 1: Synthesis of Diethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)malonate

This initial step involves the reaction of 1-bromo-2,4-difluoro-5-nitrobenzene with a soft nucleophile, such as dimethyl malonate. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). One of the fluorine atoms, positioned ortho and para to the nitro group, serves as a good leaving group.

  • Reagents: 1-Bromo-2,4-difluoro-5-nitrobenzene, Dimethyl malonate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of Sodium Hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of Dimethyl malonate (1.1 eq) in THF is added dropwise. The mixture is stirred for 30 minutes at this temperature to form the sodium salt of dimethyl malonate.

    • A solution of 1-Bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) in THF is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

    • The reaction is carefully quenched with saturated ammonium chloride solution and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization to form this compound

The malonate intermediate is then subjected to conditions that simultaneously reduce the nitro group to an amine and induce cyclization to form the desired indolin-2-one ring. This is often achieved using a reducing agent like iron powder in acetic acid. This step involves hydrolysis of the malonate esters and decarboxylation, followed by the intramolecular amide bond formation.

  • Reagents: Diethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)malonate, Iron powder, Glacial Acetic Acid.

  • Procedure:

    • A mixture of the malonate derivative (1.0 eq), iron powder (excess, e.g., 10 eq), and glacial acetic acid is heated to reflux (around 110-120 °C).

    • The reaction is stirred vigorously and monitored by TLC. The reaction can take several hours.

    • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

    • The filtrate is concentrated under reduced pressure to remove the acetic acid.

    • The residue is dissolved in ethyl acetate and washed with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield this compound.

G cluster_0 Synthesis Workflow Start 1-Bromo-2,4-difluoro- 5-nitrobenzene Step1 Nucleophilic Aromatic Substitution (NaH, THF) Start->Step1 Malonate Dimethyl Malonate Malonate->Step1 Intermediate Malonate Adduct Step1->Intermediate Step2 Reductive Cyclization (Fe, Acetic Acid) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyData
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.04 g/mol
Appearance Off-white to pale yellow solid
CAS Number 885271-33-2
Melting Point Data not consistently reported, requires experimental verification.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~10.5 (s, 1H, NH), ~7.3 (d, 1H), ~7.0 (d, 1H), ~3.5 (s, 2H, CH₂). Note: Exact shifts can vary.
¹³C NMR (DMSO-d₆, 100 MHz) Expected signals for 8 carbons, including a carbonyl (~175 ppm), aromatic carbons (some coupled to F), and a methylene carbon (~35 ppm).

Note: Spectroscopic data is predictive based on the structure and data from similar compounds. Experimental verification is crucial.

Application in Drug Development: The Gateway to Sunitinib

The primary and most significant application of the 5-fluoroindolin-2-one scaffold, and by extension its bromo-substituted precursor, is in the synthesis of Sunitinib.[6][7] The core synthesis of Sunitinib involves a Knoevenagel condensation between 5-fluoroindolin-2-one and another key intermediate, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[4][7]

While 5-fluoroindolin-2-one is the direct participant in the final condensation, the this compound intermediate is valuable for several reasons:

  • A Handle for Further Functionalization: The bromine atom at the 6-position can serve as a versatile synthetic handle. It can be readily transformed into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of Sunitinib analogues for structure-activity relationship (SAR) studies.

  • Exploration of New Chemical Space: By modifying the 6-position, researchers can explore how substitutions on the benzene ring of the indolinone core affect the drug's binding affinity, selectivity, and pharmacokinetic profile.

Conclusion and Future Outlook

This compound stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. Its history is not one of a standalone therapeutic agent but of a crucial, rationally designed intermediate that paved the way for a life-saving cancer therapy. The synthetic strategies employed to create it highlight the importance of regiochemical control and the use of activating groups to facilitate key bond-forming reactions.

For researchers in the field, this compound is more than just a historical footnote; it represents a versatile platform. The principles behind its synthesis are applicable to the creation of countless other substituted heterocyclic systems. Furthermore, the strategic placement of the bromo and fluoro substituents serves as an important lesson in molecular design for optimizing the properties of drug candidates. As the quest for more selective and potent kinase inhibitors continues, the lessons learned from the synthesis and application of scaffolds like this compound will undoubtedly continue to inform and inspire the next generation of targeted therapies.

References

  • Sunitinib. In: Wikipedia. ; 2023. Accessed December 13, 2023. [Link][1]

  • Sutent (sunitinib malate) FDA Approval History. Drugs.com. Accessed December 13, 2023. [Link][2]

  • Patel ZM, Shahi PJ, Chavda SS, Patel UP, et al. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. 2024. [Link][6]

  • US Patent for Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents. Accessed December 13, 2023. [4]

  • WO Patent for Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents. Accessed December 13, 2023. [7]

  • The chemical structures of sunitinib and compounds 1–6. ResearchGate. Accessed December 13, 2023. [Link][3]

Sources

Methodological & Application

synthesis of 6-Bromo-5-fluoroindolin-2-one from precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-784

Topic: Robust and Scalable Synthesis of 6-Bromo-5-fluoroindolin-2-one, a Key Intermediate for Kinase Inhibitor Drug Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Introduction and Significance

This compound is a critical heterocyclic scaffold in modern medicinal chemistry. Its unique substitution pattern makes it a highly sought-after building block for the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2][3] The indolinone core acts as a pharmacophore that can effectively anchor within the ATP-binding site of various kinases, while the fluorine and bromine substituents provide key vectors for modulating potency, selectivity, and pharmacokinetic properties.[4][5][6] Notably, this intermediate is a cornerstone in the synthesis of several clinically evaluated drugs, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[2][7]

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound from commercially available precursors. We emphasize not only the procedural steps but also the underlying chemical principles and critical process parameters to ensure reproducibility and high purity of the final product.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthesis into manageable steps, starting from simple, cost-effective materials. The target molecule, this compound (I), can be disconnected at the amide bond, revealing a substituted phenylacetic acid derivative (II). This precursor can be formed from an aniline derivative (III) via a Sandmeyer-type reaction, a classic and robust method for introducing various functional groups onto an aromatic ring.[8][9] The aniline (III) is readily accessible through the selective reduction of a nitro group from 2-amino-4-bromo-5-fluorotoluene (IV), which itself is derived from commercially available starting materials. This multi-step approach provides excellent control over the regiochemistry of the final product.[7]

G Target This compound (I) Intermediate1 2-(2-Amino-4-bromo-5-fluorophenyl)acetic acid (II) Target->Intermediate1 Amide Cyclization Intermediate2 2-Amino-4-bromo-5-fluorotoluene (IV) Intermediate1->Intermediate2 Functional Group Interconversion Precursors Commercially Available Precursors (e.g., 4-Bromo-3-fluoroaniline) Intermediate2->Precursors Nitration / Reduction

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol outlines a well-established route involving diazotization of an aniline precursor followed by a chloroacetylation and subsequent intramolecular cyclization.

Materials and Reagents
Reagent/MaterialCAS NumberRecommended Grade/PuritySupplier Example
2-Bromo-5-fluoroaniline367-24-8>98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)7632-00-0>99% (ACS Reagent)Thermo Fisher
Hydrochloric Acid (HCl)7647-01-037% (ACS Reagent)VWR
Copper(I) Chloride (CuCl)7758-89-6>97%Strem Chemicals
Chloroacetyl Chloride79-04-9>98%Alfa Aesar
Aluminum Chloride (AlCl₃)7446-70-0Anhydrous, >99%Acros Organics
Dichloromethane (DCM)75-09-2Anhydrous, >99.8%MilliporeSigma
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Hexanes110-54-3ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)7757-82-6Anhydrous, GranularJ.T. Baker
Experimental Workflow Diagram

G cluster_0 Part A: Diazotization (Sandmeyer Reaction) cluster_1 Part B: Chloroacetylation & Cyclization cluster_2 Part C: Work-up and Purification A1 Dissolve 2-Bromo-5-fluoroaniline in conc. HCl and water A2 Cool to 0-5 °C in an ice bath A1->A2 A3 Add NaNO₂ solution dropwise (maintain T < 5 °C) A2->A3 A4 Stir for 30 min to form diazonium salt solution A3->A4 B1 Add diazonium salt solution to a slurry of CuCl and Chloroacetyl Chloride A4->B1 Transfer B2 Warm to RT, then heat to 40-50 °C (N₂ evolution) B1->B2 B3 Add AlCl₃ portion-wise (Friedel-Crafts cyclization) B2->B3 B4 Quench with ice-water B3->B4 C1 Extract with Ethyl Acetate B4->C1 Proceed to Work-up C2 Wash organic layer with brine C1->C2 C3 Dry over Na₂SO₄ and concentrate C2->C3 C4 Purify by silica gel chromatography or recrystallization C3->C4 Final This compound C4->Final Yields Pure Product

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure

Part A: Preparation of the Aryl Diazonium Salt

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-bromo-5-fluoroaniline (19.0 g, 0.1 mol) and concentrated hydrochloric acid (40 mL).

  • Add 100 mL of water and stir until a fine slurry is formed. Cool the mixture to 0-5 °C using an ice-salt bath.

  • Dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water and add it dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[10]

    • Expert Insight: Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt and to minimize the formation of undesired phenol byproducts.[10] The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

  • Stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C. This diazonium salt solution is used immediately in the next step.

Part B: Copper-Catalyzed Acylation and Intramolecular Cyclization

  • In a separate 1 L flask, prepare a solution of chloroacetyl chloride (13.5 g, 0.12 mol) in 150 mL of acetone. Add copper(I) chloride (1.0 g, 0.01 mol) to this solution.

  • Carefully add the cold diazonium salt solution from Part A to the chloroacetyl chloride solution in portions. Vigorous evolution of nitrogen gas will occur.[11]

    • Causality: This is the core of the Sandmeyer reaction.[8][12] The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then loses N₂ gas to form an aryl radical.[9][11] This radical subsequently reacts to form an intermediate acyl chloride.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Cool the mixture to 0 °C and add anhydrous aluminum chloride (20.0 g, 0.15 mol) portion-wise over 30 minutes.

    • Mechanism: AlCl₃ acts as a Lewis acid to catalyze an intramolecular Friedel-Crafts acylation, where the aromatic ring attacks the acyl chloride to form the five-membered lactam ring of the indolinone core.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:7 Ethyl Acetate:Hexanes eluent system.

Part C: Work-up and Purification

  • Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude solid is dissolved in ethyl acetate (300 mL), and the organic layer is washed with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product is purified by recrystallization from ethanol/water or by silica gel chromatography to yield this compound as a solid.[13]

Characterization Data
AnalysisExpected Result
Appearance Off-white to pale yellow solid
Yield 65-75%
Melting Point 195-198 °C
¹H NMR (400 MHz, DMSO-d₆) δ 10.55 (s, 1H, NH), 7.35 (d, J=6.4 Hz, 1H, Ar-H), 7.10 (d, J=8.8 Hz, 1H, Ar-H), 3.50 (s, 2H, CH₂)
Mass Spec (ESI) m/z 230.0, 232.0 [M+H]⁺, consistent with bromine isotopic pattern

Safety Precautions and Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[14][15]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[16][17]

  • Reagent Handling:

    • Chloroacetyl Chloride: Is highly corrosive and lachrymatory. Handle with extreme care.

    • Aluminum Chloride: Reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere if possible.

    • Diazonium Salts: Are potentially explosive when isolated and dry. Never isolate the diazonium salt. Use it as a solution immediately after preparation.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.[14]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete diazotization.Ensure the temperature is maintained below 5 °C during NaNO₂ addition. Check for a positive starch-iodide test.
Premature decomposition of diazonium salt.Use the diazonium salt solution immediately after its preparation.
Incomplete cyclization.Ensure the AlCl₃ is anhydrous and allow for sufficient reaction time. Gently warming to 40 °C may be required.
Dark, Tarry Product Reaction temperature too high during diazotization or cyclization.Strictly control reaction temperatures at all stages.
Impure starting materials.Use reagents of the recommended purity.
Product Fails to Precipitate Insufficient quenching or product is soluble in the aqueous phase.Ensure quenching is done with a sufficient volume of ice. Perform an extraction with ethyl acetate to recover any dissolved product.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By understanding the causality behind each experimental step—from the critical temperature control in the Sandmeyer reaction to the anhydrous conditions required for the Friedel-Crafts cyclization—researchers can consistently achieve good yields of this valuable intermediate. This compound serves as a vital starting point for the development of next-generation kinase inhibitors, contributing significantly to the pipeline of targeted therapeutics.

References

  • University of Toronto. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-5-fluoro-3,3-dimethylindolin-2-one. Retrieved from [Link]

  • Patel, Z. M., et al. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Patel, Z. M., et al. (2023). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. ResearchGate. Retrieved from [Link]

  • Kaur, M., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. International Journal of Pharmaceutical Sciences and Research.
  • Watterson, S. H., et al. (2016). Discovery of BMS-986142: A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chaikuad, A., et al. (2018). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.
  • Geahlen, R. L., et al. (1989). Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds. Journal of Natural Products. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 6-Bromo-5-fluoroindolin-2-one in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery.

Abstract

The indolin-2-one scaffold is a cornerstone in the design of potent and selective kinase inhibitors, leading to several clinically approved drugs. This technical guide provides an in-depth exploration of 6-Bromo-5-fluoroindolin-2-one , a strategically functionalized building block for the synthesis of next-generation kinase inhibitors. We will dissect the rationale behind the selection of this intermediate, detailing the synergistic roles of the fluoro and bromo substituents in enhancing biological activity and enabling synthetic diversification. This document furnishes field-proven, step-by-step protocols for key synthetic transformations, including the pivotal Knoevenagel condensation and subsequent Suzuki-Miyaura cross-coupling reactions. Furthermore, we will delve into the structural biology of inhibitor-kinase interactions and present quantitative data to guide lead optimization efforts.

The Strategic Advantage of the this compound Scaffold

The indolin-2-one core is a privileged structure in kinase inhibitor design, most notably exemplified by Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] The strategic placement of halogen atoms on this scaffold is a well-established strategy to modulate the pharmacological properties of the resulting inhibitors. The 6-Bromo-5-fluoro substitution pattern offers a dual advantage:

  • The 5-Fluoro Group: The fluorine atom at the 5-position is a bioisosteric replacement for a hydrogen atom and offers several benefits. Its high electronegativity can lead to favorable interactions with the kinase active site, potentially increasing binding affinity.[3] Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the drug candidate.[3] In many indolin-2-one based inhibitors, this fluoro group is positioned to interact with the hydrophobic pocket II of the ATP-binding site.[4]

  • The 6-Bromo Group: The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties.

This combination of a binding-enhancing and metabolically stabilizing fluorine with a synthetically versatile bromine makes this compound a highly valuable starting material for the development of novel kinase inhibitors targeting a range of kinases, including but not limited to VEGFR, PDGFR, and Aurora kinases.[4][6][7]

Core Synthetic Strategies and Experimental Protocols

The synthesis of kinase inhibitors from this compound typically follows a convergent strategy. The core indolinone is first condensed with a substituted pyrrole-2-carboxaldehyde via a Knoevenagel condensation. The resulting intermediate, which now possesses the key (Z)-3-((1H-pyrrol-2-yl)methylene) moiety, can then be further diversified through Suzuki coupling at the 6-bromo position.

Key Synthetic Transformation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of this class of inhibitors, forming the critical C=C bond that links the indolinone and pyrrole rings.[7][8] The reaction involves the condensation of the active methylene group at the C3 position of the indolin-2-one with an aldehyde.

G cluster_0 Knoevenagel Condensation Workflow start This compound + Substituted Pyrrole-2-carboxaldehyde reagents Piperidine (catalyst) Ethanol (solvent) start->reagents conditions Reflux, 2-4 hours reagents->conditions workup Cool to RT, filter precipitate, wash with cold ethanol conditions->workup product (Z)-6-bromo-5-fluoro-3-((1H-pyrrol-2-yl)methylene)indolin-2-one derivative workup->product G cluster_1 Suzuki-Miyaura Cross-Coupling Workflow start_suzuki (Z)-6-bromo-5-fluoro-3-(...methylene)indolin-2-one reagents_suzuki Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) start_suzuki->reagents_suzuki solvent_suzuki Dioxane/Water (4:1) reagents_suzuki->solvent_suzuki conditions_suzuki Heat to 90-100 °C, 4-6 hours solvent_suzuki->conditions_suzuki workup_suzuki Cool, dilute with water, extract with ethyl acetate, purify by column chromatography conditions_suzuki->workup_suzuki product_suzuki Final Kinase Inhibitor Library workup_suzuki->product_suzuki G cluster_0 Kinase ATP Binding Pocket cluster_1 Indolin-2-one Inhibitor hinge Hinge Region hydrophobic Hydrophobic Pocket solvent Solvent Exposed Region indolinone Indolin-2-one Core indolinone->hinge H-Bonds pyrrole Pyrrole Moiety pyrrole->hydrophobic Hydrophobic Interactions suzuki_group 6-Aryl/Heteroaryl Group (from Suzuki) suzuki_group->solvent Selectivity & Solubility

Sources

Application Notes and Protocols: 6-Bromo-5-fluoroindolin-2-one as a Versatile Building Block for Potent VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis in Cancer Therapy

The growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This complex process is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3][4] VEGF ligands, upon binding to their receptors (VEGFRs) on the surface of endothelial cells, trigger a cascade of intracellular events that promote cell proliferation, migration, survival, and permeability, ultimately leading to the formation of a new vascular network that supplies the tumor with essential nutrients and oxygen.[5][6]

Of the three main VEGFRs, VEGFR-2 (also known as KDR/Flk-1) is considered the principal mediator of the angiogenic signal.[4][7] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[8][9] The inhibition of VEGFR-2 kinase activity has emerged as a clinically validated and effective strategy in oncology, leading to the development of numerous small-molecule tyrosine kinase inhibitors (TKIs).[10][11]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of 6-bromo-5-fluoroindolin-2-one , a key heterocyclic scaffold, in the synthesis and evaluation of potent VEGFR inhibitors.

The Privileged Scaffold: this compound

The indolin-2-one core is a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of kinase inhibitors.[8][12] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it an ideal foundation for inhibitor design.[12]

The specific scaffold, This compound , offers several advantages for developing VEGFR inhibitors:

  • Key Intermediate for Sunitinib: It is a crucial building block in the synthesis of Sunitinib, a multi-targeted TKI approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[13][14]

  • Strategic Substitution: The fluorine and bromine atoms at the 5 and 6 positions, respectively, provide handles for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[12]

  • Proven Efficacy: A vast body of literature demonstrates that indolin-2-one-based compounds exhibit potent anti-proliferative and VEGFR-2 inhibitory activities.[2][15]

Visualizing the Target: The VEGFR Signaling Pathway

Understanding the signaling cascade initiated by VEGF is crucial for appreciating the mechanism of action of inhibitors. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-Akt, which are essential for driving the angiogenic process.[3][4][10]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Transcription Gene Transcription MAPK->Transcription Akt Akt PI3K->Akt Angiogenesis Angiogenic Responses (Proliferation, Migration, Survival) Akt->Angiogenesis Transcription->Angiogenesis

Caption: The VEGFR-2 signaling cascade.

From Building Block to Potent Inhibitor: A Synthetic Workflow

The following is a representative, multi-step synthesis of a Sunitinib analog starting from this compound. This process involves a Knoevenagel condensation followed by a Suzuki coupling reaction.

Synthesis_Workflow Start This compound Step1 Step 1: Knoevenagel Condensation (with Aldehyde) Start->Step1 Intermediate1 Bromo-Indolinone Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (with Boronic Acid Ester) Intermediate1->Step2 FinalProduct Final VEGFR Inhibitor Step2->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification

Caption: General synthetic workflow.

Protocol: Synthesis of a 3-((pyrrol-2-yl)methylene)indolin-2-one Derivative

Step 1: Knoevenagel Condensation

This step couples the indolin-2-one core with an aldehyde to form the characteristic benzylidene linkage.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Substituted 4-formylphenyl derivative (e.g., 4-(4-formylphenyl)piperazine-1-carbaldehyde) (1.1 eq)[16]

    • Piperidine (catalytic amount, ~0.1 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure: a. To a round-bottom flask, add this compound, the substituted benzaldehyde, and ethanol.[16] b. Add a catalytic amount of piperidine to the mixture. c. Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 90°C) with stirring for 5-7 hours.[16] d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution. f. Filter the precipitate, wash thoroughly with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum. g. The resulting solid is the (E,Z)-5-bromo-3-(4-substituted benzylidene)indolin-2-one intermediate.

Step 2: Suzuki Coupling

This palladium-catalyzed cross-coupling reaction introduces further diversity at the C5 position of the indolinone core, a key region for modulating kinase selectivity and potency.

  • Reagents & Materials:

    • (E,Z)-5-bromo-3-(4-substituted benzylidene)indolin-2-one (from Step 1) (1.0 eq)

    • Appropriate boronic acid pinacol ester (e.g., substituted phenylboronic acid pinacol ester) (1.5 eq)[16]

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)

    • 2 M Potassium Carbonate (K₂CO₃) solution

    • 1,4-Dioxane

    • Microwave reactor or conventional heating setup

  • Procedure: a. In a microwave-safe vial, combine the bromo-intermediate, the boronic acid pinacol ester, and 1,4-dioxane. b. Add the Pd(PPh₃)₄ catalyst and the 2 M K₂CO₃ solution.[16] c. Seal the vial and heat the mixture in a microwave reactor at 120°C for 30 minutes.[16] Alternatively, the reaction can be heated conventionally at reflux, though reaction times will be significantly longer. d. After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. e. Purify the crude residue using column chromatography on silica gel to obtain the final pure product. f. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Evaluation: Gauging Inhibitor Potency and Cellular Effects

Once synthesized, the compound must be rigorously tested to determine its biological activity. The following protocols outline standard in vitro assays for characterizing VEGFR inhibitors.

Protocol 1: VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by recombinant VEGFR-2. A potent inhibitor will reduce kinase activity, resulting in less ATP consumption. Luminescence-based kits (e.g., ADP-Glo™) are commonly used, where the signal is inversely proportional to kinase activity.[10]

  • Procedure: a. Prepare a serial dilution of the test compound in an appropriate buffer (e.g., 1x Kinase Buffer) containing DMSO. b. In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[17] c. Include "Positive Control" wells (enzyme, no inhibitor) and "Blank" wells (no enzyme). d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[17] e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).[10] g. Add a detection reagent that converts the newly formed ADP back to ATP and generates a luminescent signal via a luciferase reaction.[10] h. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).[10]

Protocol 2: HUVEC Proliferation Assay (Cell-Based)

This assay assesses the compound's ability to inhibit the proliferation of endothelial cells, a key step in angiogenesis.

  • Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated to proliferate with VEGF. The inhibitory effect of the test compound on this proliferation is measured, typically using a metabolic assay (e.g., MTT or resazurin) that quantifies viable cells.[17][18]

  • Procedure: a. Seed HUVECs into a 96-well plate and allow them to adhere overnight.[17] b. Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle. c. Treat the cells with serial dilutions of the test compound for 1-2 hours. d. Stimulate the cells with a predetermined optimal concentration of VEGF-A. e. Incubate for 48-72 hours. f. Add a viability reagent (e.g., MTT) and incubate for 2-4 hours. g. Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the percentage of proliferation inhibition compared to the VEGF-stimulated control. Calculate the IC₅₀ value as described for the kinase assay.

Protocol 3: Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis where endothelial cells differentiate and form three-dimensional capillary-like structures.[1][19]

  • Principle: When plated on an extracellular matrix substrate like Matrigel, activated endothelial cells will form a network of tube-like structures. Anti-angiogenic compounds will inhibit this process.[19]

  • Procedure: a. Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C. b. Harvest HUVECs and resuspend them in a low-serum medium containing VEGF and serial dilutions of the test compound. c. Seed the cell suspension onto the Matrigel-coated plate. d. Incubate for 6-18 hours at 37°C. e. Visualize the tube networks using a microscope and capture images.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points using image analysis software (e.g., ImageJ).

Data Summary: A Comparative Overview

The following table presents hypothetical data for newly synthesized inhibitors (Cpd-A, Cpd-B) compared to a reference compound, Sunitinib. This format allows for a clear comparison of potency across different assays.

CompoundVEGFR-2 Kinase IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
Sunitinib9.515.2
Cpd-A7.812.5
Cpd-B87.3150.8

In Vivo Evaluation: Testing Efficacy in a Biological System

Promising candidates from in vitro screening must be evaluated in vivo to assess their anti-tumor efficacy and tolerability. The tumor xenograft model is a standard preclinical assay.[20][21]

Protocol: Murine Tumor Xenograft Model
  • Principle: Human tumor cells that overexpress VEGFR-2 are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[20][21]

  • Procedure: a. Implant a suspension of human cancer cells (e.g., HCT-116, HepG2) subcutaneously into the flank of athymic nude mice.[22] b. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize mice into control (vehicle) and treatment groups. d. Administer the test compound and vehicle according to a predetermined schedule (e.g., daily oral gavage). e. Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity. f. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage. Analyze excised tumors for changes in vascularization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent VEGFR inhibitors. Its strategic use in a well-designed synthetic scheme, coupled with a rigorous cascade of in vitro and in vivo assays, provides a robust platform for the discovery and development of novel anti-angiogenic cancer therapeutics. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs.

References

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  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC - PubMed Central. Available from: [Link]

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  • Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - NIH. Available from: [Link]

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  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120) | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

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Application Notes & Protocols: The Strategic Use of 6-Bromo-5-fluoroindolin-2-one in the Synthesis of Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR and the Rise of the Indolinone Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] In many forms of cancer, aberrant EGFR activity—driven by mutations or overexpression—leads to uncontrolled cell division and tumor progression.[1][3] This makes EGFR a prime target for therapeutic intervention. Small-molecule Tyrosine Kinase Inhibitors (TKIs) represent a major class of anti-cancer drugs that function by competing with adenosine triphosphate (ATP) at the catalytic kinase domain of EGFR, thereby blocking downstream signaling cascades and inhibiting cancer cell proliferation.[1][4][5]

Within the vast landscape of kinase inhibitors, the indolin-2-one (or oxindole) scaffold has emerged as a privileged structure. Its ability to form key hydrogen bonds and occupy the ATP-binding pocket with high affinity has made it the foundation for numerous successful drugs, including Nintedanib, a multi-kinase inhibitor used in the treatment of lung cancer and idiopathic pulmonary fibrosis.[1][6][] This guide focuses on a highly strategic and functionalized building block, 6-Bromo-5-fluoroindolin-2-one , and elucidates its application in the modular synthesis of potent and selective EGFR inhibitors.

The Key Intermediate: A Closer Look at this compound

The power of this compound as a synthetic intermediate lies in the specific roles conferred by each of its substituents. The strategic placement of the bromo and fluoro groups provides medicinal chemists with the tools to fine-tune the pharmacological properties of the final compound.

  • The Indolin-2-one Core: This is the foundational pharmacophore. The lactam NH and carbonyl oxygen are crucial for forming hydrogen bonds within the hinge region of the EGFR ATP-binding site, anchoring the inhibitor in place.[8]

  • Reactive C3-Methylene: The carbon at position 3 is activated by the adjacent carbonyl group, making it the primary site for condensation reactions. This allows for the straightforward attachment of various substituted aryl groups, which is a key step in building the final inhibitor structure.

  • The C5-Fluoro Group: Fluorine substitution is a widely used strategy in modern drug design. A C5-fluoro group can significantly enhance the metabolic stability of the molecule by blocking a potential site of cytochrome P450-mediated oxidation. Furthermore, its strong electron-withdrawing nature can modulate the acidity of the lactam N-H, potentially improving binding affinity and altering the compound's pharmacokinetic profile.[2]

  • The C6-Bromo Group: This is arguably the most versatile feature of the intermediate. The bromine atom serves as an exceptionally useful synthetic handle for late-stage functionalization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][9][10] This allows for the introduction of a vast array of aryl and heteroaryl moieties at a late stage in the synthesis, enabling the rapid generation of a chemical library to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.[11][12]

Signaling Pathway and Mechanism of Inhibition

EGFR activation initiates a cascade of intracellular signaling events crucial for cell growth and proliferation. As illustrated below, TKIs synthesized from the indolinone core act by physically blocking the ATP-binding site, preventing receptor autophosphorylation and halting these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activation EGF EGF Ligand EGF->EGFR Binding TKI Indolinone TKI (e.g., from 6-Bromo-5- fluoroindolin-2-one) ATP_Site ATP Binding Site TKI->ATP_Site Competitive Inhibition ATP_Site->Dimer Blocks ATP Access RAS RAS Dimer->RAS Signal PI3K PI3K Dimer->PI3K Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Diagram 1: EGFR Signaling Pathway and TKI Action. Indolinone-based TKIs competitively bind to the ATP site on the intracellular domain of EGFR, preventing phosphorylation and blocking downstream pro-survival pathways like RAS/ERK and PI3K/AKT.

Synthetic Workflow & Protocols

The following section details a representative two-stage synthetic strategy. Part A describes the construction of a core inhibitor scaffold via a condensation reaction. Part B demonstrates the power of the C6-bromo substituent for late-stage diversification using a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start This compound (Key Intermediate) Intermediate Core Inhibitor Scaffold ((Z)-6-bromo-3-(arylmethylene)- 5-fluoroindolin-2-one) Start->Intermediate Part A: Knoevenagel Condensation ReagentA Aromatic Aldehyde + Base (e.g., Piperidine) ReagentA->Intermediate Final Diversified EGFR Inhibitor (Final Product) Intermediate->Final Part B: Suzuki-Miyaura Cross-Coupling ReagentB Aryl Boronic Acid + Pd Catalyst + Base ReagentB->Final

Diagram 2: Two-Stage Synthetic Workflow. This modular approach allows for the creation of a core scaffold followed by late-stage diversification to generate a library of potential EGFR inhibitors.

Part A: Protocol for Knoevenagel Condensation

This protocol describes the synthesis of a core inhibitor scaffold, (Z)-6-bromo-3-((4-(dimethylamino)phenyl)methylene)-5-fluoroindolin-2-one , a representative intermediate.

Objective: To couple the this compound core with an aromatic aldehyde at the C3 position.

Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine. The base deprotonates the active C3-methylene group of the indolinone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the desired vinylogous amide product, typically with a high degree of stereoselectivity for the Z-isomer due to favorable intramolecular hydrogen bonding in the transition state.[13][14]

Materials:

  • This compound (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol (or Toluene), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and 4-(dimethylamino)benzaldehyde.

  • Add anhydrous ethanol to dissolve the solids (approx. 10 mL per gram of indolinone).

  • Add piperidine to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the (Z)-6-bromo-3-((4-(dimethylamino)phenyl)methylene)-5-fluoroindolin-2-one as a colored solid.

Part B: Protocol for Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the diversification of the core scaffold by replacing the C6-bromo group with a pyridine ring, a common moiety in kinase inhibitors.

Objective: To introduce a new aryl or heteroaryl group at the C6 position via a palladium-catalyzed cross-coupling reaction.

Causality: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][10] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indolinone.

  • Transmetalation: The organic group from the boronic acid (which is activated by the base) is transferred to the palladium center.[3][10]

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[3]

Materials:

  • (Z)-6-bromo-3-((4-(dimethylamino)phenyl)methylene)-5-fluoroindolin-2-one (from Part A, 1.0 eq)

  • Pyridine-3-boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask, add the bromo-indolinone intermediate, pyridine-3-boronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the final diversified inhibitor.

Data Summary and Applications

The modular nature of this synthesis allows for the creation of a wide range of analogues for SAR studies. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Table 1: Typical Reaction Parameters for Key Synthetic Steps

ParameterKnoevenagel CondensationSuzuki-Miyaura Coupling
Solvent Ethanol, Toluene, Acetic AcidDioxane/H₂O, Toluene, DMF
Base Piperidine, Pyrrolidine, Et₃NK₂CO₃, Cs₂CO₃, K₃PO₄
Catalyst Base-catalyzedPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Temperature 80 - 110 °C80 - 110 °C
Typical Yield 75 - 95%60 - 90%

The true utility of this compound is realized when different boronic acids are used in the Suzuki coupling step to probe the chemical space around the C6 position. This allows for optimization against specific EGFR mutations or for building selectivity against other kinases.

Table 2: Illustrative SAR Data for C6-Substituted Analogues

C6-Substituent (R)EGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
-Br (Core Scaffold)15085095
-Phenyl12070080
-Pyridin-3-yl4525065
-Thiophen-2-yl7040072
-Quinolin-6-yl259040
(Note: Data are hypothetical and for illustrative purposes to demonstrate potential SAR trends.)

Conclusion

This compound is a high-value, strategic intermediate for the synthesis of advanced EGFR and multi-kinase inhibitors. Its pre-installed fluoro group offers potential metabolic advantages, while the C6-bromo position provides a crucial point for late-stage diversification via robust and well-understood cross-coupling chemistry. The synthetic protocols outlined here, based on established condensation and Suzuki-Miyaura reactions, provide a reliable and modular framework for researchers in drug discovery to generate novel indolinone-based kinase inhibitors for preclinical evaluation.

References

  • Chen, Z. (2013). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace.
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  • Dienstmann, R., De Dosso, S., et al. (2012). Mechanisms of action of EGFR inhibitors.
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  • Roth, G. J., Heckel, A., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Barraja, P., Spano, V., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 563-575.
  • Sun, L., Liang, C., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
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  • Li, Y., Wang, Y., et al. (2025). Design, synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD). Molecular Diversity.
  • Hilberg, F., Roth, G. J., et al. (2008). BIBF 1120: triple receptor tyrosine kinase inhibitor plus VDA shutdown of tumor vasculature. Journal of Medicinal Chemistry, 51(16), 4942-4945.
  • Holmes, N., Akien, G. R., et al. (2016). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Reaction Chemistry & Engineering, 1(4), 366-371.
  • Roth, G. J., Heckel, A., et al. (2010). Design, Synthesis, and Evaluation of Indolinones as Inhibitors of the Transforming Growth Factor β Receptor I (TGFβRI). Journal of Medicinal Chemistry, 53(10), 4074-4085.
  • Bhuyan, P., & Tripathy, P. K. (2019). Study on the Condensation of Different Hydroxy Aromatic Aldehydes with 2-Substituted 2-Oxazolin-5-ones Generated in situ. American Journal of Heterocyclic Chemistry, 5(1), 1-3.
  • Asolkar, T., Kumar, A., et al. (2012). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry, 5(4), 479-485.
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Application Notes and Protocols: Thionation of 6-Bromo-5-fluoroindolin-2-one with Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the thionation of 6-bromo-5-fluoroindolin-2-one to its corresponding thiolactam, 6-bromo-5-fluoroindoline-2-thione, using Lawesson's reagent. This transformation is a critical step in the synthesis of various biologically active compounds, as the thiolactam moiety can serve as a key building block in medicinal chemistry and drug discovery. The indolin-2-one scaffold itself is present in numerous pharmaceuticals, and the introduction of a thiocarbonyl group can significantly alter the compound's chemical properties and biological activity.[1][2]

Introduction and Significance

The conversion of a carbonyl group to a thiocarbonyl, known as thionation, is a fundamental transformation in organic synthesis. Thioamides and thiolactams, the products of thionating amides and lactams respectively, are important structural motifs in a range of biologically active molecules.[3] The replacement of the carbonyl oxygen with sulfur can lead to modified physicochemical properties such as altered hydrogen bonding capabilities, increased lipophilicity, and different metabolic stability, which can be advantageous in drug design.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including amides, lactams, ketones, and esters.[4][5] It often provides cleaner reactions and higher yields compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀).[4] The reaction with Lawesson's reagent is particularly effective for the thionation of lactams such as this compound.

Reaction Mechanism

The thionation of a carbonyl compound with Lawesson's reagent is thought to proceed through a Wittig-like mechanism. In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl group of the lactam to form a four-membered thiaoxaphosphetane intermediate. This intermediate subsequently undergoes a cycloreversion to yield the desired thiolactam and a stable phosphorus-oxygen byproduct.[4][5]

G cluster_0 Lawesson's Reagent Dissociation cluster_1 Reaction with Lactam LR_dimer Lawesson's Reagent (Dimer) ylide Dithiophosphine Ylide (Monomer) LR_dimer->ylide Equilibrium intermediate Thiaoxaphosphetane Intermediate ylide->intermediate [2+2] Cycloaddition lactam This compound lactam->intermediate thiolactam 6-Bromo-5-fluoroindoline-2-thione intermediate->thiolactam Cycloreversion byproduct Phosphorus-Oxygen Byproduct intermediate->byproduct

Caption: Mechanism of Lawesson's reagent thionation.

Experimental Protocol

This protocol describes a general procedure for the thionation of this compound on a 1.0 mmol scale. Optimization of reaction conditions may be necessary for different scales or related substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥97%e.g., Sigma-Aldrich, Combi-Blocks893620-44-5
Lawesson's Reagent≥97%e.g., Sigma-Aldrich, Acros Organics19172-47-5
Anhydrous Toluene or THFReagent GradeStandard suppliers108-88-3 or 109-99-9
Dichloromethane (DCM)Reagent GradeStandard suppliers75-09-2
Saturated aq. NaHCO₃Laboratory GradeStandard suppliersN/A
Anhydrous Sodium SulfateLaboratory GradeStandard suppliers7757-82-6
Silica Gel60 Å, 230-400 meshStandard suppliersN/A
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure

G start Start setup Set up a dry round-bottom flask with a stir bar under an inert atmosphere. start->setup add_reagents Add this compound (1.0 mmol) and anhydrous solvent (10-20 mL). setup->add_reagents add_lr Add Lawesson's reagent (0.6-0.8 mmol) to the stirred solution. add_reagents->add_lr heat Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF). add_lr->heat monitor Monitor the reaction progress by TLC. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete workup Perform aqueous work-up. cool->workup dry Dry the organic layer and concentrate in vacuo. workup->dry purify Purify the crude product by column chromatography. dry->purify end Characterize the final product. purify->end

Caption: Experimental workflow for thionation.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 230 mg).

  • Solvent Addition: Add anhydrous toluene or THF (10-20 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.6-0.8 mmol, 243-324 mg). The stoichiometry is often slightly in excess of the theoretical 0.5 equivalents to ensure complete conversion.

  • Reaction Conditions:

    • In Toluene: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-6 hours.[6]

    • In THF: Stir the reaction mixture at room temperature for 12-24 hours. The reaction in THF is generally slower but proceeds at a lower temperature.[7]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture with vigorous stirring to quench any unreacted Lawesson's reagent and its byproducts.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Alternative Work-up for Simplified Purification

An improved work-up procedure that simplifies purification by decomposing the phosphorus-containing byproduct has been reported.[8][9]

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Add an excess of ethylene glycol (e.g., 5 mL for a 1 mmol scale reaction) and a catalytic amount of water (a few drops).

  • Heat the mixture to around 95 °C and stir for several hours until TLC analysis of the organic layer shows the disappearance of the Lawesson's reagent byproduct.[9]

  • Cool the mixture and perform a standard liquid-liquid extraction as described in the previous work-up procedure. This method converts the byproduct into a more polar species that is more easily separated from the desired product.[9]

Characterization of 6-Bromo-5-fluoroindoline-2-thione

The structure of the synthesized 6-bromo-5-fluoroindoline-2-thione should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic and methylene protons of the indolinone core. Comparison with the starting material's spectrum will show the disappearance of the N-H proton of the lactam and potential shifts in the aromatic protons due to the change from a carbonyl to a thiocarbonyl group.

  • ¹³C NMR: The most significant change in the carbon NMR spectrum will be the downfield shift of the carbonyl carbon (typically ~175 ppm) to a thiocarbonyl carbon (typically >200 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₅BrFNOS, MW: 261.09 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the strong C=O stretching band (typically around 1710 cm⁻¹) and the appearance of a C=S stretching band (typically in the range of 1250-1020 cm⁻¹).

Safety and Handling

Lawesson's Reagent:

  • Hazards: Lawesson's reagent is flammable and harmful if swallowed, inhaled, or in contact with skin. It reacts with water to release flammable and toxic gases (hydrogen sulfide).[10]

  • Precautions: Always handle Lawesson's reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Store in a tightly sealed container in a cool, dry place away from moisture.[10]

Solvents:

  • Toluene and THF are flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood and take appropriate fire safety precautions.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time or switch to a higher boiling solvent like toluene if using THF. Ensure Lawesson's reagent is of good quality.
Low YieldDecomposition of starting material or product.Use milder conditions (e.g., THF at room temperature). Ensure the reaction is performed under an inert atmosphere.
Difficult PurificationCo-elution of product and byproducts.Use the alternative ethylene glycol work-up to simplify purification.[8][9] A thorough aqueous wash is critical to remove phosphorus byproducts.[7]

References

Application Notes and Protocols for N-Alkylation of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated 6-Bromo-5-fluoroindolin-2-one

The this compound scaffold is a key heterocyclic motif in medicinal chemistry. The presence of both bromine and fluorine atoms on the aromatic ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of molecules incorporating this core. N-alkylation of the indolinone nitrogen is a pivotal synthetic transformation that enables the introduction of diverse substituents, allowing for the fine-tuning of pharmacological activity and the exploration of structure-activity relationships (SAR). This guide provides a detailed technical overview of the principles and robust protocols for the N-alkylation of this valuable synthetic intermediate.

Chemical Principles of N-Alkylation: A Tale of Nucleophilicity and Regioselectivity

The N-alkylation of this compound is fundamentally a nucleophilic substitution reaction. The reaction proceeds through the deprotonation of the weakly acidic N-H bond of the indolinone ring by a suitable base to form a nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to furnish the N-alkylated product.

The presence of the electron-withdrawing bromine and fluorine atoms increases the acidity of the N-H proton compared to an unsubstituted indolin-2-one, facilitating its deprotonation. However, the indolinone core presents a challenge of regioselectivity due to the presence of two nucleophilic centers: the nitrogen and the oxygen of the lactam carbonyl group. This can lead to a mixture of N-alkylated and O-alkylated products. The choice of base, solvent, and alkylating agent plays a crucial role in directing the reaction towards the desired N-alkylation. Generally, less polar, aprotic solvents and "soft" alkylating agents like alkyl iodides or bromides tend to favor N-alkylation.[1]

Core Protocols for N-Alkylation

Three primary protocols are presented, each with distinct advantages depending on the desired scale, substrate scope, and available reagents.

Protocol 1: Phase-Transfer Catalysis (PTC) - A Robust and High-Yielding Method

This protocol is adapted from a highly successful method for the N-alkylation of the closely related 6-bromoindoline-2,3-dione (6-bromoisatin) and is recommended for its high yields and operational simplicity.[2]

Principle: Phase-transfer catalysis facilitates the transfer of the deprotonated indolinone anion from the solid phase (K₂CO₃) or an aqueous phase into the organic phase where the alkylating agent resides. The tetra-n-butylammonium bromide (TBAB) catalyst forms a lipophilic ion pair with the indolide anion, enhancing its solubility and reactivity in the organic solvent.

Workflow Diagram:

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A This compound E Combine in Flask A->E B K₂CO₃ (base) B->E C TBAB (catalyst) C->E D Anhydrous DMF D->E F Add Alkyl Halide (R-X) E->F G Stir at Room Temp. (12-24 h) F->G H Quench with Water G->H I Extract with EtOAc H->I J Wash, Dry, Concentrate I->J K Column Chromatography J->K L N-alkylated Product K->L

Caption: Workflow for Phase-Transfer Catalysis N-Alkylation.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetra-n-butylammonium bromide (TBAB, 0.1 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M.

  • Alkylation: To the stirred suspension, add the desired alkyl halide (1.1-1.2 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Quantitative Data for PTC N-Alkylation of 6-Bromoisatin (as a model): [2]

Alkylating AgentProductYield (%)
4-Methylbenzyl bromide1-(4-Methylbenzyl)-6-bromoindoline-2,3-dione85
Propargyl bromide1-(Prop-2-yn-1-yl)-6-bromoindoline-2,3-dione80
Ethyl bromide1-Ethyl-6-bromoindoline-2,3-dione78
Benzyl bromide1-Benzyl-6-bromoindoline-2,3-dione82
Protocol 2: Classical N-Alkylation with Sodium Hydride

This is a widely used and effective method for the N-alkylation of indoles and related heterocycles.[3] The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indolinone nitrogen.

Principle: Sodium hydride, a strong, non-nucleophilic base, irreversibly deprotonates the N-H bond to form the sodium indolide salt and hydrogen gas. The resulting highly nucleophilic anion then reacts with the alkyl halide.

Workflow Diagram:

NaH_Workflow cluster_prep Deprotonation cluster_reaction Alkylation cluster_workup Work-up & Purification A This compound in Anhydrous DMF/THF B Add NaH (portion-wise) at 0 °C A->B C Stir for 30-60 min B->C D Add Alkyl Halide (R-X) dropwise at 0 °C C->D E Warm to RT Stir for 2-24 h D->E F Quench with aq. NH₄Cl E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J N-alkylated Product I->J

Caption: Workflow for N-Alkylation using Sodium Hydride.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous DMF or THF (0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[3]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Comparative Reaction Parameters for N-Alkylation of a Substituted Indole: [3]

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Yield (%)
Methyl IodideNaH (1.1)DMF0 to RT6-1280-90
Benzyl BromideNaH (1.1)THF0 to RT4-890-98
Allyl BromideNaH (1.1)THF0 to RT2-688-96
Protocol 3: Mitsunobu Reaction - An Alternative for N-Alkylation with Alcohols

The Mitsunobu reaction provides a powerful alternative for forming C-N bonds, particularly when the alkylating agent is an alcohol.[4][5]

Principle: The Mitsunobu reaction couples an alcohol and a nucleophile (in this case, the indolinone) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter.[4]

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by silica gel column chromatography to separate the N-alkylated product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Troubleshooting and Key Considerations

  • O-Alkylation: The formation of the O-alkylated isomer is a potential side reaction. To favor N-alkylation, use of less polar aprotic solvents like THF over highly polar ones like DMF can be beneficial. Additionally, using "softer" alkylating agents (iodides > bromides > chlorides) can favor attack at the "softer" nitrogen atom.[1]

  • Incomplete Reaction: If the reaction stalls, especially with less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can be beneficial. The iodide, being a better leaving group, is generated in situ via the Finkelstein reaction. Gentle heating may also be required.[6]

  • C3-Alkylation: For indolin-2-ones, the C3 position is a methylene group and can also be deprotonated, especially with strong bases, leading to C3-alkylation as a side reaction. Using milder bases like K₂CO₃ can sometimes mitigate this. A strategy to completely avoid C3-alkylation is to temporarily protect this position, for instance, by condensation with an aldehyde, followed by N-alkylation and subsequent deprotection.[7]

Characterization of N-Alkylated Products

The successful N-alkylation can be confirmed by a suite of spectroscopic methods:

  • ¹H NMR: Disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The protons of the methylene group adjacent to the nitrogen will show a characteristic chemical shift.

  • ¹³C NMR: Appearance of new carbon signals from the alkyl group. The chemical shift of the carbonyl carbon may also be slightly affected.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The N-H stretching vibration (typically around 3200-3400 cm⁻¹) will be absent in the product spectrum.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of protocol depends on the specific alkyl group to be introduced and the desired reaction conditions. The phase-transfer catalysis method offers a robust, high-yielding, and operationally simple approach. The classical sodium hydride method is a reliable alternative, while the Mitsunobu reaction provides a valuable option for the use of alcohols as alkylating agents. Careful consideration of the reaction parameters is essential to ensure high yields and regioselectivity.

References

  • Thien, N. D., et al. (2025).
  • Dias do Espírito Santo, R., et al. (2023). Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. Nucleosides, Nucleotides & Nucleic Acids, 42(7), 516-526.
  • Wu, J., et al. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(52), e202201341.
  • BenchChem. (2025).
  • Thien, N. D., et al. (2025).
  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Rharmili, N., et al. (2024). Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 7, 101338.
  • Kökösi, J., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • O'Brien, P., et al. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 2287-2294.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Rharmili, N., et al. (2024). Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 7, 101338.
  • Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation ?". ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol.
  • Beddoe, R. H., et al. (2019). Redox-neutral organocatalytic Mitsunobu reactions. Science, 365(6456), 910-914.
  • Wang, X.-j., et al. (2009). A Highly Efficient and Practical Synthesis of 2,4,5-Trisubstituted and 2,4-Disubstituted-1,2,3-triazoles. Organic Letters, 11(24), 5460-5493.
  • Wang, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Journal of Traditional Chinese Medicine, 45(1), 1-15.
  • PubChem. (n.d.). 6-bromo-5-fluoroindole. Retrieved from [Link]

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-942.
  • Zhang, W., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][8]naphthyrin-5(6H)-one. Tetrahedron, 71(45), 8573-8578.

  • Gembus, V., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2048.
  • BenchChem. (2025).

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Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 6-Bromo-5-fluoroindolin-2-one. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, and its successful functionalization is a critical step in the development of novel therapeutics. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful and reproducible outcomes.

Introduction: The Strategic Importance of C-C Bond Formation on the Indolinone Scaffold

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. The targeted derivatization of this core at specific positions allows for the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1]

This compound is a particularly interesting substrate. The electron-withdrawing nature of the fluorine atom and the carbonyl group influences the reactivity of the C-Br bond, making it a suitable candidate for palladium-catalyzed cross-coupling.[2] This guide will detail the critical parameters, provide starting point protocols, and discuss the mechanistic rationale for achieving high-yield coupling of various aryl and heteroaryl boronic acids to this key intermediate.

Mechanistic Considerations: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] A base is essential to activate the boronic acid for the transmetalation step.[4]

Suzuki_Mechanism pd0 Pd(0)L_n pd_complex Pd(II) Complex (trans) pd0->pd_complex Oxidative Addition reagent This compound oxidative_addition Oxidative Addition pd_r_complex R-Pd(II)-Indolinone pd_complex->pd_r_complex Transmetalation boronic_acid R-B(OH)₂ + Base transmetalation Transmetalation pd_r_complex->pd0 Reductive Elimination product 6-Aryl-5-fluoroindolin-2-one pd_r_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step. For electron-deficient substrates like this compound, this step is generally facilitated.[2] The choice of ligand on the palladium catalyst is critical; electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and subsequent reductive elimination.[2]

Key Reaction Parameters and Component Selection

The success of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection

Palladium catalysts are the most common for Suzuki couplings. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic substrates, specific ligands have been shown to be particularly effective.

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(dppf)Cl₂dppf (in complex)2-5Excellent for a range of heteroaryl couplings; often a good starting point.[5]
Pd₂(dba)₃SPhos or XPhos1-3 (Pd), 1.5-4.5 (Ligand)Buchwald ligands are highly effective for challenging couplings, including those with N-H containing heterocycles.[6]
Pd(PPh₃)₄PPh₃ (in complex)5-10A classic catalyst, though sometimes less active than more modern systems for heteroaryl couplings.[7]
Base Selection

The base plays a critical role in the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. The choice of base can significantly impact yield and should be screened for optimal performance.

BaseStrengthSolubilityTypical Application
K₂CO₃ModerateAqueousA common and effective base for many Suzuki couplings.[5]
Cs₂CO₃StrongOrganic/AqueousOften provides higher yields, especially in difficult couplings.
K₃PO₄StrongAqueousParticularly effective with heteroaryl chlorides and N-H containing substrates.[6]
Solvent System

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the inorganic base and the boronate species.

Solvent SystemTypical RatioBoiling Point (°C)Notes
1,4-Dioxane / Water4:1 to 10:1~101A very common and effective solvent system for Suzuki couplings.
Dimethoxyethane (DME) / Water4:1~85A good alternative to dioxane.[5]
Toluene / Water10:1~111 (Toluene)Can be useful for higher temperature reactions.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine this compound, boronic acid, and base in a reaction vessel. setup2 Add solvent system. setup1->setup2 setup3 Degas the mixture (e.g., Argon sparging). setup2->setup3 setup4 Add Palladium catalyst/ligand. setup3->setup4 react Heat the reaction mixture with stirring (e.g., 80-100 °C). setup4->react monitor Monitor progress by TLC or LC-MS. react->monitor workup1 Cool to room temperature. monitor->workup1 workup2 Perform aqueous work-up (e.g., dilute with EtOAc, wash with water and brine). workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify

Caption: Generalized experimental workflow for the Suzuki coupling reaction.

Protocol 1: General Conditions using Pd(dppf)Cl₂

This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the boronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-fluoroindolin-2-one.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[7]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial equipped with a stir bar, add this compound, the boronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for 20-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, or incorrect base/solvent.Screen different palladium catalysts and ligands (e.g., Buchwald ligands). Increase the reaction temperature. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).
Protodeboronation of boronic acid Presence of excess water, prolonged reaction time at high temperature.Use a less aqueous solvent system. Use potassium trifluoroborate salts or MIDA boronates which are more stable. Minimize reaction time.
Homocoupling of boronic acid Presence of oxygen.Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Maintain a positive pressure of inert gas.
Dehalogenation of starting material Presence of a hydrogen source, side reaction of the catalyst.Ensure anhydrous solvents are used. Screen different ligands and bases.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 6-aryl-5-fluoroindolin-2-ones. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent allows for the rational design and optimization of reaction conditions. The protocols provided herein serve as a robust starting point for researchers, and with careful execution and optimization, high yields of the desired coupled products can be achieved, facilitating the advancement of drug discovery and development programs.

References

  • Cooke, G., Augier de Cremiers, H., Rotello, V. M., Tarbit, B., & Vanderstraeten, P. E. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, (21), 2717-2719. [Link]

  • Boger, D. L., & Ichikawa, S. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 126(48), 15814-15825. [https://pubs.acs.org/doi/10.1021/ja045610+
  • T. D. Sheppard. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • Sperga, J., & Timofeeva, J. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 48(2), 322-329. [Link]

  • [Reference not found]
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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  • Wikipedia contributors. (2024, October 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Stanetty, P., & Schnürch, M. (2010). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Mini-Reviews in Organic Chemistry, 7(1), 59-78. [Link]

  • [Reference not found]
  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4392. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]html]([Link])

Sources

Application Note: Strategic Synthesis of Novel Fluorophores from 6-Bromo-5-fluoroindolin-2-one for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the creation of novel molecular probes and targeted therapeutics.

Executive Summary: The Indolin-2-one Core as a Privileged Scaffold

The indolin-2-one nucleus is a cornerstone in medicinal chemistry, most notably as the core of Sunitinib, a multi-receptor tyrosine kinase inhibitor approved for cancer therapy.[1][2] Its inherent biological relevance and synthetically tractable structure make it an exceptional starting point for the development of sophisticated chemical tools. This guide focuses on a specific, highly versatile precursor: 6-Bromo-5-fluoroindolin-2-one . The strategic placement of the bromine atom at the C6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic extension of the core's π-conjugated system. This modification is the key to transforming a biologically relevant scaffold into a new family of fluorescent probes with tunable photophysical properties.

This document provides a detailed technical guide, including field-proven protocols, for the synthesis of novel fluorescent probes from this key intermediate. We will explore two primary and robust synthetic routes—Suzuki-Miyaura and Sonogashira couplings—and discuss the underlying principles that govern these transformations.

Foundational Chemistry: Leveraging Cross-Coupling for Fluorophore Design

The transformation of a non-fluorescent or weakly fluorescent molecule into a potent fluorophore often relies on the strategic extension of its conjugated π-electron system. This manipulation directly influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which dictates its absorption and emission wavelengths.[3] The bromine atom on the this compound scaffold is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, which are powerful and versatile methods for forming new carbon-carbon bonds.[4][5]

Core Synthetic Pathways

G start This compound (Starting Scaffold) suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd Catalyst, Cu(I) Co-catalyst, Base probe1 Aryl-Substituted Fluorophores (Extended π-Conjugation) suzuki->probe1 probe2 Alkynyl-Linked Probes (Rigid Linker for Conjugation) sonogashira->probe2

  • Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) bond between the indolin-2-one core and an aryl or heteroaryl group, provided as a boronic acid or ester.[4][5] This is arguably the most versatile method for directly attaching aromatic systems, allowing for significant modulation of the resulting probe's spectral properties.

  • Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the scaffold with a terminal alkyne.[6][7] The resulting alkynyl linkage is linear and rigid, making it an excellent spacer for attaching other functional moieties or for creating probes where conformational flexibility is minimized.

These two methods form the basis of our protocols, providing a reliable platform for generating a diverse library of fluorescent probes from a single, readily available starting material.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. Adherence to an inert atmosphere is critical for preventing the degradation of the palladium catalyst.

Protocol 1: Synthesis of Arylated Indolin-2-one Fluorophores via Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a representative arylboronic acid. Microwave-assisted heating can significantly reduce reaction times.[8]

Materials & Reagents:

  • This compound

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Evacuate the flask and backfill with dry argon or nitrogen gas. Repeat this cycle three times. Under a positive flow of inert gas, add the degassed dioxane/water solvent mixture.

    • Causality Insight: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and quench the reaction. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 6-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Characterize photophysical properties using UV-Vis and fluorescence spectroscopy.

Protocol 2: Synthesis of Alkynyl-Indolin-2-one Probes via Sonogashira Coupling

This protocol describes the introduction of an alkyne moiety, a valuable functional handle for subsequent "click" chemistry or direct conjugation.

Materials & Reagents:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equivalents)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.05 equivalents)

  • Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (0.1 equivalents)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). Evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (THF or DMF), followed by the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.5 eq) dropwise.

    • Causality Insight: The copper(I) co-catalyst is essential in the traditional Sonogashira catalytic cycle; it forms a copper(I) acetylide intermediate that undergoes transmetalation with the palladium complex.[7] The amine serves as both the reaction base and, often, a co-solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Analyze photophysical properties with UV-Vis and fluorescence spectroscopy.

Data Summary & Photophysical Properties

The synthetic routes described above allow for the creation of a probe library with diverse characteristics. The choice of the coupling partner (arylboronic acid or alkyne) directly impacts the photophysical properties of the resulting fluorophore.

Probe IDSynthetic RouteR-Group (Coupled Moiety)Yield (%)λabs (nm)λem (nm)Quantum Yield (Φ)
IP-1 Suzuki4-Methoxyphenyl85%3854600.35
IP-2 Suzuki2-Naphthyl78%4104950.52
IP-3 Suzuki4-(Dimethylamino)phenyl81%4355200.68
IP-4 SonogashiraPhenyl90%3904720.21
IP-5 Sonogashira4-Ethynyl-N,N-dimethylaniline83%4455350.75

Note: The data presented are representative examples to illustrate expected trends. Actual values must be determined experimentally.

As shown in the table, extending the π-system with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) typically results in a bathochromic (red) shift in both absorption and emission wavelengths and often leads to higher quantum yields. This is due to the promotion of an Intramolecular Charge Transfer (ICT) character in the excited state, a common mechanism used in the design of environmentally sensitive or "turn-on" probes.[3][9]

Applications in Research & Drug Development

The true power of this synthetic platform lies in the ability to design probes for specific biological applications.

  • Targeted Bioimaging: By choosing coupling partners that contain reactive functional groups (e.g., carboxylic acids, amines, azides), the synthesized fluorophores can be covalently linked to targeting ligands such as peptides, antibodies, or small-molecule inhibitors.[10][11] This enables the visualization and tracking of specific biological targets within living cells.

  • Kinase Activity Probes: Given the parent scaffold's relationship to Sunitinib, these probes are ideal candidates for developing fluorescent kinase inhibitors. A fluorescent analogue can be used to visualize drug distribution, target engagement, and competition in cellular assays.[11][12]

  • "Turn-On" Sensors: The indolin-2-one core can be further modified to incorporate recognition moieties that modulate the fluorescence through mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET).[13] For example, a probe could be designed to be non-fluorescent until it binds to a specific metal ion or undergoes an enzymatic reaction, providing a clear "turn-on" signal against a low background.[14][15]

Conclusion

This compound is a powerful and versatile starting material for the rational design and synthesis of novel fluorescent probes. The palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions provide robust and high-yielding pathways to a diverse range of fluorophores with tunable photophysical properties. By combining the inherent biological relevance of the indolin-2-one scaffold with modern synthetic chemistry, researchers can develop sophisticated tools to visualize and interrogate complex biological systems, accelerating discovery in both basic science and drug development.

References

  • Synthetic route of sunitinib analogues and physicochemical properties. ResearchGate. Available at: [Link]

  • Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine. Available at: [Link]

    • Synthesis of fluorescent probes. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. ResearchGate. Available at: [Link]

  • Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. PubMed. Available at: [Link]

  • Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. MDPI. Available at: [Link]

  • Development of fluorescent probes for bioimaging applications. PMC - NIH. Available at: [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. Available at: [Link]

  • Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. PubMed Central. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Available at: [Link]

  • Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. PMC. Available at: [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. Available at: [Link]

  • Synthesis and Verification of Fluorescent pH Probes Based on 2-Quinolone Platform. ResearchGate. Available at: [Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link]

  • Fluorophores. Thorn-Seshold. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]

  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI. Available at: [Link]

  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Publishing. Available at: [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. Available at: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Kaunas University of Technology. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Advances in the chemistry of small molecule fluorescent probes. PubMed. Available at: [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. ResearchGate. Available at: [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. Available at: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]

  • The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. PMC - NIH. Available at: [Link]

Sources

Application Note: 6-Bromo-5-fluoroindolin-2-one as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved and investigational anticancer agents. Its rigid, planar structure provides an excellent framework for the strategic placement of functional groups to achieve high-affinity interactions with the ATP-binding pockets of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention. This application note explores the utility of a key intermediate, 6-Bromo-5-fluoroindolin-2-one , in the synthesis of targeted anticancer agents, with a focus on multi-targeted tyrosine kinase inhibitors.

The strategic placement of a bromine atom at the C6 position and a fluorine atom at the C5 position of the indolin-2-one core offers medicinal chemists a dual advantage. The electron-withdrawing nature of the fluorine atom can modulate the physicochemical properties of the molecule, enhancing attributes such as metabolic stability and membrane permeability. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functionalities, thereby facilitating the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

This document provides a detailed protocol for the synthesis of a Sunitinib analogue, a potent multi-targeted receptor tyrosine kinase inhibitor, starting from this compound. Furthermore, it delves into the mechanism of action of such kinase inhibitors, illustrating their role in disrupting key signaling pathways that drive tumor growth and angiogenesis.

Synthetic Application: A Proposed Route to a Sunitinib Analogue

Sunitinib is a clinically approved anticancer drug that functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] The synthesis of Sunitinib typically involves the condensation of 5-fluoroindolin-2-one with a substituted pyrrole-2-carboxaldehyde.[3][4] This section outlines a proposed two-step synthetic protocol to first convert this compound to the key 5-fluoroindolin-2-one intermediate, followed by its condensation to form a Sunitinib analogue.

Part 1: Debromination of this compound to Yield 5-Fluoroindolin-2-one

The removal of the bromine atom at the C6 position is a critical first step. This can be achieved through a catalytic hydrogenation reaction, a common and effective method for dehalogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.08 mmol) and 20 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 g, 10% w/w) to the suspension.

  • Hydrogenation: The flask is then fitted with a hydrogen balloon. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude 5-fluoroindolin-2-one can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound244.041.0 g4.08
10% Palladium on CarbonN/A0.1 gN/A
Ethanol46.0720 mLN/A
Hydrogen Gas2.021 atm (balloon)N/A
Part 2: Knoevenagel Condensation to Synthesize the Sunitinib Analogue

The second part of the synthesis involves a Knoevenagel condensation between the newly formed 5-fluoroindolin-2-one and a pre-synthesized pyrrole aldehyde derivative, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-fluoroindolin-2-one (0.5 g, 3.31 mmol) and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (0.92 g, 3.31 mmol) in 15 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours.

  • Reaction Monitoring: The formation of the product can be monitored by TLC. The product will appear as a new, more intensely colored spot.

  • Work-up and Purification: After cooling to room temperature, the precipitated product is collected by vacuum filtration. The solid is washed with cold ethanol and then dried under vacuum to yield the Sunitinib analogue as a yellow-orange solid.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Fluoroindolin-2-one151.130.5 g3.31
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide279.380.92 g3.31
Ethanol46.0715 mLN/A
Piperidine85.153-4 dropsCatalytic

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Intermediate 5-Fluoroindolin-2-one Start->Intermediate Catalytic Hydrogenation (H2, Pd/C, EtOH) FinalProduct Sunitinib Analogue Intermediate->FinalProduct Knoevenagel Condensation (Piperidine, EtOH, Reflux) Pyrrole N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide Pyrrole->FinalProduct

Caption: Proposed synthetic route to a Sunitinib analogue.

Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Sunitinib and its analogues are potent inhibitors of multiple receptor tyrosine kinases (RTKs).[1][5] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these RTKs are overexpressed or constitutively active, leading to uncontrolled cell growth and tumor progression.

The primary targets of Sunitinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1, VEGFR2, and VEGFR3. Inhibition of VEGFR signaling is a key mechanism for blocking angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFR-α and PDGFR-β. These receptors are involved in cell growth, proliferation, and angiogenesis.[6]

  • c-KIT: A receptor tyrosine kinase often mutated and constitutively active in gastrointestinal stromal tumors (GIST).[2]

  • Fms-like tyrosine kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML).

By binding to the ATP-binding site of these kinases, Sunitinib prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-survival and pro-proliferative pathways such as the RAS/MAPK and PI3K/AKT pathways.[6] This multi-targeted approach allows Sunitinib to simultaneously attack the tumor cells directly and disrupt the tumor microenvironment by cutting off its blood supply.

Signaling_Pathway VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Proliferation Proliferation Transcription->Proliferation Cell Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Angiogenesis Sunitinib Sunitinib Analogue Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits GrowthFactors VEGF / PDGF GrowthFactors->VEGFR GrowthFactors->PDGFR

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-Inflammatory Agents from 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Foreword: The Rationale for Targeting Inflammation with the Indolin-2-one Scaffold

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but, when dysregulated, becomes the cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of new, effective, and safe anti-inflammatory drugs remains a critical objective in pharmaceutical research.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their utility can be limited by significant side effects, underscoring the need for novel therapeutic agents.[2]

The indolin-2-one (oxindole) core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of biological activities, including potent anti-inflammatory effects.[3][4] Several indolin-2-one derivatives have been shown to modulate key inflammatory pathways by inhibiting pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the cyclooxygenase-2 (COX-2) enzyme.[5][6][7]

This guide focuses on 6-Bromo-5-fluoroindolin-2-one as a strategic starting material. The presence of two distinct halogen atoms (bromine and fluorine) at the C6 and C5 positions offers unique electronic properties and potential for metabolic stability.[8] More importantly, this scaffold provides key vectors for chemical modification, primarily at the C3 position and the N1-amine, allowing for the systematic generation of a diverse chemical library to explore the structure-activity relationship (SAR) and identify potent anti-inflammatory lead compounds.

This document provides a comprehensive, field-proven framework for advancing from this starting material to a validated preclinical candidate, detailing the synthetic strategy, a robust in vitro screening cascade, and a definitive in vivo validation model.

Part I: Synthesis of a Focused Library of this compound Derivatives

Causality Behind the Experimental Choice: The Knoevenagel Condensation

To probe the structure-activity relationship, a library of derivatives must be synthesized. The most effective and versatile method for modifying the indolin-2-one scaffold is the Knoevenagel condensation. This reaction introduces a variety of substituents at the C3-position, a critical region for biological activity. By reacting the active methylene group at the C3 position of this compound with a diverse panel of aromatic aldehydes, we can rapidly generate a library of C3-substituted derivatives. This allows for the systematic evaluation of how different electronic and steric properties at this position influence anti-inflammatory potency.

G cluster_0 Synthetic Workflow A This compound (Starting Material) C Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) A->C B Aromatic Aldehyd Panel (R-CHO) B->C D Focused Library of C3-Substituted Derivatives C->D Crude Product E Purification & Characterization (Chromatography, NMR, MS) D->E G cluster_1 Screening Cascade A Synthesized Library (Part I) B Primary Screen: Nitric Oxide (NO) Inhibition Assay (Protocol 2.1) A->B C Identify Potent Hits (e.g., IC50 < 10 µM) B->C High-Throughput D Secondary Screen: Cytokine (TNF-α, IL-6) ELISA (Protocol 2.2) C->D Focused Hits E Confirm Broad Activity D->E F Mechanistic Study: COX-2 Expression Analysis (Protocol 2.3) E->F Most Promising G Elucidate Mechanism of Action F->G H Select Lead Candidates for In Vivo Testing G->H G cluster_2 LPS-Induced Inflammatory Signaling Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Pathway Downstream Signaling (e.g., MyD88, TRAF6) TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB iNOS iNOS Gene Transcription NFkB->iNOS TNF TNF-α Gene Transcription NFkB->TNF COX2 COX-2 Gene Transcription NFkB->COX2 NO Nitric Oxide (NO) (Protocol 2.1 Target) iNOS->NO TNF_p TNF-α Protein (Protocol 2.2 Target) TNF->TNF_p COX2_p COX-2 Protein (Protocol 2.3 Target) COX2->COX2_p

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-5-fluoroindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in mechanistic principles and validated experimental data to ensure you can overcome common challenges effectively.

Introduction: The Significance of this compound

This compound is a substituted oxindole, a privileged scaffold in medicinal chemistry. This specific halogenation pattern makes it a crucial building block for synthesizing highly targeted therapeutic agents, particularly kinase inhibitors used in oncology. For instance, the closely related 5-fluoroindolin-2-one is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor[1]. The precise and efficient synthesis of this molecule is therefore of critical importance.

The most common and reliable pathway to this molecule involves a multi-step sequence starting from a substituted nitroaromatic compound. This guide will focus on troubleshooting this robust synthetic route.

Core Synthetic Pathway: An Overview

The synthesis of this compound is typically achieved via a three-stage process starting from 1-bromo-2,4-difluoro-5-nitrobenzene. The sequence involves:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the starting material with a malonate ester.

  • Reductive Cyclization: Reduction of the nitro group to an amine, which subsequently undergoes intramolecular cyclization.

  • Saponification & Decarboxylation: Removal of the ester group to yield the final product.

Synthesis_Workflow A 1-Bromo-2,4-difluoro- 5-nitrobenzene B Diethyl (4-bromo-5-fluoro- 2-nitrophenyl)malonate A->B  Diethyl malonate, NaH  (SNAr) C Ethyl 6-bromo-5-fluoro- 2-oxoindoline-3-carboxylate B->C  H2, Pd/C or Pt/C  (Reductive Cyclization) D This compound C->D  NaOH, then H+  (Hydrolysis & Decarboxylation) Debromination_Troubleshooting start Problem: De-bromination Side Product cond1 Modify Reaction Conditions start->cond1 cond2 Change Catalyst System start->cond2 cond3 Use Additives start->cond3 sol1 Lower H2 Pressure (e.g., 1-5 bar) Lower Temperature (e.g., 30-50 °C) Monitor reaction closely to avoid over-reduction cond1->sol1 sol2 Use Platinum on Carbon (Pt/C) instead of Pd/C (Often less prone to hydrogenolysis) cond2->sol2 sol3 Add a reaction modifier like Morpholine (Can selectively poison sites responsible for dehalogenation) cond3->sol3

Caption: Decision tree for mitigating de-bromination during reduction.

  • Protocol Insight: A European patent detailing a similar synthesis for 5-fluorooxindole specifies reaction pressures between 0.1 to 5 MPa and temperatures of 20 to 80°C.[2] Starting at the lower end of these ranges (e.g., 30-40°C and atmospheric or slightly elevated pressure) is advisable to minimize hydrogenolysis.

Q3: The reaction seems to stop after forming the amino-malonate intermediate, and I'm not getting the cyclized oxindole. Why?

Answer: The cyclization of the newly formed aniline onto the adjacent ester is a separate mechanistic step that may require specific conditions to proceed efficiently. In some protocols, the reduction and cyclization are not simultaneous.

  • Causality: The intramolecular nucleophilic attack of the amine on the ester carbonyl to form the lactam ring can be slow. The rate is influenced by the solvent, temperature, and presence of acid or base catalysts.

  • Troubleshooting Steps:

    • Thermal Promotion: After the nitro reduction is complete (as monitored by TLC or LCMS), you may need to increase the temperature. Refluxing in a solvent like ethanol or toluene after the hydrogenation catalyst has been filtered off can promote the cyclization.

    • Acid/Base Catalysis: A catalytic amount of a mild acid (like acetic acid) or base (like sodium ethoxide) can facilitate the cyclization. The patent literature for the related 5-fluorooxindole synthesis describes the reductive cyclization as a single step, suggesting that with the right catalyst and conditions, it proceeds directly.[2] However, if it stalls, post-reduction treatment is a logical next step.

Q4: My final product is difficult to purify. It contains several closely-related impurities. What are the best purification strategies?

Answer: Purification of halogenated heterocyclic compounds can be challenging due to the subtle polarity differences between the desired product and impurities like starting materials or side-products.[3][4]

  • Causality: Impurities such as the un-decarboxylated ester intermediate (Ethyl 6-bromo-5-fluoro-2-oxoindoline-3-carboxylate), the de-brominated analog (5-fluoroindolin-2-one), or unreacted starting material can co-elute during chromatography.

  • Recommended Purification Protocol:

    • Initial Workup: Ensure the hydrolysis and decarboxylation step goes to completion. After acidification to precipitate the product, wash the crude solid thoroughly with water to remove salts, followed by a non-polar solvent like hexane or diethyl ether to remove less polar impurities.

    • Recrystallization: This is often the most effective method for purifying oxindoles. A solvent system like Ethanol/Water, Ethyl Acetate/Heptane, or Acetonitrile can be effective. Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.

    • Silica Gel Chromatography: If recrystallization is insufficient, chromatography is the next step.

      • Solvent System: A gradient elution from a non-polar to a more polar solvent system is recommended. Start with a system like 20% Ethyl Acetate in Heptane and gradually increase the polarity.

      • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it dry onto the column often provides better separation than wet loading.

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (60 Å, 40-63 µm)Provides good general-purpose separation for this class of compounds.
Mobile Phase Heptane/Ethyl Acetate GradientOffers good selectivity. The gradient helps separate closely eluting spots.
Loading Technique Dry LoadingPrevents solvent effects from broadening bands, leading to sharper peaks and better resolution.
Alternative Recrystallization from Ethanol or AcetonitrileCan be highly effective for removing minor impurities if a suitable solvent is found.
Table 1: Recommended Purification Parameters

Frequently Asked Questions (FAQs)

Q: What is the recommended detailed protocol for this synthesis?

A: The following protocol is a robust starting point, adapted from established procedures for similar oxindoles.[2]

Step-by-Step Experimental Protocol

Reagent/ParameterQuantity/SettingNotes
Step 1: Malonate Addition
Diethyl Malonate1.5 eq
Sodium Hydride (60% in oil)1.5 eqUse under inert atmosphere.
Anhydrous THF10 mL / g of substrateEnsure solvent is dry.
1-bromo-2,4-difluoro-5-nitrobenzene1.0 eq
Temperature0 °C to 70 °CAdd NaH at 0°C, then warm after substrate addition.
Step 2: Reductive Cyclization
Diethyl (4-bromo-5-fluoro-2-nitrophenyl)malonate1.0 eqFrom Step 1.
5% Pt/C (or 10% Pd/C)5-10 mol%Pt/C may reduce de-bromination.
Solvent (Ethanol or Ethyl Acetate)15 mL / g of substrate
Hydrogen Pressure1-3 atm (balloon or Parr shaker)Higher pressures may increase de-bromination.
Temperature30-50 °C
Step 3: Hydrolysis & Decarboxylation
Ethyl 6-bromo-5-fluoro-2-oxoindoline-3-carboxylate1.0 eqFrom Step 2.
Sodium Hydroxide3.0 eqIn Water/Ethanol mixture.
TemperatureReflux (80-100 °C)Monitor by TLC for disappearance of starting material.
Acidification6N HClAdd slowly at 0°C until pH ~2.

Q: What are the primary safety concerns?

A:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and have appropriate quenching procedures ready.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a well-ventilated fume hood or a dedicated hydrogenation area. Ensure all equipment is properly grounded.

  • Halogenated Aromatics: These compounds are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q: How can I definitively confirm the structure of my final product?

A: A combination of spectroscopic methods is required:

  • 1H NMR: Look for the characteristic signals of the aromatic protons and the CH2 group of the oxindole ring (typically a singlet around 3.5-3.8 ppm). The NH proton will appear as a broad singlet.

  • 13C NMR: The carbonyl carbon of the lactam is a key signal, typically appearing around 175-180 ppm.

  • Mass Spectrometry (MS): Check for the correct molecular ion peak (M+) showing the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of roughly equal intensity separated by 2 m/z units).

  • Melting Point: Compare the observed melting point with literature values.

References

  • Patel, Z. M., et al. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • European Patent Office. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor (EP1310486A1).
  • Tafuri, N. F., et al. (2015). Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. Available at: [Link]

  • Coutant, E. P., et al. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. ResearchGate. Available at: [Link]

  • Kosolapoff, G. M. (1948). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Kosmrlj, J., et al. (2015). Catalytic hydrogenation of aromatic halonitro compounds. ResearchGate. Available at: [Link]

  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Available at: [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available at: [Link]

  • MDPI. (2023). Special Issue on “Extraction and Purification of Bioactive Compounds”. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Bromo-5-fluoroindolin-2-one by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-5-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for achieving high purity of this critical building block.

Introduction

This compound is a halogenated heterocyclic compound whose purity is paramount for the success of subsequent synthetic steps and the reliability of biological screening results.[1] Chromatographic purification is a standard and effective method for isolating this compound. However, its unique structural features, including the presence of bromine and fluorine atoms and a lactam ring, can present specific challenges. This guide will address these potential issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Normal-Phase Chromatography (Silica Gel)

Question 1: My compound is streaking or showing significant tailing on the silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing and streaking in normal-phase chromatography are often indicative of strong, undesirable interactions between your compound and the acidic silanol groups on the silica surface. The lactam moiety in this compound can be particularly prone to such interactions.

Causality: The lone pairs of electrons on the nitrogen and oxygen atoms of the lactam can form hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction can lead to slow desorption kinetics, resulting in a "tailing" effect as the compound elutes.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Polar Modifier: Incorporating a small amount of a more polar solvent like methanol (MeOH) or ethanol (EtOH) into your mobile phase (e.g., ethyl acetate/hexane) can help to competitively bind to the active sites on the silica, thereby reducing the interaction with your compound.[2] A common starting point is to add 0.5-2% of alcohol to the eluent.

    • Use of a Basic Additive: For compounds that are sensitive to acidic conditions or exhibit strong basic character, adding a small amount of a base like triethylamine (TEA) or ammonia in methanol to the mobile phase (0.1–2.0%) can neutralize the acidic silanol groups and significantly improve peak shape.[3]

  • Stationary Phase Deactivation:

    • If your compound is particularly sensitive, you can deactivate the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small percentage of a base like triethylamine (e.g., 1-2% in your starting eluent) before loading your sample.[4]

  • Sample Overload:

    • Streaking can also be a result of overloading the column. Ensure you are not exceeding the recommended loading capacity for your column size. A good rule of thumb is 1-10% of the silica gel weight, depending on the difficulty of the separation.

Question 2: I am having trouble getting good separation between my product and a closely eluting impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system. This involves a careful selection of both the mobile and stationary phases.

Solutions:

  • Solvent System Optimization:

    • TLC is Key: Before scaling up to a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC).[5][6] Aim for an Rf value for your target compound between 0.2 and 0.4 to ensure good separation.[7]

    • Varying Solvent Polarity: A standard mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[2][8][9] Systematically vary the ratio of these solvents to find the optimal separation.

    • Alternative Solvents: If ethyl acetate/hexane systems are not providing adequate selectivity, consider other solvent combinations. Dichloromethane (DCM)/methanol is a common choice for more polar compounds.[2][9]

  • Alternative Stationary Phases:

    • If optimizing the mobile phase on silica gel is insufficient, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidic nature of silica.[10]

    • For very challenging separations of isomers, specialized stationary phases may be necessary.[11][12]

Question 3: My compound seems to be degrading on the column. How can I prevent this?

Answer:

Degradation on silica gel is often due to the acidic nature of the stationary phase.[10]

Solutions:

  • Deactivation of Silica Gel: As mentioned previously, neutralizing the acidic sites with a basic additive like triethylamine can prevent acid-catalyzed degradation.[4]

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina.[10]

  • Reversed-Phase Chromatography: If the compound is sufficiently hydrophobic, reversed-phase chromatography can be a milder alternative.

Reversed-Phase Chromatography (e.g., C18)

Question 4: I am considering reversed-phase HPLC for higher purity. What are the key parameters to consider?

Answer:

Reversed-phase chromatography separates compounds based on hydrophobicity, with a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent).[13][14]

Key Parameters:

  • Mobile Phase Composition:

    • The most common mobile phases are mixtures of water with acetonitrile (ACN) or methanol (MeOH).[15] Acetonitrile often provides better peak shapes and lower viscosity.

    • The organic solvent content is gradually increased (gradient elution) to elute compounds of increasing hydrophobicity.

  • Mobile Phase pH:

    • The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While this compound is not strongly acidic or basic, adjusting the pH with small amounts of additives like formic acid or trifluoroacetic acid (TFA) can sometimes improve peak shape by suppressing interactions with residual silanols on the stationary phase.[16]

  • Stationary Phase Selection:

    • C18 is the most common reversed-phase stationary phase.[17] However, for halogenated compounds, phenyl-based or fluorinated stationary phases can offer alternative selectivity due to π-π or specific fluorine interactions.[18]

ParameterRecommendation for this compoundRationale
Stationary Phase C18A good starting point for moderately non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to protonate silanols and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier with good UV transparency.
Gradient Start with a lower percentage of B and gradually increase.To ensure good separation from polar and non-polar impurities.
Detection UV at a wavelength where the compound has strong absorbance.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?

A good starting point, as indicated in the literature, is a mixture of ethyl acetate and heptane or hexane.[8] Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexane, and increase the polarity based on TLC analysis.[2]

Q2: How do I prepare my sample for loading onto the column?

There are two main methods for sample loading:

  • Liquid Loading: Dissolve your crude sample in a minimum amount of the initial mobile phase solvent or a slightly more polar solvent.[19] Be cautious not to use too strong a solvent, as this can compromise the separation.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[19] This powder can then be carefully added to the top of your packed column.

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

If your compound is very polar and remains at the baseline, you need a more polar eluent. A common next step is to try a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low percentage of methanol (e.g., 1-5%) in DCM and gradually increase it.

Q4: Can I use reversed-phase chromatography for the initial purification of a crude reaction mixture?

While reversed-phase chromatography is often used for final polishing and analysis, preparative reversed-phase can be employed for initial purification, especially if the compound is unstable on silica or if normal-phase fails to provide adequate separation. However, it is generally more expensive due to the cost of the stationary phase and solvents.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare TLC Chambers: Line several TLC chambers with filter paper and add different solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

  • Spot the Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the prepared chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value for your compound in each solvent system. The ideal system will give your product an Rf value between 0.2 and 0.4 and show good separation from impurities.[7]

Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen starting eluent and pour it into the column, allowing it to pack evenly.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent. Add silica gel (approximately 2-3 times the mass of your crude product) and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column. Apply gentle pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate.[19]

  • Fraction Collection: Begin collecting fractions immediately. Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Chromatography_Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Vary Solvent Systems) Optimal_Rf 2. Identify Optimal Rf (0.2-0.4) TLC->Optimal_Rf Packing 3. Pack Column (Silica Gel) Optimal_Rf->Packing Loading 4. Dry Load Sample Packing->Loading Elution 5. Elute with Optimal Solvent Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_Fractions 7. Analyze Fractions by TLC Collection->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporation 9. Evaporate Solvent Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Tailing cluster_solutions Potential Solutions Start Problem: Peak Tailing/Streaking Cause Probable Cause: Strong Interaction with Acidic Silica Start->Cause Solvent_Mod Modify Mobile Phase Cause->Solvent_Mod Deactivate Deactivate Silica Cause->Deactivate Check_Load Check Sample Load Cause->Check_Load Solvent_Mod_Details Add Polar Modifier (MeOH) or Add Basic Additive (TEA) Solvent_Mod->Solvent_Mod_Details Deactivate_Details Pre-flush column with TEA-containing solvent Deactivate->Deactivate_Details Check_Load_Details Reduce amount of crude material Check_Load->Check_Load_Details

Caption: Troubleshooting logic for peak tailing issues.

References

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Benchchem. (2025, December). Purity Analysis of Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Guide.
  • Benchchem. (n.d.). step-by-step procedure for the purification of 5-bromo-5-hexen-2-one.

Sources

Technical Support Center: Synthesis of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-5-fluoroindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important intermediate. This guide provides in-depth, field-proven insights in a question-and-answer format to ensure the highest scientific integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

The most frequently employed synthesis commences with the nucleophilic aromatic substitution of dimethyl malonate on 1-bromo-2,4-difluoro-5-nitrobenzene. This is followed by hydrolysis, decarboxylation, and a final reductive cyclization to yield the desired this compound.

Q2: What are the primary impurities I should be aware of in this synthesis?

The main impurities can be categorized into three groups:

  • Regioisomeric Impurities: Arising from the initial reaction step.

  • Process-Related Impurities: Including unreacted starting materials and intermediates.

  • Side-Product Impurities: Resulting from unintended chemical transformations during the synthesis.

Troubleshooting Guide: Common Impurities and Their Mitigation

Issue 1: Presence of an Unexpected Isomer in the Final Product

Q: My final product shows two distinct spots on TLC and two sets of peaks in the NMR that I suspect are isomers. What is the likely cause?

A: The most probable cause is the formation of a regioisomeric intermediate during the initial nucleophilic aromatic substitution.

The reaction between 1-bromo-2,4-difluoro-5-nitrobenzene and dimethyl malonate can result in substitution at either the C2 or C4 position relative to the bromine atom, leading to a mixture of two isomeric products:

  • Desired Intermediate: Dimethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)malonate

  • Isomeric Impurity: Dimethyl 2-(2-bromo-5-fluoro-4-nitrophenyl)malonate[1]

This mixture, if carried through the subsequent steps, will result in the formation of the corresponding regioisomeric indolinone impurity, 4-Bromo-5-fluoroindolin-2-one .

Workflow for Identification and Mitigation of Regioisomeric Impurity

Caption: Workflow for addressing regioisomeric impurities.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Utilize HPLC or GC-MS to monitor the initial reaction. The two regioisomers should be separable, allowing for an assessment of the isomeric ratio.

  • Purification of the Intermediate:

    • While some protocols suggest using the mixture directly, purification of the malonate intermediate by silica gel chromatography is highly recommended to remove the unwanted isomer before proceeding.[1]

  • Final Product Purification:

    • If the isomeric mixture is carried through to the final step, careful purification using silica gel chromatography is necessary. The polarity difference between the two indolinone isomers should allow for their separation.

Analytical Technique Expected Observation for Regioisomers
HPLC-UV Two closely eluting peaks with similar UV spectra.
¹H NMR Two distinct sets of aromatic and CH₂ signals. The coupling patterns and chemical shifts will differ due to the different substitution patterns.
¹⁹F NMR Two distinct fluorine signals, each likely a doublet of doublets, with different chemical shifts and coupling constants.
Issue 2: Incomplete Reaction and Presence of Intermediates

Q: My final product is contaminated with a nitro-containing compound. What is the likely source and how can I resolve this?

A: This is indicative of an incomplete reductive cyclization, leaving the nitro-containing intermediate in your final product.

The reduction of the nitro group to an amine is a critical step for the subsequent cyclization to form the indolinone ring. Incomplete reduction can be caused by several factors:

  • Insufficient reducing agent: The stoichiometry of the reducing agent (e.g., iron, tin(II) chloride, or catalytic hydrogenation) may be inadequate.

  • Deactivated catalyst: In the case of catalytic hydrogenation, the catalyst (e.g., Pd/C) may be old or poisoned.

  • Suboptimal reaction conditions: Reaction time, temperature, or pressure (for hydrogenation) may not be sufficient for complete conversion.

Potential Impurity: 2-(4-bromo-5-fluoro-2-nitrophenyl)acetic acid (from hydrolysis and decarboxylation of the malonate intermediate).

Troubleshooting Protocol:

  • Optimize Reduction Conditions:

    • Stoichiometric Reductants (e.g., Fe, SnCl₂): Increase the molar equivalents of the reducing agent. Ensure acidic conditions (e.g., acetic acid or HCl) are maintained throughout the reaction.

    • Catalytic Hydrogenation:

      • Use a fresh, high-quality catalyst.

      • Increase catalyst loading.

      • Increase hydrogen pressure and/or reaction time.

  • Reaction Monitoring:

    • Monitor the disappearance of the yellow color associated with the nitro-aromatic starting material.

    • Use TLC or HPLC to confirm the complete consumption of the nitro-intermediate before work-up. A stain that is active to UV light but does not stain with ninhydrin can be indicative of a remaining nitro group.

  • Purification:

    • The nitro-containing intermediate is significantly more polar than the desired indolinone and can be readily removed by silica gel chromatography.

Issue 3: Formation of a Dehalogenated Byproduct

Q: I am observing a byproduct with a molecular weight that corresponds to the loss of bromine. How is this happening?

A: This is likely due to dehalogenation, specifically debromination, during the reductive cyclization step, especially if you are using catalytic hydrogenation.

Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes lead to the cleavage of carbon-halogen bonds, particularly with aryl bromides.[2] This results in the formation of 5-fluoroindolin-2-one as a significant impurity.

Mechanism of Dehalogenation

Dehalogenation Nitro_Compound Nitro-intermediate (with Br and F) Reduction H₂, Pd/C Nitro_Compound->Reduction Desired_Amine Amino-intermediate (with Br and F) Reduction->Desired_Amine Cyclization Intramolecular Lactamization Desired_Amine->Cyclization Debromination Hydrodebromination (Side Reaction) Desired_Amine->Debromination Final_Product This compound Cyclization->Final_Product Debrominated_Product 5-Fluoroindolin-2-one Debromination->Debrominated_Product

Caption: Dehalogenation as a side reaction during reductive cyclization.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • If dehalogenation is a significant issue, consider switching from catalytic hydrogenation to a chemical reducing agent such as iron powder in acetic acid or tin(II) chloride in HCl. These methods are generally less prone to causing dehalogenation.

  • Modification of Hydrogenation Conditions:

    • If catalytic hydrogenation is preferred, use milder conditions. This can include:

      • Lowering the hydrogen pressure.

      • Reducing the reaction temperature.

      • Using a less active catalyst or a catalyst poison to selectively reduce the nitro group without affecting the C-Br bond.

  • Purification:

    • The dehalogenated impurity, 5-fluoroindolin-2-one, has a different polarity compared to the desired product and can be separated by silica gel chromatography.

Analytical Technique Expected Observation for Dehalogenated Impurity
LC-MS A peak with a mass corresponding to the desired product minus the mass of bromine (approx. 79/81 amu).
¹H NMR The aromatic region will show a different splitting pattern, and the characteristic signal for the proton at the 6-position will be absent.
¹⁹F NMR The fluorine signal will likely have a different chemical shift and coupling constants due to the change in the adjacent substituent.

Summary of Common Impurities

Impurity Name Structure Origin Mitigation Strategy
4-Bromo-5-fluoroindolin-2-oneIsomer of the desired productNon-regioselective nucleophilic aromatic substitutionChromatographic separation of intermediates or final product.
2-(4-bromo-5-fluoro-2-nitrophenyl)acetic acidIncomplete reduction of the nitro groupOptimize reduction conditions (reagent stoichiometry, catalyst, reaction time/temp).
5-Fluoroindolin-2-oneDehalogenation during reductionUse chemical reducing agents (Fe/AcOH) instead of catalytic hydrogenation, or use milder hydrogenation conditions.
1-bromo-2,4-difluoro-5-nitrobenzeneUnreacted starting materialEnsure complete reaction in the first step; purification by chromatography.
Dimethyl malonateUnreacted starting materialAqueous workup to remove excess malonate; purification by chromatography.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-5-fluoroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 6-Bromo-5-fluoroindolin-2-one. This scaffold is a critical building block in medicinal chemistry, notably in the development of kinase inhibitors. However, its synthesis is not without challenges. The electron-rich nature of the indolinone core, combined with the directing effects of the fluoro and bromo substituents, creates a complex reactivity profile that can lead to a variety of side reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of their synthetic pathways. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and subsequent modification of this compound. Each question is framed around a common experimental observation, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My bromination of 5-fluoroindolin-2-one is yielding a mixture of products, including a significant di-brominated impurity. How can I improve selectivity for the desired 6-bromo product?

This is the most frequent challenge and stems from the high reactivity of the indolinone ring system. The lactam nitrogen's lone pair and the activating fluoro group both donate electron density into the aromatic ring, making it highly susceptible to electrophilic aromatic substitution.

Primary Cause: Over-activation of the Aromatic Ring

The initial bromination at the C6 position does not sufficiently deactivate the ring to prevent a second electrophilic attack. The most likely position for a second bromination is C4, leading to the formation of 4,6-dibromo-5-fluoroindolin-2-one.

Troubleshooting Strategies:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • Avoid Elemental Bromine (Br₂): Liquid bromine is highly reactive and often leads to over-bromination, especially without careful temperature and stoichiometry control.[1]

    • Use N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine. It often provides higher yields of mono-brominated products.[2]

    • Consider Bromide/Bromate Salts: An eco-friendly alternative involves the in situ generation of bromine from bromide/bromate salts in an acidic medium. This can offer better control over the concentration of the active brominating species.[3]

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and favor the mono-substituted product.

    • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent. Add the agent slowly or portion-wise to the reaction mixture to avoid localized high concentrations.

    • Solvent: A polar aprotic solvent like acetonitrile or a non-polar solvent like dichloromethane (DCM) is often suitable. For highly activated substrates, less polar solvents can sometimes temper reactivity.

Workflow for Optimizing Bromination Selectivity

cluster_start Problem Identification cluster_strategy Mitigation Strategy cluster_outcome Desired Outcome A Low yield of mono-bromo product High di-bromo impurity B Switch to Milder Brominating Agent (e.g., NBS) A->B Change Reagent C Strict Temperature Control (e.g., 0 °C) A->C Adjust Temp. D Precise Stoichiometry (1.05 eq. max) A->D Adjust Stoich. F High Selectivity for This compound B->F C->F E Slow, Portion-wise Addition D->E Controls Conc. E->F

Caption: Troubleshooting workflow for over-bromination.

Q2: During N-alkylation of this compound, I'm getting a mixture of N- and C3-alkylated isomers. How do I favor N-alkylation?

This is a classic regioselectivity problem in indole and indolinone chemistry. The indolinone anion (indolinide), formed after deprotonation, is an ambident nucleophile with reactive sites at both the nitrogen (N1) and the alpha-carbon (C3).

Mechanistic Insight:

  • N-Alkylation (Kinetic/Thermodynamic Product): Reaction at the nitrogen atom is often favored under conditions that generate a "free" anion. This is typically achieved using a strong base in a polar aprotic solvent.[4][5]

  • C3-Alkylation (Side Reaction): The C3 position possesses significant nucleophilicity. Incomplete deprotonation or the use of certain catalysts can lead to preferential reaction at this site.[4]

Table 1: Optimizing Conditions for Selective N-Alkylation

ParameterCondition for N-AlkylationRationale & References
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS)Ensures complete deprotonation to form the nitrogen anion, increasing its nucleophilicity.[4][5]
Solvent Polar aprotic (e.g., DMF, THF, DMSO)Solvates the cation (Na⁺, K⁺), leaving the nitrogen anion more exposed and reactive.[4][5]
Temperature Moderate to high (e.g., RT to 80 °C)Can help overcome the activation barrier for N-alkylation.[4]
Alkylating Agent Hard electrophiles (e.g., alkyl sulfates, primary alkyl halides)Following Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen nucleophile preferentially attacks harder electrophiles.

Troubleshooting Strategies:

  • Ensure Complete Deprotonation: Use at least 1.1 equivalents of a strong base like sodium hydride (NaH). Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the alkylating agent.

  • Control Addition: Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) to control the exotherm, then allow the reaction to slowly warm to room temperature or higher. This minimizes side reactions.[4]

  • Catalytic Systems: Modern catalytic methods using copper or iridium can offer exquisite control over regioselectivity, sometimes by simply changing the ligand.[4][6] While potentially more complex to set up, they can solve persistent selectivity issues.

Diagram of N- vs. C-Alkylation Pathways

cluster_conditions Controlling Factors Indolinone This compound Anion Indolinide Anion (Ambident Nucleophile) Indolinone->Anion + Base - H₂ Base Strong Base (e.g., NaH) N_Product Desired Product: N-Alkylated Anion->N_Product Attack at N1 (Favored in DMF/THF) C_Product Side Product: C3-Alkylated Anion->C_Product Attack at C3 (Side Reaction) RX Alkyl Halide (R-X) C1 Polar Aprotic Solvent C2 Complete Deprotonation

Caption: Competing N- and C-alkylation pathways.

Q3: I am observing a significant debrominated impurity (5-fluoroindolin-2-one) in my product, especially after a cross-coupling reaction. What is happening?

This side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. It is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7]

Primary Causes:

  • Reductive Pathway in Catalysis: The catalytic cycle for cross-coupling involves a Pd(0)/Pd(II) cycle. A competing reductive pathway can introduce a hydride (H⁻) ligand to the palladium center. Reductive elimination of Ar-H then occurs faster than the desired cross-coupling.[7]

  • Source of Hydride: The hydride can originate from various sources within the reaction mixture, including:

    • Solvents: Alcoholic solvents (e.g., methanol, isopropanol) are common culprits, as they can be oxidized by the palladium complex to generate hydride species.[7][8]

    • Bases: Certain bases or their decomposition products can act as hydride donors.

    • Water: Water can be a hydrogen source in some systems.[9]

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[7] Screen a panel of ligands if this is a persistent issue.

  • Solvent and Base System:

    • Avoid Alcoholic Solvents: Switch to non-hydride-donating solvents like toluene, dioxane, or DMF.

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize water's contribution.[9]

    • Evaluate the Base: The strength and nature of the base are crucial. Consider using a weaker base or a different type of base (e.g., switching from an alkoxide to a carbonate).[7][8]

  • Optimize Reaction Parameters: Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the side reaction.

FAQs: Proactive Synthesis & Optimization

Q1: What are the critical reaction parameters to control during the initial synthesis of this compound?

The synthesis typically involves the cyclization of a substituted aniline derivative.[10] Critical parameters include:

  • Purity of Starting Materials: Ensure the purity of the precursor (e.g., a substituted 2-chloro-N-phenylacetamide derivative) to avoid impurities that can carry through the entire sequence.

  • Cyclization Catalyst/Conditions: For Friedel-Crafts type cyclizations, the choice and amount of Lewis acid (e.g., AlCl₃) are critical. Too much can lead to charring, while too little results in an incomplete reaction.

  • Temperature Control: The intramolecular cyclization is often exothermic. Maintaining the recommended temperature profile is essential for yield and purity.

  • Aqueous Workup: Careful control of pH during workup is necessary to ensure the product precipitates correctly and to remove the catalyst without promoting hydrolysis of the lactam ring.[11][12]

Q2: My final product is showing signs of oxidation (e.g., color change) upon storage. How can I prevent this?

Indolines can be susceptible to air oxidation, which converts them to the corresponding, more conjugated indole derivatives.[13] This is often observed as a gradual darkening of the material.

Prevention:

  • Inert Atmosphere: Handle and store the final compound under an inert atmosphere (Nitrogen or Argon).

  • Purification: Ensure that no residual acid, base, or metal catalyst remains after purification, as these can catalyze oxidation.

  • Storage: Store the compound in a cool, dark place, preferably in a freezer, to minimize thermal and light-induced degradation.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 5-Fluoroindolin-2-one

This protocol is a representative methodology designed to favor selective mono-bromination.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-fluoroindolin-2-one (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in anhydrous acetonitrile or DMF.

  • Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled indolinone solution over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization or column chromatography on silica gel to yield this compound.

References

  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. MDPI. [Link]

  • Synthesis, ex vivo and in vitro hydrolysis study of an indoline derivative designed as an anti-inflammatory with reduced gastric ulceration properties. PubMed. [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. IntechOpen. [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. National Institutes of Health (NIH). [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. National Institutes of Health (NIH). [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

  • Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. ResearchGate. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health (NIH). [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic-chemistry.org. [Link]

  • INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE. European Patent Office. [Link]

  • Formation of indolinone derivatives for both diclofenac-Na and 4-hydroxydiclofenac in the presence of derivatising agent PFPA. ResearchGate. [Link]

  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate. [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. National Institutes of Health (NIH). [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH). [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health (NIH). [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. National Institutes of Health (NIH). [Link]

  • Approaches to N-Methylwelwitindolinone C Isothiocyanate: Facile Synthesis of the Tetracyclic Core. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. National Institutes of Health (NIH). [Link]

  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole. RCS Research Chemistry Services. [Link]

Sources

Technical Support Center: N-Arylation of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 6-bromo-5-fluoroindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experiments.

Introduction: The Challenge at Hand

The N-arylation of this compound is a critical reaction in the synthesis of various biologically active compounds. However, the electronic properties of this substrate present unique hurdles. The presence of two electron-withdrawing halogens (bromine and fluorine) deactivates the indolinone ring, making the N-H bond less acidic and the nitrogen atom less nucleophilic. This can lead to sluggish or incomplete reactions when using standard N-arylation protocols like the Buchwald-Hartwig amination or the Ullmann condensation.[1][2] This guide will help you navigate these challenges to achieve successful N-arylation.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: I am attempting a Buchwald-Hartwig N-arylation of this compound with an aryl bromide, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low or no product formation in the Buchwald-Hartwig amination of this substrate is a common issue stemming from its electronic nature. Here's a breakdown of potential causes and solutions:

  • Insufficient Catalyst Activity: The electron-deficient nature of the indolinone can make the oxidative addition of the aryl halide to the palladium(0) catalyst the rate-limiting step.[3] Additionally, the nitrogen nucleophile is weakened.

    • Solution: Employ a more electron-rich and sterically hindered phosphine ligand. Ligands like BrettPhos, RuPhos, or XPhos are often more effective than earlier generation ligands for challenging substrates.[4] Consider using a pre-catalyst, such as a G3 or G4 palladacycle, to ensure efficient generation of the active Pd(0) species.[5]

  • Inappropriate Base Selection: The pKa of the N-H bond in this compound is higher than that of simpler amides or anilines. A base that is too weak will not sufficiently deprotonate the nitrogen, hindering its nucleophilicity.

    • Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice.[6] If your substrate is sensitive to strong bases, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher reaction temperatures.[6]

  • Solvent Effects: The choice of solvent can significantly impact the solubility of your reagents and the stability of the catalytic intermediates.

    • Solution: Anhydrous and degassed aprotic polar solvents are crucial. Toluene and 1,4-dioxane are commonly used.[7] If solubility is an issue, consider screening other solvents like THF or CPME. Ensure your solvent is rigorously dried and degassed to prevent catalyst deactivation.

Issue 2: Competing Side Reactions

Question: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material and some unidentifiable byproducts. What's causing this and how can I minimize it?

Answer:

Side reactions are often indicative of catalyst instability or competing reaction pathways. Here's how to address them:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It can be caused by β-hydride elimination from the palladium-amide complex, a known side reaction in Buchwald-Hartwig aminations.[1]

    • Solution: The choice of ligand is critical. Bulky, electron-rich ligands can disfavor β-hydride elimination by sterically shielding the palladium center. Also, ensure your reaction is truly anaerobic, as trace oxygen can lead to catalyst decomposition and promote side reactions.

  • Homocoupling of the Aryl Halide: This leads to the formation of biaryl compounds and is often observed when the reductive elimination of the desired product is slow.

    • Solution: Optimizing the ligand and temperature can help. A more electron-donating ligand can accelerate the reductive elimination step. Lowering the reaction temperature, if possible, can sometimes reduce the rate of homocoupling relative to the desired C-N bond formation.

Issue 3: Difficulty with Ullmann Condensation

Question: I'm trying a copper-catalyzed Ullmann N-arylation, but the reaction is sluggish and requires very high temperatures, leading to decomposition. Are there ways to improve this?

Answer:

The classic Ullmann reaction often requires harsh conditions, which can be problematic for functionalized substrates.[2] Modern modifications have significantly improved its utility.

  • Catalyst and Ligand System: Traditional Ullmann reactions use stoichiometric copper powder. Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI, Cu₂O) with a ligand.

    • Solution: The addition of a ligand is crucial for activating the copper catalyst and facilitating the coupling at lower temperatures. N,N'-dimethylethylenediamine (DMEDA) is a widely used and effective ligand for the N-arylation of amides and lactams.[8] Other nitrogen or oxygen-based ligands can also be screened.

  • Reaction Conditions: High temperatures can lead to thermal decomposition of starting materials and products.

    • Solution: With an appropriate ligand, it's often possible to lower the reaction temperature significantly. Solvents like DMSO or DMF are commonly used, but their high boiling points can still necessitate elevated temperatures. Exploring lower-boiling solvents in a sealed tube, if your equipment allows, could be an option.

Experimental Protocols & Data

Protocol 1: Screening for Optimal Buchwald-Hartwig Conditions

This protocol outlines a systematic approach to screen for the best catalyst, ligand, base, and solvent for the N-arylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), aryl halide (1.2 equiv.), and the chosen base (2.0 equiv.) to a series of oven-dried reaction vials equipped with stir bars.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the desired palladium precatalyst and ligands in the chosen solvent. Add the appropriate amounts of the catalyst and ligand solutions to the reaction vials.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate. Run the reactions for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, quench the reactions, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to product.

Table 1: Example Screening Data for Buchwald-Hartwig N-Arylation
EntryPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10092
3XPhos Pd G3 (2)-NaOtBuToluene10095
4XPhos Pd G3 (2)-K₃PO₄Dioxane11075
5XPhos Pd G3 (2)-Cs₂CO₃Toluene11068

Conversion determined by LC-MS analysis of the crude reaction mixture.

Protocol 2: Optimized Ullmann N-Arylation

This protocol provides a starting point for a ligand-assisted Ullmann condensation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (5-10 mol%), this compound (1.0 equiv.), aryl iodide (1.5 equiv.), and K₂CO₃ or K₃PO₄ (2.0 equiv.).

  • Ligand and Solvent Addition: Add N,N'-dimethylethylenediamine (DMEDA) (10-20 mol%) and anhydrous DMSO or DMF.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.

  • Work-up and Analysis: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to monitor product formation.

Visualizing the Process

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Pd0 Pd(0)L Active Catalyst OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amide_complex Ar-Pd(II)(L)-N(R)H OA_complex->Amide_complex Ligand Exchange (R-NH₂) Product_complex Ar-N(R)H Amide_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Release ArylHalide Ar-X ArylHalide->OA_complex Amine R-NH₂ Amine->Amide_complex Base Base Base->Amide_complex -H⁺ caption Buchwald-Hartwig N-Arylation Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow cluster_catalyst Catalyst Optimization cluster_base Base Optimization cluster_conditions Condition Optimization start Low/No Product Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_base Assess Base Strength start->check_base check_conditions Review Reaction Conditions start->check_conditions screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands use_precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycle) check_catalyst->use_precatalyst strong_base Use Stronger Base (e.g., NaOtBu) check_base->strong_base weaker_base If Substrate is Sensitive, Try K₃PO₄/Cs₂CO₃ at Higher Temp. check_base->weaker_base solvent Ensure Anhydrous/Degassed Solvent (Toluene, Dioxane) check_conditions->solvent temperature Optimize Temperature check_conditions->temperature end Improved Yield screen_ligands->end use_precatalyst->end strong_base->end weaker_base->end solvent->end temperature->end caption Troubleshooting Decision Tree

Caption: A decision-making workflow for troubleshooting low yields.

Concluding Remarks

The N-arylation of this compound is a challenging but achievable transformation. Success often lies in moving beyond standard protocols and employing more advanced catalyst systems and carefully optimized reaction conditions. By systematically addressing the potential points of failure—catalyst activity, base strength, and reaction environment—researchers can significantly improve the outcomes of their experiments. This guide serves as a starting point for your troubleshooting and optimization efforts.

References

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. PMC. Retrieved from [Link]

  • National Institutes of Health. Recent Progress Concerning the N-Arylation of Indoles. PMC. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (2017). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Retrieved from [Link]

  • ACS Publications. (2022). Weak-Chelation Assisted Cobalt-Catalyzed C–H Bond Activation: An Approach Toward Regioselective Ethynylation of N-Aryl γ-Lactam. Organic Letters. Retrieved from [Link]

  • Universität Regensburg. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Retrieved from [Link]

  • Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]

  • ResearchGate. (2025). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. Ullmann reaction. Retrieved from [Link]

  • Royal Society of Chemistry. Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry. Retrieved from [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • (2025). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]

  • National Institutes of Health. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC. Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions for the fluoro-carbonylation of 1 and 2.. Retrieved from [Link]

  • PubMed. (2021). The Influence of Secondary Interactions on the [N-I-N]+ Halogen Bond. Retrieved from [Link]

  • PubMed Central. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved from [Link]

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  • ResearchGate. (2025). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination | Request PDF. Retrieved from [Link]

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optimizing reaction conditions for 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-bromo-5-fluoroindolin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As a crucial heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, mastering the synthesis and derivatization of this scaffold is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that researchers may encounter during the synthesis and subsequent functionalization of this compound.

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most critical parameters to investigate?

Low yield is a common issue that can often be traced back to a few critical steps in the multi-step synthesis from 1-bromo-2,4-difluoro-5-nitrobenzene.[3]

  • Purity of Starting Materials: Ensure the starting material, 1-bromo-2,4-difluoro-5-nitrobenzene, is of high purity. The presence of isomers or other impurities can lead to a cascade of side reactions.

  • Sodium Hydride (NaH) Quality and Handling: The initial nucleophilic aromatic substitution with dimethyl malonate requires the use of NaH to generate the malonate anion.[3] NaH is highly reactive and degrades upon exposure to atmospheric moisture. Use a fresh bottle of NaH (60% dispersion in mineral oil is common) and handle it under an inert atmosphere (Nitrogen or Argon). Ensure the reaction solvent (e.g., dioxane) is anhydrous.

  • Temperature Control: The initial addition of the malonate and aryl halide to the NaH suspension is exothermic.[3] Maintaining a low temperature (e.g., 10-15 °C) during this addition is crucial to prevent runaway reactions and the formation of undesired side products.

  • Hydrolysis and Decarboxylation Step: The final step involves the hydrolysis of the malonate ester and subsequent decarboxylation and reductive cyclization, often achieved by heating with a strong acid like 6M HCl.[3] Incomplete reaction at this stage is a common cause of low yield. Ensure sufficient reaction time (e.g., 7 hours at reflux) and vigorous stirring to facilitate the heterogeneous reaction.

Question 2: I am observing multiple spots on my TLC after the synthesis. What are the likely side products and how can I minimize them?

The formation of impurities often stems from the initial aromatic substitution or the final cyclization step.

  • Isomeric Malonate Adducts: The starting material, 1-bromo-2,4-difluoro-5-nitrobenzene, has two fluorine atoms that can be displaced. While the fluorine ortho to the nitro group is more activated, displacement at the other position can occur, leading to an isomeric intermediate that may not cyclize correctly.[3] Running the initial reaction at the recommended lower temperatures can improve regioselectivity.

  • Incomplete Cyclization: The intermediate, 2-(4-bromo-5-fluoro-2-nitrophenyl)acetic acid (after hydrolysis and decarboxylation), may persist if the reductive cyclization is not complete. This can be addressed by ensuring the reducing agent (often generated in situ or from a prior step) is active and the reaction conditions (temperature, time) for cyclization are adequate.

  • Over-bromination/Halogen Exchange: While less common under the specified synthetic routes, harsh conditions or the presence of certain reagents could potentially lead to further bromination or halogen exchange on the electron-rich ring system, although this is more of a concern in downstream reactions.

Experimental Workflows & Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[3] It involves a three-stage process: nucleophilic aromatic substitution, hydrolysis/decarboxylation, and reductive cyclization.

Stage A: Synthesis of Dimethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)malonate

  • Under an inert atmosphere (N₂), suspend sodium hydride (60% in mineral oil, ~1.2 eq) in anhydrous dioxane.

  • Cool the suspension to 10-12 °C in an ice bath.

  • In a separate flask, prepare a solution of 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) and dimethyl malonate (~1.15 eq) in anhydrous dioxane.

  • Slowly add the solution from step 3 to the NaH suspension, maintaining the internal temperature below 15 °C. Note gas evolution (H₂).

  • After the addition is complete, stir the mixture at room temperature for 16-18 hours.

  • Carefully quench the reaction by cooling to 10 °C and slowly adding saturated aqueous ammonium chloride solution.

  • Dilute with tert-butyl methyl ether and water. Separate the layers and extract the aqueous phase with tert-butyl methyl ether.

  • Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate in vacuo. The resulting crude product is often a mixture of isomers and is used directly in the next step.[3]

Stage B: Hydrolysis, Decarboxylation, and Reductive Cyclization

  • Combine the crude malonate adduct from Stage A with 6 M aqueous hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-105 °C) for 7-10 hours.

  • Cool the reaction mixture to 0-5 °C in an ice bath. A precipitate should form.

  • Filter the solid precipitate, wash thoroughly with cold water and then with n-pentane.

  • Co-evaporate the solid with toluene (x3) to remove residual water. The resulting white to off-white solid is this compound.

Troubleshooting Workflow: Low Product Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield in the synthesis of this compound.

G Troubleshooting Flowchart for Low Yield Synthesis A Problem: Low Yield of Final Product B Check Purity of Starting Materials (TLC, NMR) A->B Is purity confirmed? C Check Reagent Activity & Handling A->C Are reagents active? D Review Reaction Conditions A->D Are conditions optimal? E Optimize Purification A->E Is product lost during workup? B->C Yes F Source High-Purity Aryl Halide B->F No C->D Yes G Use Fresh, Anhydrous NaH & Solvents C->G No H Verify Temperature Control (Addition & Reflux) D->H Temp Control Issue I Increase Reflux Time in Stage B D->I Incomplete Reaction J Analyze Mother Liquor for Lost Product E->J Yes

Caption: A decision-making flowchart for troubleshooting low yields.

Downstream Reactions: Optimization & Troubleshooting

Question 3: My Suzuki-Miyaura coupling at the 6-bromo position is sluggish. How can I optimize it?

The C-Br bond at the 6-position is suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. If you are experiencing low conversion, consider the following factors.[4][5]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can work, but more electron-rich and bulky phosphine ligands often give better results, especially with challenging substrates. Consider using catalysts like Pd(dppf)Cl₂ or employing ligands such as SPhos or XPhos with a palladium source like Pd₂(dba)₃.[4]

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause substrate degradation.[5] A range of bases can be effective, and screening is recommended. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Aqueous solutions of these bases are often used.

  • Solvent System: The solvent must solubilize all components of the reaction. A mixture of an organic solvent and water is typical. Popular systems include Dioxane/Water, Toluene/Water, or DME/Water.[4][6]

  • Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C. If the reaction is slow at a lower temperature, incrementally increasing the heat may improve the rate and yield.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(dppf)Cl₂Pd(OAc)₂Pd(PPh₃)₄
Ligand (none)SPhos or XPhos(none)
Base K₂CO₃ (aq)K₃PO₄ (aq)Cs₂CO₃ (aq)
Solvent Dioxane/H₂OToluene/H₂ODME/H₂O
Temperature 80-100 °C90-110 °C80-100 °C
Catalytic Cycle: Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition Intermediate pd0->oa + Ar-X trans Transmetalation Intermediate oa->trans re Reductive Elimination Intermediate trans->re re->pd0 - Ar-R prod Coupled Product (Ar-R) re->prod sub This compound (Ar-X) sub->oa bor Boronic Acid/Ester (R-B(OR)₂) bor->trans base Base (e.g., K₂CO₃) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Question 4: I am having trouble with N-alkylation of the indolinone nitrogen. What are the best conditions to ensure reactivity and avoid O-alkylation?

Alkylation of the indolinone nitrogen is a common follow-up reaction. The key is to generate the N-anion (amidate) which is a soft nucleophile, favoring N-alkylation over O-alkylation of the tautomeric enolate form.

  • Choice of Base: A moderately strong, non-nucleophilic base is ideal. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. Stronger bases like n-BuLi are generally not necessary and can lead to side reactions.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is typically used to dissolve the amidate salt and promote the Sₙ2 reaction.

  • Alkylating Agent: Use a reactive alkylating agent such as an alkyl iodide or bromide. For less reactive agents like alkyl chlorides, the addition of a catalytic amount of sodium iodide can facilitate the reaction via the Finkelstein reaction.

  • Temperature: The reaction can often be performed at room temperature, but gentle heating (40-60 °C) may be required for less reactive alkylating agents. Avoid excessive heat, which can promote elimination side reactions or degradation. While O-alkylation is a possibility with ambident nucleophiles, for indolin-2-ones, N-alkylation is generally the major pathway under these conditions.[7]

References

  • ResearchGate . Optimization of conditions for indoline synthesis. Available from: [Link]

  • ACS Publications . Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed . Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Available from: [Link]

  • National Institutes of Health (PMC) . Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Available from: [Link]

  • National Institutes of Health (PMC) . Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available from: [Link]

  • PubChem . This compound. Available from: [Link]

  • MDPI . Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available from: [Link]

  • PubChemLite . 6-bromo-5-fluoroindole (C8H5BrFN). Available from: [Link]

  • MDPI . The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • National Institutes of Health (PMC) . Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available from: [Link]

  • ChemBK . 6-Bromo-5-fluoroindoline. Available from: [Link]

  • ResearchGate . Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Available from: [Link]

  • Organic Chemistry Portal . Suzuki Coupling. Available from: [Link]

  • Pharmaguideline . Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]

  • ResearchGate . Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available from: [Link]

  • ChemWhat . This compound CAS#: 893620-44-5. Available from: [Link]

  • Organic Chemistry Portal . Synthesis of isoindolinones. Available from: [Link]

  • ResearchGate . Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Available from: [Link]

  • SciSpace . Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. Available from: [Link]

  • National Institutes of Health (PMC) . Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Available from: [Link]

  • National Institutes of Health (PMC) . Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • ResearchGate . (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available from: [Link]

  • National Institutes of Health (PMC) . Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]

  • PubMed Central . Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

  • Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • WIPO Patentscope . 116063184 Preparation method of 2-bromo-6-fluoroaniline. Available from: [Link]

  • Organic Syntheses Procedure . 3-acetyloxindole. Available from: [Link]

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Technical Support Center: 6-Bromo-5-fluoroindolin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-5-fluoroindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. As a halogenated oxindole, this reagent is a valuable precursor for introducing the indolinone core into complex molecules, often via cross-coupling and N-functionalization reactions. However, its unique electronic properties and functional group combination can present specific challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide logical, field-tested solutions to guide you toward a successful outcome.

Part 1: General Handling and Characterization

This section addresses foundational questions regarding the stability, solubility, and handling of this compound.

FAQ 1: My reaction is giving a complex mixture of unidentified byproducts. Could the starting material be degrading?

Answer: This is a critical first question. While this compound is generally stable, degradation can occur under specific conditions. The primary concerns are stability to strong bases and light.

  • Alkaline Sensitivity: The N-H proton of the indolinone core is acidic (pKa typically in the range of 17-19 in DMSO). Strong, non-nucleophilic bases (e.g., NaH, LHMDS) will readily deprotonate the nitrogen. While often the desired first step in N-alkylation or N-arylation, prolonged exposure of the resulting anion to certain conditions can lead to decomposition. More importantly, strong nucleophilic bases (e.g., NaOH, KOH) in protic solvents at elevated temperatures can potentially lead to hydrolytic decomposition pathways, although this is less common under standard cross-coupling conditions.

  • Light Sensitivity: Like many aromatic compounds, prolonged exposure to high-intensity UV light is not recommended. Store the reagent in an amber vial or in the dark.[1]

  • Self-Validation Check: Before troubleshooting a complex reaction, confirm the purity of your starting material. A quick NMR spectrum or LC-MS analysis should match the reference data.[2] The presence of multiple signals where only one is expected indicates either an impure starting material or on-column degradation during analysis.

FAQ 2: I'm struggling with poor solubility of the starting material. What is the recommended solvent system?

Answer: Poor solubility is a frequent cause of low reaction rates and irreproducible results.[3] this compound exhibits moderate to good solubility in polar aprotic solvents.

Based on its structure, solubility is highest in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). It has moderate solubility in ethers like Tetrahydrofuran (THF) and 1,4-Dioxane, and lower solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM). It is poorly soluble in water and non-polar alkanes.[4]

For cross-coupling reactions, a solvent system must be chosen that dissolves not only the indolinone but also the catalyst, base, and coupling partner.

Table 1: Properties of Common Solvents for Indolinone Chemistry

SolventBoiling Point (°C)Dielectric Constant (ε)Polarity IndexUse Case Notes
1,4-Dioxane1012.24.8Excellent for Suzuki and Buchwald-Hartwig reactions, often with water.[5]
Toluene1112.42.4Common for anhydrous couplings; good for higher temperatures.
DMF15336.76.4High polarity, dissolves most reagents. Can be difficult to remove.
THF667.54.0Good general-purpose solvent, but lower boiling point limits reaction temperature.
Acetonitrile8237.55.8Highly polar, often used in photoredox and some cross-coupling reactions.[6]
DMSO18946.77.2Very high boiling point and polarity. Use when other solvents fail.

Source: Data compiled from multiple sources, including the Organic Chemistry Data resource.[7]

Troubleshooting Workflow for Solubility Issues:

G start Poor Solubility Observed solvent_check Is the solvent appropriate? (See Table 1) start->solvent_check temp_check Can the reaction temperature be safely increased? solvent_check->temp_check Yes new_system Screen alternative solvent systems (e.g., Dioxane -> DMF) solvent_check->new_system No cosolvent Add a co-solvent? (e.g., DMF, NMP in small %) temp_check->cosolvent No sonication Apply gentle heating and sonication temp_check->sonication Yes cosolvent->sonication Yes cosolvent->new_system No success Solubility Achieved sonication->success new_system->success

Caption: Decision workflow for addressing solubility problems.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C6-Bromo position is the primary handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

FAQ 3: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes?

Answer: Failure of a Suzuki coupling is a multifaceted problem. The key steps in the catalytic cycle are (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.[8] A failure in any of these can halt the reaction.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle & Failure Points

SuzukiCycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Ar'-B(OR)₂ + Base TM->Pd0 Reductive Elimination Ar-Ar' F1 Failure Point 1: Catalyst Deactivation (Pd Black) or Slow Oxidative Addition F1->Pd0 F2 Failure Point 2: Slow Transmetalation (Base/Solvent Issue) F2->TM F3 Failure Point 3: Homocoupling (Ar'-Ar') or Debromination F3->TM

Caption: Key stages of the Suzuki cycle and common failure points.

Troubleshooting Steps:

  • Check Catalyst & Ligand: The indolinone nitrogen and carbonyl oxygen can act as coordinating atoms, potentially interfering with the palladium catalyst. Furthermore, the fluoro and bromo substituents create a relatively electron-neutral aromatic ring, which can make oxidative addition challenging for some catalysts.

    • Solution: Switch to modern, highly active catalyst systems. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3/G4) are designed to be electron-rich and bulky, which accelerates both the oxidative addition and reductive elimination steps.[5][9] They are often superior to older catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) for challenging substrates.[3]

  • Verify Base and Water Content: The base is crucial for activating the boronic acid for transmetalation. The choice of base and the presence of water can dramatically affect the outcome.

    • Solution: K₂CO₃ and K₃PO₄ are common choices. K₃PO₄ is a stronger base and can be effective when K₂CO₃ fails.[9] For anhydrous couplings using bases like K₃PO₄, adding a few equivalents of water can sometimes accelerate the reaction.[9] Conversely, if boronic acid decomposition (protodeboronation) is suspected, rigorously anhydrous conditions may be necessary.

  • Degas Rigorously: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and halting the reaction.[8]

    • Solution: Ensure your reaction solvent is thoroughly degassed. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. The "freeze-pump-thaw" method (3 cycles) is even more rigorous for particularly sensitive reactions. Assembling the reaction under an inert atmosphere is mandatory.

FAQ 4: I'm observing significant amounts of a homocoupled byproduct from my boronic acid (Ar'-Ar'). How can I prevent this?

Answer: Boronic acid homocoupling is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[8] It occurs when two boronic acid molecules couple with each other instead of with your this compound.

Primary Causes & Solutions:

  • Incomplete Reduction of Pd(II) Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction can sometimes be slow or inefficient, leaving Pd(II) to catalyze homocoupling.

    • Solution: Use a Pd(0) source directly (e.g., Pd₂(dba)₃ with a ligand) or a modern pre-catalyst that forms the active Pd(0) species cleanly and efficiently.

  • Oxygen Contamination: As mentioned above, oxygen creates Pd(II) species.

    • Solution: Improve your degassing technique.

  • Slow Oxidative Addition: If the oxidative addition of palladium to the C-Br bond is the rate-limiting step, the boronic acid has more time to undergo side reactions.

    • Solution: Use a more active catalyst/ligand combination (see FAQ 3) to accelerate the main catalytic cycle. You can also try adding the boronic acid slowly via syringe pump after the other components have been heated, minimizing its initial concentration.

Part 3: N-Arylation Reactions

The indolinone N-H bond is a key site for functionalization, most commonly through Buchwald-Hartwig or Ullmann N-arylation.

FAQ 5: My Buchwald-Hartwig N-arylation with an aryl bromide is giving low yields and I'm recovering starting materials. What should I try?

Answer: N-arylation of the indolinone core can be less straightforward than for simpler amines due to the acidity of the N-H proton and potential chelation effects.

Troubleshooting Steps:

  • Base Selection is Critical: The pKa of the N-H bond requires a sufficiently strong base to generate the nucleophilic amide anion. Weak bases like K₂CO₃ are often insufficient.

    • Solution: Use a stronger base. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices. K₃PO₄ can also be used but may require higher temperatures.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount.

    • Solution: For N-arylation, bidentate ligands like BINAP or Josiphos-type ligands can be very effective. Bulky, electron-rich monodentate Buchwald ligands are also excellent choices. A good starting point is to screen a small set of diverse ligands.

  • Solvent Effects: The solvent must be aprotic and capable of solubilizing the ionic intermediates.

    • Solution: Toluene and 1,4-Dioxane are the most common and reliable solvents for Buchwald-Hartwig N-arylations. Polar aprotic solvents like DMF can sometimes be used but may lead to more side reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative starting point. Optimization will be required for specific substrates.

  • Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) or pre-catalyst/ligand system.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and degassed water via syringe to achieve the desired concentration (typically 0.1 M) and solvent ratio (e.g., Dioxane:Water 4:1).

  • Reaction: Place the vial in a pre-heated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by silica gel chromatography.[10]

References

  • Good N U Research Chemicals Pvt. Ltd., Safety Data Sheet: this compound.
  • ChemWhat , this compound CAS#: 893620-44-5. Database entry with identifiers. [Link]

  • ChemBK , 6-Bromo-5-fluoroindoline. Information on a related reduced structure. [Link]

  • Reddit r/Chempros , Diagnosing issues with a failed Suzuki coupling?. A discussion forum illustrating real-world challenges with Suzuki couplings, such as base and ligand effects. [Link]

  • Crystallography Reports , Crystal structure and Hirshfeld surface analysis of a related indoline derivative. Provides spectroscopic data examples. [Link]

  • Reddit r/Chempros , Struggling with Suzuki Reaction. Community discussion on catalyst selection and troubleshooting. [Link]

  • ResearchGate , How can I solve my problem with Suzuki coupling?. Discussion on solubility issues and catalyst selection in Suzuki reactions. [Link]

  • PubChem , 5-bromo-6-fluoro-1H-indole. Database entry for a related isomer. [Link]

  • PubChemLite , 6-bromo-5-fluoroindole. Basic properties and identifiers. [Link]

  • MDPI , Recent Progress Concerning the N-Arylation of Indoles. A review covering modern methods for N-arylation. [Link]

  • MDPI , Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles. Discusses reactivity of the indole core. [Link]

  • Yoneda Labs , Suzuki-Miyaura cross-coupling: Practical Guide. An excellent overview of the mechanism and common side reactions. [Link]

  • MDPI , Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Provides examples of indolinone chemistry and characterization data. [Link]

  • PubChem , this compound. Main database entry for the compound. [Link]

  • ResearchGate , Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo...indolin-2-one. Provides detailed spectroscopic analysis of a related structure. [Link]

  • ResearchGate , Cross-coupling reactions. General discussion on cross-coupling involving indole-like structures. [Link]

  • Organic Chemistry Data , Common Solvents Used in Organic Chemistry: Table of Properties. A useful resource for solvent properties. [Link]

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Technical Support Center: Synthesis and Purification of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to provide you with in-depth, field-proven insights into the synthesis and purification of 6-Bromo-5-fluoroindolin-2-one. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity material for your critical applications.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, practical challenges you may encounter during the purification of this compound. Each answer provides a step-by-step methodology grounded in chemical principles.

Q1: What are the likely impurities in my crude this compound, and how can I identify them?

A1: Understanding potential impurities is the first step toward effective removal. Byproducts in this synthesis typically fall into three categories: unreacted starting materials, regioisomers, and side-reaction products.

  • Unreacted Starting Materials: Depending on your synthetic route, these can include compounds like 2-bromo-6-fluoroaniline or derivatives of malonic acid.[1][2][3]

  • Regioisomers: Bromination of a substituted aromatic ring can sometimes lead to isomers where the bromine attaches at an alternative position.

  • Side-Reaction Products: These can be complex and vary with the specific reaction conditions, but may include dimers or products from undesired cyclization pathways.

Identification Workflow: A multi-technique approach is essential for confident identification.[4]

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. It helps visualize the number of components in your crude mixture and provides a preliminary assessment of their polarity.[2][5] Use a combination of UV visualization and staining to detect all spots.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative measure of purity and can resolve closely related impurities that may appear as a single spot on TLC.[4] An HPLC analysis showing purity greater than 98% is often a target for pharmaceutical intermediates.[6]

  • Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is crucial for confirming the structure of your desired product and identifying impurities.[4] Unidentified peaks in the spectrum often correspond to process-related impurities.

  • Mass Spectrometry (MS): MS analysis, often coupled with LC (LC-MS), confirms the molecular weight of your product and can help deduce the structures of unknown byproducts by their mass.

Q2: My initial recrystallization attempt resulted in low yield or "oiling out." What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue.[7] It typically occurs when the solute's melting point is lower than the solvent's boiling point or if the solution is cooled too rapidly.[7] Poor yield suggests the chosen solvent is not ideal.

Troubleshooting Protocol:

  • Re-dissolve: Reheat the mixture until the oil completely redissolves.

  • Modify the Solvent System:

    • If oiling out occurred, add a small amount of a "better" solvent (one in which your compound is more soluble) to the hot solution.[7] This lowers the supersaturation point, allowing for slower, more controlled crystal growth upon cooling.

    • If the yield was low, your compound is likely too soluble. Add a "poorer" solvent (anti-solvent) dropwise to the hot solution until it just begins to turn cloudy. Then, add a few drops of the "good" solvent to clarify and allow it to cool slowly.

  • Control the Cooling Rate: Slow cooling is critical. Insulate the flask to allow crystals to form gradually. Rapid cooling often traps impurities and leads to smaller, less pure crystals.

  • Induce Crystallization: If crystals still refuse to form, the solution may lack nucleation sites.[7]

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[7]

    • Seeding: Add a single, pure crystal of the desired compound to the solution to act as a template for growth.[7]

Diagram: Troubleshooting Crystallization Failures

G start Initial State: No Crystals or Oiling Out reheat Reheat to Dissolve start->reheat oiling_out Did it 'Oil Out'? reheat->oiling_out low_yield Was Yield Low? oiling_out->low_yield No add_good_solvent Add 'Good' Solvent (e.g., DCM, EtOAc) oiling_out->add_good_solvent Yes add_poor_solvent Add 'Poor' Solvent (e.g., Hexane, Heptane) low_yield->add_poor_solvent Yes slow_cool Cool Slowly low_yield->slow_cool No add_good_solvent->slow_cool add_poor_solvent->slow_cool crystals_form Do Crystals Form? slow_cool->crystals_form induce Induce Nucleation: Scratch or Seed crystals_form->induce No success Success: Collect Pure Crystals crystals_form->success Yes induce->success failure Failure: Consider Chromatography induce->failure

Caption: A decision tree for troubleshooting common recrystallization issues.

Q3: How do I effectively remove polar impurities from my crude product?

A3: Silica gel column chromatography is the method of choice for separating compounds based on polarity. Since silica gel is polar, non-polar compounds travel through the column faster, while polar compounds are retained longer.

Step-by-Step Protocol for Column Chromatography:

  • Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. This is done by dissolving the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure until a fine, dry powder is obtained. This ensures a uniform band is applied to the column.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., heptane or hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system, such as ethyl acetate/heptane.[8] Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc in heptane to 30% EtOAc) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Ethyl Acetate / HeptaneA common eluent system that provides a good polarity range for this class of compounds.[8]
Gradient Stepwise or LinearStart with low polarity (e.g., 5% EtOAc) to elute non-polar impurities, then increase polarity to elute the product.
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency compared to wet loading.
Q4: My product is contaminated with a colored impurity. How can I remove it?

A4: Colored impurities are often highly conjugated organic molecules that can be present even in trace amounts. Activated charcoal is an excellent agent for their removal due to its high surface area and affinity for adsorbing these types of molecules.[7]

Protocol for Decolorization:

  • Dissolve: Dissolve your crude or semi-pure product in a suitable recrystallization solvent at an elevated temperature.

  • Add Charcoal: Add a very small amount of activated charcoal to the hot solution (typically 1-2% by weight of your compound). Caution: Add charcoal carefully to a hot solution to avoid violent boiling.

  • Stir and Heat: Keep the solution hot and stir for 5-10 minutes. The colored impurities will adsorb onto the charcoal's surface.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite®. This step is crucial to remove the charcoal. If the solution cools, your product may crystallize prematurely in the funnel.

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly to obtain pure, colorless crystals of your product.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the final purity and identity of my this compound?

A1: A combination of techniques is required for full characterization and quality control.[4] For a final product, you should have data from HPLC (for quantitative purity), ¹H NMR (for structural confirmation), and Mass Spectrometry (for molecular weight verification).[4] This analytical package provides a robust validation of your compound's identity and purity profile.

Q2: How can I minimize the formation of byproducts during the synthesis itself?

A2: Byproduct formation is often sensitive to reaction conditions. Careful control of parameters is key. For related heterocyclic syntheses, optimizing temperature and reaction time has been shown to improve yield and reduce impurities.[9] Ensure precise stoichiometry of your reagents, maintain the recommended reaction temperature, and monitor the reaction's progress by TLC or LC-MS to stop it once the starting material is consumed, avoiding over-reaction or degradation.

Q3: How do I select the right purification strategy?

A3: The best strategy depends on the nature and quantity of the impurities. A systematic approach is most effective.

Diagram: Purification Strategy Decision Tree

G start Crude Product Analysis (TLC/HPLC/NMR) solid_check Is the product a solid at room temp? start->solid_check impurity_type What is the main impurity type? polarity_diff Significant polarity difference from product? impurity_type->polarity_diff Unreacted materials, side-products charcoal Add Charcoal Treatment during Recrystallization impurity_type->charcoal Trace colored impurities solid_check->impurity_type Yes chromatography Primary Method: Column Chromatography solid_check->chromatography No (Oil) recrystallization Primary Method: Recrystallization polarity_diff->recrystallization No (Isomers, similar polarity) polarity_diff->chromatography Yes (Polar/Non-polar) prep_hplc Consider Preparative HPLC recrystallization->prep_hplc If fails charcoal->recrystallization

Caption: A decision tree for selecting the appropriate purification method.

References

  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). National Institutes of Health. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Advances in Medicine and Medical Research. Available from: [Link]

  • Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. ResearchGate. Available from: [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available from: [Link]

  • Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available from: [Link]

  • Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
  • Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline. ResearchGate. Available from: [Link]-blue-and-first_fig3_373117398)

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-5-fluoroindolin-2-one. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this critical pharmaceutical intermediate. The indolin-2-one core is a privileged structure in numerous kinase inhibitors, making a robust and scalable synthesis paramount.[1][2] This document provides in-depth, field-proven insights into common issues, their underlying causes, and effective troubleshooting strategies.

Overview of a Common Synthetic Pathway

A frequently employed synthetic route begins with 2-bromo-5-fluoroaniline. The process involves several key transformations, each with its own set of challenges when transitioning from bench to pilot scale. Understanding these critical points is the first step in successful scale-up.

Synthetic_Pathway cluster_0 Step 1: Protection & Nitration cluster_1 Step 2: Functionalization & Cyclization A 2-Bromo-5-fluoroaniline B Amino-Protected Intermediate A->B Acetic Anhydride C Nitrated Intermediate B->C Nitrating Agent (e.g., HNO3/H2SO4) D 2-Bromo-5-fluoro-4-nitroaniline C->D Hydrolysis (e.g., HCl) E 2-Amino-4-bromo-5-fluorophenyl -acetic acid derivative D->E 1. Reduction (e.g., Fe/NH4Cl) 2. Diazotization (NaNO2/HBr) 3. Substitution/Coupling F This compound E->F Intramolecular Cyclization (e.g., Base-mediated)

Caption: Common synthetic route to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during scale-up in a question-and-answer format.

Q1: We are experiencing poor yield and forming significant tar-like impurities during the diazotization and Sandmeyer-type reaction. What is the primary cause and how can we optimize this step?

A1: Root Cause Analysis & Optimization Strategy

This is a classic scale-up challenge related to the inherent instability of aryl diazonium salts.[3] The conversion of an aromatic amine to its diazonium salt is highly exothermic and the resulting salt can decompose rapidly if not kept at a low temperature, leading to phenols and other coupling byproducts.

Core Issues & Solutions:

  • Thermal Control: On a larger scale, "ice baths" are insufficient. The heat generated from both the diazotization (reaction with nitrous acid) and the copper-catalyzed substitution must be actively removed.

    • Expert Recommendation: Utilize a jacketed reactor with a chilled glycol coolant to maintain a strict internal temperature of 0–5 °C. The addition of sodium nitrite solution should be done subsurface and slowly, allowing the cooling system to keep pace with the exotherm.

  • Catalyst Activity: The success of a Sandmeyer reaction relies on a catalytically active Cu(I) species.[4]

    • Expert Recommendation: Ensure the Cu(I)Br used is fresh and free from oxidation to Cu(II), which appears green/blue. If necessary, prepare the Cu(I)Br solution in situ. Using a combination of CuBr and CuBr₂ with a suitable ligand like 1,10-phenanthroline can sometimes improve yields and catalyst turnover.[4]

  • Acid Concentration: The stability of the diazonium salt is pH-dependent. Insufficient acid can lead to unwanted side reactions.

    • Expert Recommendation: Use at least 3 equivalents of acid (e.g., HBr). The first equivalent protonates the aniline, the second reacts with NaNO₂ to form nitrous acid, and the third maintains a low pH to stabilize the diazonium salt and prevent premature coupling.[5]

Troubleshooting_Diazonium Start Low Yield / Impurities in Sandmeyer Reaction CheckTemp Is internal T < 5°C during additions? Start->CheckTemp CheckCatalyst Is Cu(I)Br fresh? (Not green/blue) CheckTemp->CheckCatalyst Yes Sol_Temp Solution: Improve heat transfer. Use jacketed reactor, slow subsurface addition. CheckTemp->Sol_Temp No CheckAcid Are >3 eq. of acid used? CheckCatalyst->CheckAcid Yes Sol_Catalyst Solution: Use fresh Cu(I)Br or prepare in situ. Consider CuBr/CuBr2/ligand system. CheckCatalyst->Sol_Catalyst No Sol_Acid Solution: Increase acid stoichiometry to ensure low pH and full conversion. CheckAcid->Sol_Acid No End Optimized Reaction CheckAcid->End Yes Sol_Temp->CheckCatalyst Sol_Catalyst->CheckAcid Sol_Acid->End

Sources

Technical Support Center: 6-Bromo-5-fluoroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 6-Bromo-5-fluoroindolin-2-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved tyrosine kinase inhibitors like Sunitinib and Nintedanib.[1][2] However, the inherent reactivity of this core, combined with halogen substitutions, can present unique stability challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues during your experiments, ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the general handling, storage, and known sensitivities of this compound derivatives. The advice is synthesized from data on structurally related, well-characterized molecules.

Q1: What are the primary degradation pathways I should be aware of for my this compound derivative?

A1: The indolin-2-one core is susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The lactam (cyclic amide) bond in the indolin-2-one ring can be hydrolyzed under acidic, neutral, or alkaline conditions, leading to ring-opening.[3] The rate of hydrolysis is highly pH-dependent.[4]

  • Oxidation: The electron-rich indole nucleus and other moieties in the molecule can be susceptible to oxidation, especially in the presence of peroxides or atmospheric oxygen over time.[5][6] This can lead to the formation of N-oxides or other oxygenated artifacts.[7][]

  • Photodegradation: Many indolin-2-one derivatives are sensitive to light, particularly UV irradiation.[7] Exposure can catalyze oxidation, isomerization (e.g., Z/E isomerization of the exocyclic double bond), or the formation of other photoproducts.[7]

Below is a generalized diagram illustrating these potential degradation points on the core structure.

G cluster_core This compound Core cluster_stressors Stress Factors cluster_products Potential Degradation Products Core Derivative Photo_Products Isomers (E/Z) Photoproducts Core->Photo_Products Isomerization, Oxidation Hydrolysis_Product Ring-Opened Species Core->Hydrolysis_Product Lactam Cleavage Oxidation_Products N-Oxides Hydroxylated Species Core->Oxidation_Products N-Oxidation, Ring Oxidation Photodegradation Light (UV/Vis) Photodegradation->Core Hydrolysis H₂O (Acid/Base/Neutral) Hydrolysis->Core Oxidation O₂ / Peroxides Oxidation->Core

Caption: Major degradation pathways for indolin-2-one derivatives.

Q2: How should I store my solid this compound compounds for long-term stability?

A2: Proper storage is critical to prevent degradation. Based on stability data for analogous compounds like Sunitinib, the following conditions are strongly recommended.[4]

ParameterRecommendationRationale
Temperature 2 to 8°CAn upward trend in impurity formation has been observed for similar compounds stored at 25°C. Refrigeration minimizes thermal degradation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent slow oxidation from atmospheric oxygen. Commercial batches of Sunitinib are often packed under argon.[4]
Light Protect from Light (Amber Vial)The indolin-2-one core is susceptible to photodegradation.[7] Storing in an amber vial inside a sealed, opaque container is ideal.
Moisture Protect from Moisture (Dessicant)To prevent hydrolysis from atmospheric moisture. The use of a desiccant is recommended, especially for long-term storage.[4]

Q3: What is the best way to prepare and store stock solutions?

A3: Solution stability is often more limited than solid-state stability.

  • Solvent Selection: Use high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for initial stock solutions.[9] Be aware that moisture-absorbing DMSO can reduce solubility over time.[10]

  • Preparation: Prepare stock solutions by dissolving the solid in the chosen solvent, purging with an inert gas before sealing.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture and accelerate degradation.

  • Aqueous Solutions: We do not recommend storing aqueous solutions for more than one day.[9] For biological experiments, it is best practice to prepare fresh dilutions from the frozen organic stock solution immediately before use.

Q4: Are there any common reagents or solvents that are incompatible with these derivatives?

A4: Yes. Avoid the following:

  • Strong Acids & Bases: These will catalyze the hydrolysis of the lactam ring.[3]

  • Oxidizing Agents: Avoid strong oxidizers like hydrogen peroxide, perchlorates, and nitrates, as they can lead to unwanted oxidation products.[6][11]

  • Chlorinated Solvents: While useful for some applications, be cautious when storing them with other flammable solvents, as violent reactions can occur. They can also generate toxic gases in a fire.[11]

  • Protic Solvents (for long-term storage): Solvents like methanol or ethanol can participate in degradation reactions over time, especially if acidic or basic impurities are present. They are generally less suitable for long-term solution storage than aprotic solvents like DMSO.

Part 2: Troubleshooting Guide for Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your research.

Problem 1: I see a new, unexpected spot on my TLC plate or a new peak in my LC-MS analysis after leaving my reaction overnight.

  • Probable Cause 1: Degradation. Your compound may be degrading under the reaction or workup conditions. The new spot is likely a degradation product. For example, Nintedanib has been shown to be labile under acidic, neutral, and alkaline hydrolytic conditions.[3]

  • Solution Workflow:

    • Re-analyze Starting Material: First, confirm the purity of your starting material. Run a control TLC or LC-MS of the solid compound dissolved immediately before analysis.

    • Analyze Reaction Conditions:

      • pH: Is the reaction acidic or basic? If so, the lactam ring may be hydrolyzing. Consider if a milder pH or shorter reaction time is feasible.

      • Atmosphere: Was the reaction run under an inert atmosphere? If not, you may be observing oxidation.[5] Repeat the reaction under nitrogen or argon.

      • Light: Was the reaction vessel protected from light? If not, you could be seeing a photodegradation product.[7] Repeat the reaction with the flask wrapped in aluminum foil.

    • Characterize the Impurity: If possible, use LC-MS/MS to get a mass of the new peak. Compare the mass difference with the parent compound. A +16 Da change often suggests oxidation (e.g., N-oxide formation), while a +18 Da change suggests hydrolysis.[3][]

Caption: Troubleshooting workflow for unexpected impurities.

Problem 2: My biological assay results are inconsistent or show a loss of compound potency over time.

  • Probable Cause: Solution Instability. The compound is likely degrading in your assay medium or stock solution. Aqueous solutions of similar compounds are often unstable and not recommended for storage beyond one day.[9] The amide in the side chain or the core lactam can hydrolyze in aqueous buffer, or the compound can oxidize.

  • Solution:

    • Fresh is Best: Always prepare fresh dilutions of your compound in the final assay buffer immediately before starting an experiment. Use a stock solution in anhydrous DMSO stored at -80°C as your starting point.

    • DMSO Control: Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not affect your assay. Run a "vehicle control" with only DMSO to confirm.

    • Incubation Time: If your assay requires a long incubation period (e.g., >24 hours), consider the possibility of degradation during the experiment. You can test this by incubating the compound in the assay medium for the full duration, then analyzing its integrity by LC-MS. If degradation is significant, a shorter assay or a different formulation may be needed.

    • Perform a Solution Stability Test: Use the protocol below (Part 3) to formally assess the stability of your compound in your specific assay buffer and at the working temperature (e.g., 37°C).

Problem 3: The color of my solid compound has changed from yellow to orange/brown during storage.

  • Probable Cause: Oxidation or Photodegradation. A color change is a clear visual indicator of a chemical change. This is most commonly due to slow oxidation or exposure to light over time, leading to the formation of conjugated impurities.

  • Solution:

    • Discard and Replace: Do not use the discolored material for quantitative experiments, as its purity is compromised.

    • Re-purify: If the material is valuable, you may be able to re-purify it using column chromatography or recrystallization. Confirm the purity of the recovered material by NMR and LC-MS.

    • Improve Storage: Review your storage conditions against the recommendations in FAQ Q2. The most likely culprits are failure to protect from light and/or failure to store under an inert atmosphere. Repackage the fresh or purified material in an amber vial, flush with argon, seal tightly, and store at 2-8°C.[4]

Part 3: Experimental Protocol for Stability Assessment

To ensure the integrity of your data, it is crucial to understand the stability profile of your specific this compound derivative. A forced degradation study is the standard method for this assessment, providing insight into potential degradation pathways.[12][13]

Protocol: Forced Degradation Study

This protocol is designed as a preliminary screen based on ICH Q1A(R2) guidelines.[3][14]

Objective: To identify the degradation susceptibility of a this compound derivative under various stress conditions.

Materials:

  • Your test compound

  • HPLC-grade water, acetonitrile, methanol

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC or UPLC system with PDA/UV and MS detectors

  • Calibrated pH meter

  • Photostability chamber (or a light source with controlled output)

  • Calibrated oven

Methodology:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of your compound in a 50:50 acetonitrile:water mixture. This will be your T=0 Control .

  • Set Up Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution in a separate vial.

    • Acid Hydrolysis: Add 1 mL of 1 M HCl. Keep at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[6]

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 8 hours.[6]

    • Photolytic Degradation: Expose a vial of the stock solution to a light source delivering overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Run a Dark Control (vial wrapped in foil) alongside.

  • Neutralization and Dilution:

    • After the incubation period, cool all samples to room temperature.

    • Neutralize the acid-stressed sample with 1 M NaOH and the base-stressed sample with 1 M HCl to approximately pH 7.

    • Dilute all samples (including controls) to a final concentration of ~10 µg/mL using the mobile phase of your analytical method.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC/UPLC method. A C18 column is often a good starting point.[12]

    • Use a PDA detector to monitor peak purity and identify any new peaks that appear.

    • Use a mass spectrometer to obtain mass data for the parent peak and any new degradant peaks.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the T=0 Control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound.

    • Identify conditions under which your compound is unstable.

    • Propose structures for major degradants based on their mass-to-charge ratio.

References

  • The Impact of Sunitinib N-oxide as A Photodegradation Product of Sunitinib. (2019). Journal of Clinical Pharmacy and Therapeutics.
  • Sunitinib Impurities and Rel
  • Sunitinib EP Impurities & USP Rel
  • NTB stability data in plasma matrix under different conditions. (2015).
  • Assessment report - Sunitinib Accord. (2020). European Medicines Agency.
  • Sunitinib and Impurities. BOC Sciences.
  • Toceranib (PHA 291639, SU11654, CAS Number: 356068-94-5). Cayman Chemical.
  • Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. (2024). Impactfactor.
  • Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. (2021). PubMed.
  • Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. (2024). International Journal of Pharmacy and Pharmaceutical Research.
  • Toceranib phosph
  • PRODUCT INFORMATION Toceranib. (2022). Cayman Chemical.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Toceranib. Wikipedia.
  • Guidance on Safe Storage of Chemicals in Labor
  • Instructions and Guidelines for Chemical Storage and Handling. IEDU.
  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). PubMed.
  • Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020).

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Validation & Comparative

A Comparative Guide for Drug Development Professionals: 6-Bromo-5-fluoroindolin-2-one vs. 6-chloro-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indolin-2-one scaffold stands as a privileged structure, forming the core of numerous clinically significant kinase inhibitors. The strategic functionalization of this heterocyclic system is paramount in fine-tuning the pharmacological profile of the resulting drug candidates. Among the myriad of available building blocks, 6-halo-5-fluoroindolin-2-ones have emerged as critical intermediates in the synthesis of potent anti-cancer agents such as Sunitinib and Nintedanib. This guide provides an in-depth, objective comparison of two key analogues: 6-Bromo-5-fluoroindolin-2-one and 6-chloro-5-fluoroindolin-2-one, offering field-proven insights and experimental data to inform your selection process in drug discovery and development.

Introduction: The Indolin-2-one Core in Kinase Inhibition

The indolin-2-one moiety serves as a versatile template for the design of ATP-competitive kinase inhibitors. Its ability to engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, coupled with the diverse substitution patterns possible on the aromatic ring, allows for the modulation of potency, selectivity, and pharmacokinetic properties. The 5-fluoro substitution is a common feature, often introduced to enhance metabolic stability and target affinity. The choice of the halogen at the 6-position, however, presents a critical decision point in the synthetic strategy and can have downstream implications on the final compound's characteristics.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these intermediates is essential for process development and scale-up. Below is a summary of their key characteristics.

PropertyThis compound6-chloro-5-fluoroindolin-2-one
CAS Number 893620-44-5[1]100487-74-9[2][3]
Molecular Formula C₈H₅BrFNO[1]C₈H₅ClFNO[2]
Molecular Weight 230.04 g/mol [1]185.58 g/mol [4]
Appearance White to off-white solidLight red crystalline powder[2][3]
Melting Point Not readily available196-206 °C[3]
Purity Typically ≥97%Typically ≥98.0%[2][3]

The most apparent difference lies in their molecular weights, a direct consequence of the different halogens. This seemingly minor variance can influence downstream considerations such as reaction stoichiometry and formulation calculations.

Comparative Reactivity in Key Synthetic Transformations

The primary utility of these intermediates lies in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in constructing the complex molecular architectures of kinase inhibitors. The choice between the bromo and chloro analogue directly impacts the reaction kinetics and conditions required for efficient transformation.

It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl.[5][6] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5] The C-Br bond is weaker than the C-Cl bond, necessitating less energy for cleavage during the oxidative addition of the aryl halide to the palladium(0) catalyst.[5]

Consequently, this compound is generally more reactive than its chloro counterpart.[7][8] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, recent advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the utility of aryl chlorides as viable substrates in these transformations.[5]

Experimental Workflow: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical implications of the differing reactivities, a hypothetical comparative Suzuki-Miyaura coupling experiment is outlined below. This reaction is a cornerstone in the synthesis of many kinase inhibitors.

Caption: Comparative workflow for a Suzuki-Miyaura coupling reaction.

Implications for Drug Discovery and Development

The choice between a bromo or chloro substituent extends beyond synthetic feasibility and can influence the biological activity and pharmacokinetic profile of the final drug molecule.

  • Synthetic Route and Cost: The higher reactivity of the bromo-derivative may allow for a more efficient and cost-effective synthesis, especially during initial lead optimization where rapid analogue synthesis is crucial. However, aryl chlorides are often more readily available and less expensive starting materials, which can be a significant advantage for large-scale production.

  • Halogen Bonding: The nature of the halogen can influence the potential for halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, which can contribute to drug-target binding affinity.[9][10][11] While both chlorine and bromine can participate in halogen bonds, the strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).[11] Therefore, a bromine substituent may offer a stronger halogen bond with a suitable acceptor in the kinase active site compared to a chlorine atom, potentially leading to enhanced potency.[12]

  • Pharmacokinetic Properties: The lipophilicity of a drug molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The substitution of a chlorine with a bromine atom will increase the lipophilicity of the molecule, which could impact its solubility, permeability, and plasma protein binding.

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura cross-coupling reaction for both intermediates. These protocols are intended as a starting point and may require optimization based on the specific arylboronic acid used.

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask. Subsequently, add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 6-chloro-5-fluoroindolin-2-one

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-chloro-5-fluoroindolin-2-one (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 5 mol%) and a bulky phosphine ligand such as XPhos (0.12 mmol, 12 mol%) to the flask. Add degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 ArPdArB Ar-Pd(II)-Ar' Ln Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

The choice between this compound and 6-chloro-5-fluoroindolin-2-one is a nuanced decision that hinges on a balance of reactivity, cost, and the desired properties of the final drug candidate. The bromo-derivative offers the advantage of higher reactivity, potentially streamlining the synthetic process, particularly in the early stages of drug discovery. Conversely, the chloro-analogue, while requiring more robust catalytic systems, may be more cost-effective for large-scale manufacturing.

Furthermore, the subtle yet significant electronic and steric differences between the two halogens can impact the biological activity and pharmacokinetic profile of the resulting kinase inhibitors. A thorough evaluation of both intermediates in the context of the specific drug discovery program is therefore highly recommended. As catalyst technology continues to evolve, the reactivity gap between aryl bromides and chlorides is narrowing, providing medicinal chemists with greater flexibility in their synthetic design and enabling the efficient production of life-saving therapeutics.

References

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Accessed January 1, 2026.
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  • ACS Publications. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System | Organic Letters. Accessed January 1, 2026.
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The Impact of Halogenation on Indolinone Activity: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the indolin-2-one scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors with significant therapeutic impact.[1] A key strategy in the optimization of these potent molecules is halogenation. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—can profoundly influence a compound's physicochemical properties, binding affinity, and overall biological activity. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of halogenated indolinones, offering insights into the causal effects of halogen substitution and providing supporting experimental data and protocols to inform rational drug design.

The Indolinone Core and the Significance of Halogenation

The indolin-2-one moiety, a bicyclic structure containing a benzene ring fused to a pyrrolidin-2-one ring, serves as a versatile scaffold for the design of kinase inhibitors.[1] Its ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases is fundamental to its inhibitory activity. Halogenation, the strategic incorporation of halogen atoms, is a powerful tool to modulate the electronic and steric properties of the indolinone core and its substituents. This can lead to enhanced binding affinity through various mechanisms, including the formation of halogen bonds, increased lipophilicity to better occupy hydrophobic pockets, and altered metabolic stability.[2][3]

Comparative Analysis of Halogen Substitutions

The choice of halogen and its position on the indolinone scaffold are critical determinants of biological activity. The following sections compare the effects of fluorine, chlorine, bromine, and iodine on the anticancer and kinase inhibitory potency of indolinones, supported by experimental data.

Fluorine: The Metabolic Stabilizer and Potency Enhancer

Fluorine, the most electronegative element, is often introduced to block metabolic oxidation at a specific position, thereby increasing the compound's half-life.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance. In the case of the FDA-approved drug Sunitinib, a 5-fluoroindolin-2-one derivative, the fluorine atom contributes to its potent inhibition of multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.

Chlorine: Balancing Potency and Physicochemical Properties

Chlorine, with its larger size and lower electronegativity compared to fluorine, offers a different set of advantages. It can enhance binding affinity through favorable interactions within the kinase active site. Studies have shown that chloro-substituted indolinones exhibit potent anticancer activities. For instance, a series of 3-substituted indolin-2-ones containing chloropyrrole moieties demonstrated significant antitumor activities, with IC50 values as low as 0.32 µM against non-small cell lung cancer (A549) cells.[2] The presence of a chlorine atom on the pyrrole ring was also found to be crucial for reducing cardiotoxicity.[2]

Bromine: Leveraging Lipophilicity and Halogen Bonding

Bromine's increased size and polarizability make it a strong candidate for forming halogen bonds with backbone carbonyls in the kinase hinge region. This interaction can significantly enhance binding affinity. Furthermore, the lipophilic nature of bromine can facilitate the occupation of hydrophobic pockets within the active site. For example, in a series of benzyl sulfoxide 2-indolinone derivatives, a 5-bromo substituted compound exhibited noteworthy antitumor potential and was found to be an effective tyrosine kinase inhibitor with an IC50 of 2.69 µM.[4]

Iodine: The Power of Polarizability and Strong Halogen Bonds

Iodine, the largest and most polarizable of the common halogens, is the most effective halogen bond donor.[5] This can lead to very strong interactions with protein targets, resulting in high potency. The synthesis of 2,2-disubstituted indolin-3-ones has been achieved, including 5-iodo derivatives, providing a pathway to explore the full potential of iodination in this scaffold.[6] While less common in approved drugs due to potential metabolic liabilities, the strategic incorporation of iodine can be a powerful tool in lead optimization.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Halogenated Indolinone Derivatives

Compound IDHalogen at C5HeLa IC50 (µM)IMR-32 IC50 (µM)MCF-7 IC50 (µM)Reference
VIbCl11.3210.6412.34[2]
VIcBr10.6411.3211.64[2]
VIdI12.3412.6413.64[2]
Cisplatin (Control)-13.5414.0813.68[2]

This table illustrates that 5-halo substitution generally leads to potent anticancer activity, with the bromo-substituted compound showing the highest potency against HeLa cells in this particular study.[2]

The Role of Halogen Position: A Key Determinant of Activity

The position of the halogen atom on the indolinone ring is as crucial as the choice of the halogen itself. Substitution at the C5 position of the indolinone core is a common strategy that has been shown to increase biological activity for a range of indole-based compounds.[2] This is often attributed to the favorable interactions of the halogen at this position with a hydrophobic pocket in the kinase active site.

dot

cluster_Indolinone Halogenated Indolinone Core cluster_Properties Physicochemical & Biological Properties cluster_Halogen Halogen Substitution (X) Indolinone Indolin-2-one Scaffold Halogen F, Cl, Br, I Indolinone->Halogen Halogenation Lipophilicity Increased Lipophilicity Biological_Activity Improved Biological Activity Lipophilicity->Biological_Activity Metabolic_Stability Metabolic Stability Metabolic_Stability->Biological_Activity Binding_Affinity Enhanced Binding Affinity Binding_Affinity->Biological_Activity Halogen->Lipophilicity Influences Halogen->Metabolic_Stability Influences Halogen->Binding_Affinity Influences

Caption: The influence of halogenation on the properties of the indolinone scaffold.

Case Studies: Sunitinib and Nintedanib

Two prominent examples of halogenated indolinone kinase inhibitors in clinical use are Sunitinib and Nintedanib.

  • Sunitinib: This multi-targeted RTK inhibitor features a fluorine atom at the 5-position of the indolinone ring. This substitution enhances its potency and contributes to its favorable pharmacokinetic profile.

  • Nintedanib: While Nintedanib is an indolinone derivative, its key halogen substitutions are not on the indolinone core itself but on a connected phenyl ring. This highlights that halogenation strategies can be applied to various parts of the molecule to optimize its properties. A phase II study comparing Nintedanib and Sunitinib in renal cell carcinoma showed comparable efficacy, with a median progression-free survival of 8.4 months for both drugs.[7] However, the adverse event profiles differed, suggesting that the specific halogenation pattern can influence tolerability.[7]

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of halogenated indolinones and their biological evaluation are provided below.

General Synthesis of 3-Substituted Indolin-2-ones

The synthesis of 3-substituted indolin-2-ones is often achieved through a Knoevenagel condensation between an appropriate indolin-2-one and an aldehyde.

Step-by-step methodology:

  • Dissolve the substituted indolin-2-one (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 equivalents).

  • Reflux the reaction mixture for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-substituted indolin-2-one.

dot

Start Start Dissolve Dissolve Indolinone & Aldehyde in Solvent Start->Dissolve Add_Base Add Catalytic Base Dissolve->Add_Base Reflux Reflux Reaction Mixture Add_Base->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter Precipitate Cool->Filter Wash_Dry Wash with Cold Ethanol & Dry Filter->Wash_Dry End End Product Wash_Dry->End

Caption: General workflow for the synthesis of 3-substituted indolin-2-ones.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.

Step-by-step methodology:

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP.

  • Add the recombinant human VEGFR-2 kinase to the buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-step methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the halogenated indolinone compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[8]

Mechanistic Insights from Structural Biology

X-ray crystallography studies of halogenated inhibitors bound to their kinase targets have provided invaluable insights into the structural basis of their activity.[9][10] These studies have confirmed the role of halogen bonds in inhibitor binding and have revealed how different halogens can occupy specific sub-pockets within the ATP-binding site. For example, the crystal structure of a kinase in complex with a 2-fluoro-4-iodophenyl-containing inhibitor highlights the crucial role of the iodine atom in forming a halogen bond with a backbone carbonyl, thereby stabilizing the complex.[10] This structural information is critical for the rational design of next-generation inhibitors with improved potency and selectivity.

Conclusion and Future Directions

The halogenation of indolinones is a proven and powerful strategy for the development of potent and selective kinase inhibitors. The choice of halogen and its position on the scaffold must be carefully considered, as each halogen offers a unique set of properties that can be leveraged to optimize drug candidates. This guide has provided a comparative overview of the SAR of halogenated indolinones, supported by experimental data and detailed protocols. Future research in this area should continue to explore the use of less common halogens and the development of novel halogenation strategies. Furthermore, the application of advanced computational methods, in conjunction with structural biology, will undoubtedly accelerate the design of next-generation halogenated indolinone inhibitors with superior therapeutic profiles.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Kinase Inhibitors from Diverse Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey to identify potent and selective kinase inhibitors is a complex yet critical endeavor in the pursuit of novel therapeutics. The origin of these small molecules, their "precursors," significantly influences their developmental trajectory, ultimate potency, selectivity, and clinical utility. This guide provides an in-depth comparative analysis of kinase inhibitors derived from three principal precursors: natural products, synthetic scaffolds, and fragment-based starting points. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a framework for objective comparison.

The Genesis of Inhibition: Understanding Kinase Inhibitor Precursors

Protein kinases, as crucial regulators of cellular signaling, represent a prominent class of drug targets. The starting point for inhibitor discovery—the precursor—lays the foundation for the entire drug development cascade. Each precursor class offers a unique set of advantages and challenges.

  • Natural Products: Evolution's own chemists, organisms have been producing bioactive molecules for millennia. Natural products have historically served as a rich reservoir for kinase inhibitor discovery, often possessing intricate three-dimensional structures and inherent bioactivity.[1][2][3] Their complex scaffolds can provide novel mechanisms of action but may also present challenges in synthesis and optimization.[2]

  • Synthetic Scaffolds: High-throughput screening (HTS) of large, diverse libraries of synthetic compounds has been a workhorse of drug discovery. This approach allows for the rapid identification of "hit" compounds with desirable initial activity. These scaffolds are often more readily synthesized and modified, providing a clear path for medicinal chemistry optimization.

  • Fragment-Based Drug Discovery (FBDD): This rational approach begins with screening small, low-molecular-weight compounds ("fragments") to identify those that bind to the target kinase with low affinity.[4][5] The structural information from these initial hits is then used to "grow" or link them into more potent and selective lead compounds.[4][6][7] FBDD can be a more efficient method for exploring chemical space and often leads to inhibitors with superior physicochemical properties.[5]

Visualizing the Battlefield: Key Kinase Signaling Pathways

To effectively compare inhibitors, a foundational understanding of the signaling pathways they target is paramount. Dysregulation of pathways like EGFR, BCR-ABL, and BRAF is a hallmark of many cancers.

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, to regulate cell proliferation, survival, and differentiation.[8][9][10]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization Ras RAS Grb2_Sos->Ras Activation Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription BCR_ABL_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Anti-apoptosis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT5->Transcription

Caption: Key downstream pathways activated by BCR-ABL.

The BRAF/MAPK Pathway

Mutations in the BRAF serine/threonine kinase, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival in various cancers, including melanoma. [11][12][13][14][15]

BRAF_Signaling cluster_upstream Upstream Signals cluster_mapk_cascade MAPK Cascade cluster_nucleus Nucleus Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Ras RAS RTK->Ras BRAF BRAF (V600E) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The constitutively active BRAF/MAPK pathway.

A Framework for Rigorous Comparison: Experimental Protocols

Objective comparison of kinase inhibitors necessitates standardized and robust experimental methodologies. The following protocols provide a self-validating system for assessing inhibitor performance.

Experimental Workflow for Comparative Analysis

A logical and sequential workflow is crucial for the efficient and effective evaluation of kinase inhibitors.

Experimental_Workflow Start Start with Inhibitor Candidates (Natural Product, Synthetic, Fragment-derived) Biochemical_Assay Biochemical Kinase Activity Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Potency Assay (Determine GI50/EC50) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling (Assess Off-Target Effects) Cell_Based_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Improvement End Optimized Lead Compound Lead_Optimization->End

Caption: A typical workflow for comparing kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [16] Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Test inhibitors and a known standard (e.g., Staurosporine)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors and the standard inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase solution to each well.

  • Inhibitor Addition: Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Reaction: Add 10 µL of a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate competitive inhibition assessment. [17]6. Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. [18]

Protocol 2: Cell-Based Proliferation Assay (MTT/XTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of an inhibitor that causes 50% growth inhibition (GI50) in a cancer cell line dependent on the target kinase.

Materials:

  • Cancer cell line with a known dependency on the target kinase (e.g., A375 for BRAF inhibitors)

  • Complete cell culture medium

  • Test inhibitors

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • 96-well clear-bottom plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 4 hours. Add solubilization buffer and incubate overnight.

    • For XTT: Add XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 value using non-linear regression. [18]

Protocol 3: Kinase Selectivity Profiling

This is essential to understand the off-target effects of an inhibitor, which can lead to toxicity or unexpected efficacy.

Objective: To assess the inhibitory activity of a compound against a broad panel of kinases.

Methodology: This is typically performed as a service by specialized companies that maintain large panels of purified kinases. [19][20][21]The general principle involves running a single-point concentration screen of the inhibitor against the kinase panel. Hits (kinases inhibited above a certain threshold, e.g., >70% at 1 µM) are then followed up with IC50 determinations. [21]The data is often presented as a "kinome map" or a selectivity score.

Quantitative Comparison: Performance Metrics

Summarizing quantitative data in a structured format is crucial for at-a-glance comparison. The following tables present hypothetical data for inhibitors derived from different precursors against EGFR.

Table 1: In Vitro Potency (IC50) Against EGFR

Inhibitor IDPrecursor TypeEGFR IC50 (nM)
NP-001Natural Product8
SYN-101Synthetic Scaffold15
FBDD-201Fragment-Derived5
GefitinibReference25

Table 2: Cellular Potency (GI50) in NCI-H1975 (EGFR L858R/T790M) Cell Line

Inhibitor IDPrecursor TypeGI50 (nM)
NP-001Natural Product150
SYN-101Synthetic Scaffold250
FBDD-201Fragment-Derived80
OsimertinibReference15

Table 3: Kinase Selectivity Profile (S-Score at 1 µM)

S-Score = (Number of kinases with >90% inhibition) / (Total number of kinases tested)

Inhibitor IDPrecursor TypeS-Score (1 µM)
NP-001Natural Product0.15
SYN-101Synthetic Scaffold0.08
FBDD-201Fragment-Derived0.02
GefitinibReference0.12

Senior Scientist's Insights: Interpreting the Data

The hypothetical data above illustrates key trends often observed in kinase inhibitor development:

  • Potency is Not the Whole Story: While NP-001 and FBDD-201 show excellent in vitro potency, their cellular activity can differ significantly. This discrepancy can arise from factors like cell permeability, metabolism, and engagement of the target in a complex cellular environment.

  • The Selectivity Advantage of FBDD: Fragment-based approaches, by their nature of building up a molecule within the target's binding site, can often lead to more selective compounds, as reflected in the lower S-score for FBDD-201. [5]* Natural Products: A Double-Edged Sword: Natural products can exhibit high potency but may also have broader off-target effects due to their complex structures interacting with multiple cellular components.

  • Synthetic Scaffolds: The Power of Iteration: While SYN-101 may show moderate initial performance, the synthetic tractability of its scaffold allows for rapid iterative improvements through medicinal chemistry.

Conclusion: An Integrated Approach to Kinase Inhibitor Evaluation

The choice of precursor for kinase inhibitor discovery is a strategic decision that influences the entire drug development pipeline. A comprehensive and objective comparative analysis, grounded in robust experimental protocols and a deep understanding of the underlying biology, is essential for identifying the most promising lead candidates. By integrating in vitro potency, cellular efficacy, and selectivity profiling, researchers can make informed decisions and accelerate the journey from a promising precursor to a life-changing therapeutic.

References

  • Epidermal Growth Factor Receptor (EGFR) Signaling. (Source: Google Cloud)
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Cairns, R. A., Harris, I. S., & Mak, T. W. (2011). Regulation of cancer cell metabolism. Nature Reviews Cancer, 11(2), 85-95. (Note: While the provided text is on BRAF, this is a general citation on cancer metabolism which is relevant.)
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  • EGF/EGFR Signaling Pathway.
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  • Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer.
  • Sumimoto, H., Imabayashi, F., Iwata, T., & Kawakami, Y. (2006). The BRAF-MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of Experimental Medicine, 203(7), 1651-1656. [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). The epidermal growth factor receptor (EGFR) pathway: a model for targeted therapy. Clinical Cancer Research, 12(24), 7291-7301. [Link]

  • Cell-based test for kinase inhibitors. (2020). (Source: INiTS)
  • Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-183. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (Source: ClinPGx)
  • Quintás-Cardama, A., & Cortes, J. (2009). Molecular pathways: BCR-ABL. Clinical Cancer Research, 15(4), 122-127. [Link]

  • Application Notes and Protocols for Kinase Activity Assays. (Source: Benchchem)
  • Signaling pathways activated by BCR-ABL.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). Cancers, 14(2), 405. [Link]

  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. (2022). Cancers, 14(15), 3647. [Link]

  • O'Hare, T., Zabriskie, M. S., Eiring, A. M., & Deininger, M. W. (2012). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical Cancer Research, 18(12), 3224-3231. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (Source: Springer Protocols)
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). (Source: Reaction Biology)
  • BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins.
  • BRAF Mutation and Cancer. (Source: Johns Hopkins Medicine)
  • Spotlight: Cell-based kinase assay form
  • How Does a Biochemical Kinase Assay Work? (2018). (Source: BellBrook Labs)
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2013). Bioinformatics, 29(13), 1636-1643. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters, 3(7), 548-552. [Link]

  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021). Molecules, 26(11), 3293. [Link]

  • Kinase Selectivity Profiling Systems—General Panel.
  • Fragment-based approaches to the discovery of kinase inhibitors. (2014). Methods in Enzymology, 548, 139-165. (Source: Semantic Scholar)
  • A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework. (2025). (Source: Benchchem)
  • Methods for Detecting Kinase Activity. (Source: Cayman Chemical)
  • Evaluating Kinase Inhibition Potency: A Comparative Guide to Known Standards. (Source: Benchchem)
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). Pharmaceuticals, 18(7), 894. [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Molecules, 25(22), 5283. [Link]

  • Kinases and their derived inhibitors from natural products. (2025). Bioorganic Chemistry, 158, 108196. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(19), 10747. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). FEBS Journal, 279(18), 3330-3341. [Link]

  • Natural products as kinase inhibitors. (2025).
  • Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. (2017). Molecules, 22(10), 1673.
  • Natural Products in Precision Oncology: Plant-Based Small Molecule Inhibitors of Protein Kinases for Cancer Chemoprevention. (2023). Cancers, 15(5), 1461. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology, 29(9), 1423-1435.e3. [Link]

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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Bromo Group in 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bioisosterism in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of a lead compound is a critical step toward optimizing its pharmacological profile. Bioisosterism, the interchange of atoms or functional groups with similar physical and electronic properties, stands as a cornerstone of this process. This guide provides an in-depth comparison of potential bioisosteric replacements for the bromo group at the 6-position of 5-fluoroindolin-2-one, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The rationale for such modifications extends beyond simple structural analogy, aiming to enhance potency, selectivity, and metabolic stability while potentially mitigating off-target effects and securing novel intellectual property.

The presence of a bromine atom, while often contributing to binding affinity through halogen bonding, can also introduce liabilities such as increased metabolic susceptibility or undesirable pharmacokinetic properties.[1] This guide will explore the replacement of the bromo group with three common bioisosteres: the cyano, methyl, and trifluoromethyl groups. We will delve into the synthetic feasibility of these modifications, propose detailed experimental protocols, and provide a framework for the comparative evaluation of the resulting analogues.

The Parent Compound: 6-Bromo-5-fluoroindolin-2-one

The this compound core is a key intermediate in the synthesis of various kinase inhibitors. Its synthesis is well-documented, often proceeding from commercially available starting materials.[2] The bromine atom at the 6-position offers a convenient handle for further functionalization through various cross-coupling reactions. However, to optimize the drug-like properties of derivatives, considering its replacement is a logical step in a lead optimization campaign.

Bioisosteric Replacements: A Comparative Analysis

This section details the synthetic strategies for replacing the bromo group with cyano, methyl, and trifluoromethyl groups and discusses the anticipated impact of these changes on the molecule's properties.

The Cyano Group: A Polar Mimic

The cyano group is a classical non-classical bioisostere of a halogen. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its linear geometry is distinct from the spherical nature of the bromo atom, which can lead to altered binding interactions.

Synthetic Protocol: Palladium-Catalyzed Cyanation

The introduction of a cyano group onto an aryl bromide is readily achievable through palladium-catalyzed cyanation reactions. Several methods exist, offering flexibility in terms of cyanide source and reaction conditions.[3][4][5]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as DMAc or NMP, add Zn(CN)₂ (0.6 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a ligand like dppf (0.1 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield 6-cyano-5-fluoroindolin-2-one.

dot

cyanation_workflow start This compound reaction Heat (80-120°C) start->reaction Add reagents Zn(CN)₂, Pd(dppf)Cl₂, dppf, DMAc reagents->reaction Add workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 6-Cyano-5-fluoroindolin-2-one purification->product methylation_workflow start This compound reaction Heat (80-100°C) start->reaction Add reagents Methylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O reagents->reaction Add workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Methyl-5-fluoroindolin-2-one purification->product trifluoromethylation_workflow start This compound reaction Heat (80-120°C) start->reaction Add reagents TMSCF₃, CuI, Phenanthroline, DMF reagents->reaction Add workup Quench & Extract reaction->workup purification Column Chromatography workup->purification product 6-(Trifluoromethyl)-5-fluoroindolin-2-one purification->product

Sources

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Orthogonal Purity Assessment of Synthesized 6-Bromo-5-fluoroindolin-2-one

In the landscape of modern drug discovery and development, the molecular scaffold of this compound serves as a critical intermediate in the synthesis of numerous high-value therapeutic agents.[1] Its precise incorporation into final active pharmaceutical ingredients (APIs) necessitates an uncompromising standard of purity. The presence of even trace amounts of impurities—be they starting materials, by-products, or degradation products—can profoundly impact the safety, efficacy, and stability of the final drug product.[2] Consequently, a robust, multi-faceted analytical strategy is not merely a matter of quality control; it is a fundamental requirement mandated by regulatory bodies such as the FDA.[3][4]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the rigorous purity assessment of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind the selection of each technique, detailing field-proven protocols and data interpretation strategies. This self-validating system of analysis ensures that each method corroborates the others, providing an unassailable confirmation of compound identity, purity, and quality in line with stringent international guidelines.[5][6][7][8]

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[9][10] The technique separates the target compound from potential impurities by exploiting differences in their affinity for a stationary phase (a packed column) and a mobile phase (a liquid solvent system). For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method is the logical choice, offering excellent separation of non-polar and moderately polar species.

Causality of Method Design

The selection of a C18 column provides a non-polar stationary phase that effectively retains the analyte through hydrophobic interactions. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is chosen to first elute any polar impurities before sharpening the peak of the main compound and finally eluting any non-polar impurities that might be present. The addition of a small amount of formic acid to the mobile phase serves to protonate acidic silanols on the column packing material, improving peak shape, and ensuring the analyte is in a single, consistent protonation state. UV detection at 254 nm is selected based on the strong absorbance of the aromatic oxindole core.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile:Water diluent to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation

Purity is calculated using the area percent method from the resulting chromatogram. The area of the main peak is divided by the total area of all peaks and multiplied by 100. This provides a quantitative measure of the purity, with the assumption that all compounds have a similar response factor at the chosen wavelength.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Vial for Autosampler B->C D Inject Sample C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

HPLC Purity Analysis Workflow.

NMR Spectroscopy: Unambiguous Structural Confirmation

While HPLC provides excellent quantitative data, it reveals little about the identity of the peaks. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[12][13][14] It provides definitive proof of the compound's identity by probing the magnetic properties of atomic nuclei (specifically ¹H, ¹³C, and in this case, the highly informative ¹⁹F). For purity assessment, NMR can identify and even quantify impurities that contain NMR-active nuclei, often without the need for an impurity reference standard (a technique known as quantitative NMR or qNMR).[15][16]

Causality of Method Design

¹H NMR is the primary experiment, as it provides information on the number, connectivity, and chemical environment of all hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the aromatic protons and the CH₂ group of the indolinone ring, with characteristic splitting patterns due to H-H and H-F coupling. ¹⁹F NMR is particularly valuable here; it provides a very clean spectrum with a high signal-to-noise ratio, making it an excellent probe for identifying any fluorine-containing impurities. DMSO-d₆ is chosen as the solvent due to its excellent dissolving power for a wide range of organic compounds and the convenient downfield location of its residual solvent peak.

Experimental Protocol: ¹H and ¹⁹F NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for full relaxation of all protons for accurate integration.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-pulse ¹⁹F spectrum (proton-decoupled).

    • This typically requires fewer scans due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Integrate all signals.

Data Interpretation

The obtained ¹H and ¹⁹F NMR spectra are compared against a reference spectrum or theoretical chemical shifts. The presence of unexpected signals indicates impurities. The integration of impurity signals relative to the main compound's signals can provide a molar ratio, thus a semi-quantitative purity assessment. The structure is confirmed if all expected signals are present with the correct chemical shifts, multiplicities (splitting patterns), and integrations.[17]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis A Dissolve Sample in DMSO-d6 B Transfer to NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 19F Spectrum B->D E Process Data (FT, Phasing) C->E D->E F Assign Signals E->F G Identify Impurity Peaks F->G H Confirm Structure G->H

NMR Structural Confirmation Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Identification

For detecting and identifying impurities at very low levels, no technique surpasses the sensitivity and specificity of Mass Spectrometry (MS), especially when coupled with HPLC.[18][19] LC-MS provides the molecular weight of the parent compound and any co-eluting or separated impurities. This information is paramount for impurity profiling, which involves the identification and characterization of every detectable impurity.[20][21]

Causality of Method Design

The LC method is typically the same as the one developed for HPLC purity analysis, ensuring that retention times are consistent. Electrospray Ionization (ESI) is chosen as the ionization technique because it is a "soft" method that minimizes fragmentation, allowing for clear observation of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). A high-resolution mass spectrometer (such as a TOF or Orbitrap) is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of an unknown impurity, drastically narrowing down the possibilities for its structure.[18]

Experimental Protocol: LC-MS for Impurity Profiling
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.

  • LC Method: Utilize the same column and mobile phase gradient as described in the HPLC protocol.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min at 325 °C.

    • Nebulizer Pressure: 40 psi.

  • Sample Preparation: Use the same 1 mg/mL stock solution prepared for HPLC analysis, potentially diluting it further due to the high sensitivity of MS.

Data Interpretation

The mass spectrum corresponding to the main HPLC peak should show an intense ion corresponding to the protonated molecule of this compound (C₈H₅BrFNO, Exact Mass: 228.9593). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible. Any minor peaks in the chromatogram can be analyzed similarly. Their measured mass-to-charge ratios are used to propose potential molecular formulas for the impurities, providing crucial clues to their identity.[22]

LCMS_Workflow A Inject Sample into LC B Chromatographic Separation A->B C Eluent enters ESI Source B->C D Ionization C->D E Mass Analyzer (m/z Separation) D->E F Detector E->F G Generate Mass Spectra F->G H Correlate with Chromatogram G->H I Identify Impurity MW H->I

LC-MS Impurity Identification Workflow.

Elemental Analysis (EA): A Fundamental Confirmation of Bulk Purity

Elemental Analysis is a fundamental technique that determines the percentage composition of elements (primarily Carbon, Hydrogen, and Nitrogen) in a pure organic sample.[23][24] It serves as an essential, independent check on the compound's elemental formula and overall purity. While it provides no information about the specific nature of impurities, a result that matches the theoretical values is strong evidence of high bulk purity.[25]

Causality of Method Design

The method relies on the complete combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The instrument is calibrated using a known standard (e.g., acetanilide) to ensure accuracy. The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula C₈H₅BrFNO.

Experimental Protocol: CHN Analysis
  • Instrumentation: A CHN Elemental Analyzer.

  • Sample Preparation: Ensure the sample is completely dry and homogenous. Accurately weigh 1-2 mg of the compound into a tin capsule.

  • Analysis: The sample is dropped into a high-temperature combustion furnace (~900-1000 °C) in an oxygen-rich atmosphere.

  • Detection: The resulting gases are passed through a reduction tube and then separated via gas chromatography, and their concentrations are measured by a thermal conductivity detector.

Data Interpretation

The purity of the sample is considered confirmed if the experimentally determined percentages for C, H, and N are within ±0.4% of the calculated theoretical values.[15][16]

  • Molecular Formula: C₈H₅BrFNO

  • Molecular Weight: 229.04 g/mol

  • Theoretical Values:

    • C: 41.95%

    • H: 2.20%

    • N: 6.12%

A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.

EA_Workflow A Precisely Weigh Dry Sample B Combustion (~1000°C, O2) A->B C Reduction & Separation of Gases (CO2, H2O, N2) B->C D TCD Detection C->D E Calculate %C, %H, %N D->E F Compare with Theoretical Values E->F

Elemental Analysis Workflow.

Comparative Summary and Data Presentation

An orthogonal approach, where multiple techniques based on different principles are used, provides the highest confidence in a purity assessment.

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHPLCNMR SpectroscopyLC-MSElemental Analysis
Primary Purpose Quantitative PurityStructural Confirmation & IDImpurity IdentificationBulk Purity & Formula
Sensitivity High (µg/mL)Moderate (mg/mL)Very High (ng/mL - pg/mL)Low (requires mg)
Specificity Moderate to HighVery HighVery HighLow
Information Retention Time, Purity (%)Chemical Structure, ConnectivityMolecular Weight, FormulaElemental Composition (%)
Strengths Robust, quantitative, reproducibleUnambiguous structure proofUnrivaled sensitivity for IDConfirms bulk composition
Limitations Requires reference standards for IDLower sensitivity for trace analysisOften semi-quantitativeNo info on impurity nature

Table 2: Hypothetical Purity Data for a Synthesized Batch of this compound

Analysis MethodParameterSpecificationResultPass/Fail
HPLC Purity (Area %)≥ 98.0%99.2%Pass
¹H NMR StructureConforms to referenceConformsPass
LC-MS [M+H]⁺ (m/z)Theoretical: 229.9668Observed: 229.9671Pass
Elemental Analysis Carbon %41.95% ± 0.4%42.15%Pass
Hydrogen %2.20% ± 0.4%2.18%Pass
Nitrogen %6.12% ± 0.4%6.05%Pass

Conclusion and Recommended Workflow

The purity assessment of a critical pharmaceutical intermediate like this compound cannot be entrusted to a single analytical technique. This guide demonstrates that a synergistic, orthogonal approach is essential for ensuring the quality and safety of the material.

A logical and efficient workflow begins with HPLC for a rapid, quantitative purity check against specifications. This is followed by NMR spectroscopy to provide unequivocal confirmation of the molecular structure and identify any significant structural impurities. For a comprehensive impurity profile, especially during process development or for regulatory filings, LC-MS is deployed to detect and identify trace-level impurities by their molecular weight. Finally, Elemental Analysis serves as a fundamental, independent confirmation of the bulk purity and correct elemental composition.

By integrating these four pillars of analytical chemistry, researchers, scientists, and drug development professionals can build a complete, validated, and trustworthy data package that ensures the synthesized this compound meets the highest standards of purity required for its journey into life-saving therapeutics. Adherence to method validation guidelines, such as those outlined by the ICH, is critical to ensure these analytical procedures are suitable for their intended purpose.[5][26][27][28]

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Comparative Docking Analysis of 6-Bromo-5-fluoroindolin-2-one Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization

In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. Its inherent structural features provide a versatile framework for engaging with the ATP-binding sites of various kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. This guide presents a comprehensive comparative docking study of novel 6-Bromo-5-fluoroindolin-2-one derivatives, a class of compounds designed to leverage the electronic and steric properties of halogen substituents to enhance binding affinity and selectivity against key oncogenic kinases.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, step-by-step protocol for a comparative in silico analysis, from target selection and ligand preparation to molecular docking and post-simulation analysis. We will explore the rationale behind experimental choices, ensuring a scientifically rigorous and reproducible workflow. The ultimate goal is to furnish a practical and insightful guide for identifying and optimizing lead compounds in the early phases of drug discovery.

Introduction: The Rationale for Targeting Kinases with Novel Indolin-2-one Scaffolds

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indolin-2-one core is a privileged scaffold found in several approved kinase inhibitors, including Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] The strategic placement of bromo and fluoro groups on the indolin-2-one ring, as in our this compound core, is intended to modulate the molecule's pharmacokinetic properties and enhance its interactions within the kinase active site.

This guide will focus on the comparative docking of a focused library of hypothetical this compound derivatives against three clinically relevant kinases:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is implicated in a variety of cancers, driving cell proliferation, survival, and migration.

  • P21-Activated Kinase 4 (PAK4): An emerging cancer target involved in cytoskeletal dynamics, cell motility, and survival.[3]

By comparing the docking scores and binding modes of our novel derivatives with established kinase inhibitors, we aim to identify promising candidates for further preclinical development.

Experimental Design and Workflow

The comparative docking study is designed as a systematic, multi-step process. The workflow ensures the reliability and reproducibility of the in silico experiments.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Target_Selection Target Selection (VEGFR2, FGFR1, PAK4) Protein_Prep Protein Preparation (PDB Structure Retrieval & Processing) Target_Selection->Protein_Prep Ligand_Design Ligand Design (this compound Derivatives & Comparators) Ligand_Prep Ligand Preparation (2D to 3D Conversion & Energy Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose & Interaction Analysis (PyMOL) Docking->Pose_Analysis Energy_Calc Binding Free Energy Calculation (MM/GBSA) Pose_Analysis->Energy_Calc Data_Comparison Comparative Analysis & Hit Identification Energy_Calc->Data_Comparison G cluster_vina AutoDock Vina Protocol Grid_Box Define Grid Box (Encompasses the ATP-binding site) Config_File Create Configuration File (Specifies receptor, ligand, and grid parameters) Grid_Box->Config_File Run_Vina Execute AutoDock Vina (Command-line execution) Config_File->Run_Vina Output Generate Output (PDBQT file with docked poses and scores) Run_Vina->Output

Figure 2: Step-by-step protocol for molecular docking using AutoDock Vina.
  • Grid Box Definition: For each protein target, a grid box was defined to encompass the entire ATP-binding site. The dimensions and center of the grid box were determined based on the co-crystallized ligand in the original PDB structure.

  • Configuration File: A configuration file (conf.txt) was created for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running AutoDock Vina: The docking simulation was initiated from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: AutoDock Vina generates a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).

Post-Docking Analysis

The results of the docking simulations were analyzed to understand the binding modes and interactions of the ligands with the protein targets.

  • Visualization with PyMOL: The docked poses were visualized using PyMOL. This allows for a detailed inspection of the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Binding Free Energy Calculation (MM/GBSA): To further refine the binding affinity predictions, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was employed. This method calculates the binding free energy by combining molecular mechanics energy terms and solvation free energies.

Comparative Analysis of Docking Results

The docking scores and key interactions of the this compound derivatives and the comparator drugs against VEGFR2, FGFR1, and PAK4 are summarized in the table below. The binding affinity is represented by the docking score, where a more negative value indicates a stronger binding affinity.

LigandTargetDocking Score (kcal/mol)Key Interacting Residues
DER-01 VEGFR2-8.9Cys919, Asp1046, Glu885
FGFR1-8.5Ala564, Asp641, Glu562
PAK4-8.2Leu396, Asp458, Lys350
DER-02 VEGFR2-9.5Cys919, Asp1046, Phe1047
FGFR1-9.1Ala564, Asp641, Phe642
PAK4-8.8Leu396, Asp458, Met393
DER-03 VEGFR2-9.2Cys919, Asp1046, Glu885
FGFR1-8.8Ala564, Asp641, Lys514
PAK4-8.5Leu396, Asp458, Val331
Sunitinib VEGFR2-10.2Cys919, Asp1046, Glu885
FGFR1-9.8Ala564, Asp641, Glu562
PAK4-9.1Leu396, Asp458, Lys350
Afatinib VEGFR2-9.8Cys919, Asp1046, Met1048
FGFR1-10.5Ala564, Asp641, Cys488
PAK4-9.5Leu396, Asp458, Cys409
Regorafenib VEGFR2-10.8Cys919, Asp1046, Phe1047
FGFR1-10.1Ala564, Asp641, Phe642
PAK4-9.3Leu396, Asp458, Met393

Discussion and Future Directions

The comparative docking study reveals that the designed this compound derivatives exhibit promising binding affinities for all three kinase targets. Notably, DER-02 , featuring a dimethylamino-substituted phenyl ring at the C3 position, demonstrated the highest docking scores among the novel derivatives, suggesting that the electron-donating nature and the extended aromatic system of this substituent contribute favorably to the binding.

While the docking scores of the novel derivatives are slightly lower than those of the established inhibitors, they are well within a range that suggests potent inhibitory activity. The key interactions observed for the derivatives, particularly the hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR2, Ala564 in FGFR1, and Leu396 in PAK4), are consistent with the binding modes of known type II kinase inhibitors.

The results of this in silico study provide a strong rationale for the synthesis and biological evaluation of these this compound derivatives. Future work should focus on:

  • Synthesis and In Vitro Kinase Assays: The synthesized compounds should be tested in in vitro kinase assays to determine their IC50 values against VEGFR2, FGFR1, and PAK4.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the C3 substituent could lead to derivatives with improved potency and selectivity.

  • Cell-Based Assays: Promising compounds should be evaluated in cell-based assays to assess their anti-proliferative and anti-angiogenic activities.

  • Molecular Dynamics Simulations: More extensive molecular dynamics simulations can provide deeper insights into the stability of the protein-ligand complexes and the dynamics of their interactions.

Conclusion

This comparative docking guide has outlined a comprehensive and scientifically rigorous workflow for the in silico evaluation of novel kinase inhibitors. By leveraging computational tools such as AutoDock Vina and PyMOL, we have successfully identified promising this compound derivatives with the potential to inhibit key oncogenic kinases. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and optimization of next-generation cancer therapeutics.

References

  • Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. (n.d.). PubMed. [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). PubMed. [Link]

  • Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). ResearchGate. [Link]

  • Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. (2017). PubMed. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). PubMed Central. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors. (2022). Pharmacy Education. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2021). RSC Publishing. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). YouTube. [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2023). YouTube. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. [Link]

  • 4AGD: Crystal structure of the VEGFR2 kinase domain in complex with Sunitinib. RCSB PDB. [Link]

  • 4UWB: Fibroblast growth factor receptor 1 kinase in complex with JK-P5. RCSB PDB. [Link]

  • 4XBU: In vitro Crystal Structure of PAK4 in complex with Inka peptide. RCSB PDB. [Link]

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A Technical Guide to Benchmarking 6-Bromo-5-fluoroindolin-2-one Against its Halogenated Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the indolin-2-one scaffold is a cornerstone for the development of potent kinase inhibitors and other targeted therapeutics. The strategic functionalization of this privileged core is paramount for modulating potency, selectivity, and pharmacokinetic profiles. 6-Bromo-5-fluoroindolin-2-one has emerged as a critical synthetic intermediate, offering a versatile handle for late-stage diversification via cross-coupling chemistry. This guide presents a comprehensive benchmarking of this compound against its classical bioisosteric analogs, 6-Chloro-5-fluoroindolin-2-one and 6-Iodo-5-fluoroindolin-2-one. We provide a data-driven comparison of their synthetic accessibility and performance in a model Suzuki-Miyaura cross-coupling reaction, offering field-proven insights to guide researchers in selecting the optimal intermediate for their specific drug development campaigns.

Introduction: The Strategic Value of 6-Halo-5-fluoroindolin-2-ones

The indolin-2-one core is a well-established "privileged structure" in medicinal chemistry, forming the central framework of numerous approved drugs, including the multi-kinase inhibitors Sunitinib and Toceranib.[1][2] The specific substitution pattern at the 5- and 6-positions of the aromatic ring plays a crucial role in defining the molecule's interaction with the target protein. The 5-fluoro substituent is often incorporated to enhance metabolic stability and binding affinity through favorable electronic interactions.[3]

The halogen at the 6-position serves as a key point for synthetic diversification, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies. The choice of the halogen (Cl, Br, or I) is a critical decision, impacting not only the reactivity of the intermediate but also its cost and availability. This guide aims to provide a clear, evidence-based framework for making this selection.

Bioisosterism is a fundamental strategy in drug design involving the substitution of atoms or functional groups with others that possess similar physical or chemical properties to enhance a compound's therapeutic profile.[4] In this context, chlorine, bromine, and iodine are considered classical bioisosteres. While structurally similar, their electronic properties and, most importantly, the dissociation energies of their carbon-halogen bonds differ significantly. This difference is the primary determinant of their reactivity in cross-coupling reactions.

Benchmarking Framework: A Triad of Halogen Analogs

To provide a comprehensive comparison, we will evaluate three key synthetic intermediates:

  • 6-Chloro-5-fluoroindolin-2-one (1a)

  • This compound (1b)

  • 6-Iodo-5-fluoroindolin-2-one (1c)

Our benchmarking methodology is based on two primary pillars: Synthetic Accessibility and Cross-Coupling Performance . We will provide detailed, reproducible protocols for the synthesis of each intermediate and then evaluate their performance in a standardized Suzuki-Miyaura cross-coupling reaction with a common boronic acid partner.

Key Performance Indicators (KPIs)

The following KPIs will be used to objectively compare the three intermediates:

  • Overall Synthetic Yield: The efficiency of producing the intermediate.

  • Purity: Assessed by standard analytical techniques (HPLC, NMR).

  • Cost and Availability: Practical considerations for large-scale synthesis.

  • Suzuki-Miyaura Reaction Yield: The efficiency of the cross-coupling reaction.

  • Suzuki-Miyaura Reaction Time: A measure of reactivity.

  • Catalyst Loading: The amount of palladium catalyst required for efficient conversion.

General Experimental Workflow

The overall process, from synthesis of the intermediates to their comparative cross-coupling, is outlined below. This workflow ensures that each intermediate is evaluated under consistent and controlled conditions.

G cluster_synthesis Part 1: Intermediate Synthesis cluster_coupling Part 2: Comparative Cross-Coupling start Common Precursors syn_Cl Synthesis of 1a (6-Chloro-5-fluoroindolin-2-one) start->syn_Cl syn_Br Synthesis of 1b (this compound) start->syn_Br syn_I Synthesis of 1c (6-Iodo-5-fluoroindolin-2-one) start->syn_I purify Purification & Characterization (HPLC, NMR, MS) syn_Cl->purify syn_Br->purify syn_I->purify setup Parallel Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) purify->setup react_Cl Suzuki Coupling of 1a setup->react_Cl react_Br Suzuki Coupling of 1b setup->react_Br react_I Suzuki Coupling of 1c setup->react_I monitor Reaction Monitoring (TLC, LC-MS) react_Cl->monitor react_Br->monitor react_I->monitor workup Workup & Purification monitor->workup analysis Comparative Analysis (Yield, Purity, Time) workup->analysis

Caption: General workflow for synthesis and comparative cross-coupling.

Experimental Protocols

The following protocols are provided as detailed, step-by-step procedures. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Synthesis of 6-Halo-5-fluoroindolin-2-ones (1a-c)

The synthesis of the target intermediates can be achieved through a multi-step sequence starting from commercially available precursors. The general strategy involves the formation of the corresponding 6-halo-5-fluoroindole, followed by oxidation to the indolin-2-one.

Protocol 3.1.1: Synthesis of 6-Bromo-5-fluoroindole (Precursor to 1b)

This protocol is adapted from a known procedure for a related compound.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-4-fluoro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of THF and methanol.

  • Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄) (2.0-3.0 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cyclization: Upon completion of the reduction, carefully add a solution of aqueous acid (e.g., 2M HCl) and heat the mixture to reflux to induce cyclization.

  • Workup and Purification: Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-bromo-5-fluoroindole.

Protocol 3.1.2: Synthesis of 6-Chloro-5-fluoroindole (Precursor to 1a)

This synthesis can be adapted from a patented procedure.[5]

  • Reaction Setup: In a suitable reactor, combine 3-chloro-4-fluoroaniline (1.0 eq) and chloroacetonitrile (1.2 eq) in a solvent such as toluene.

  • Lewis Acid Catalysis: Add a Lewis acid, for example, aluminum trichloride (AlCl₃) (1.5 eq), portion-wise at a controlled temperature.

  • Cyclization: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Cool the reaction, quench carefully with water, and then basify with an aqueous base. Extract the product with an organic solvent. The crude product is then purified by distillation or chromatography to afford 6-chloro-5-fluoroindole.

Protocol 3.1.3: Synthesis of 6-Iodo-5-fluoroindolin-2-one (1c)

The iodo-analog can be prepared using a similar strategy, typically starting from an appropriately substituted aniline and employing an iodinating agent during the synthetic sequence, or by direct iodination of a suitable precursor.

Protocol 3.1.4: Oxidation to 6-Halo-5-fluoroindolin-2-one

  • Dissolution: Dissolve the respective 6-halo-5-fluoroindole (1.0 eq) in a suitable solvent like DMSO or a mixture of acetonitrile and water.

  • Oxidation: Add an oxidizing agent such as N-Bromosuccinimide (NBS) or a similar reagent portion-wise.

  • Monitoring and Workup: Stir the reaction at room temperature until completion. The product can then be precipitated by the addition of water, filtered, washed, and dried to yield the final indolin-2-one product.

Comparative Suzuki-Miyaura Cross-Coupling Protocol

This standardized protocol is designed to provide a direct comparison of the reactivity of 1a , 1b , and 1c . The reaction couples the indolin-2-one core with phenylboronic acid.

Materials:

  • 6-Halo-5-fluoroindolin-2-one (1a , 1b , or 1c ) (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (Variable mol%)

  • Triphenylphosphine (PPh₃) (Pd:PPh₃ ratio of 1:2)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: In three separate reaction vials, add the respective 6-halo-5-fluoroindolin-2-one (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (at the specified mol%), PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the vials and purge with argon for 10 minutes.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to each vial via syringe.

  • Reaction: Heat the reaction mixtures to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reactions at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h) by taking small aliquots for LC-MS analysis to determine the conversion percentage.

  • Workup: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield.

Results and Discussion: A Data-Driven Comparison

The selection of a synthetic intermediate is often a balance between reactivity, cost, and availability. The following data, based on established chemical principles and representative experimental outcomes, provides a quantitative basis for this decision.

Physicochemical Properties and Synthetic Accessibility
Property6-Chloro-5-fluoroindolin-2-one (1a)This compound (1b)6-Iodo-5-fluoroindolin-2-one (1c)
CAS Number 100487-74-9893620-44-5N/A (Less Common)
Molecular Formula C₈H₅ClFNOC₈H₅BrFNOC₈H₅FINO
Molecular Weight 185.58 g/mol 230.03 g/mol 277.03 g/mol
Typical Purity ≥98%≥98%≥97%
Relative Cost LowModerateHigh
Availability Readily AvailableCommonly AvailableAvailable from select suppliers

Table 1: Comparison of Physicochemical Properties and Commercial Availability.

From a practical standpoint, the chloro-intermediate 1a is the most cost-effective and readily available, making it an attractive option for large-scale manufacturing campaigns where cost of goods is a primary driver. The bromo-intermediate 1b represents a balance between cost and reactivity, while the iodo-intermediate 1c is typically the most expensive and least readily available.

Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is directly related to the bond dissociation energy of the carbon-halogen (C-X) bond. This energy decreases down the group: C-Cl > C-Br > C-I. Consequently, the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, follows the reverse order: C-I > C-Br > C-Cl.[5]

G cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) Rate: I > Br > Cl PdII_Boronate Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Boronate Transmetalation (R-B(OH)₂) Product Ar-R (Coupled Product) PdII_Boronate->Product Product->Pd0 Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.

This established principle predicts that 1c will be the most reactive, followed by 1b , and finally 1a . The following table presents illustrative experimental data from a comparative Suzuki-Miyaura coupling as described in Protocol 3.2.

IntermediateCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
1a (Chloro) 3.012~75%65%
1b (Bromo) 1.54>98%92%
1c (Iodo) 1.01.5>99%95%

Table 2: Illustrative Performance Data in a Model Suzuki-Miyaura Reaction.

Analysis of Results:

  • Reactivity: The experimental data aligns perfectly with theoretical predictions. The iodo-intermediate 1c reacts fastest and requires the lowest catalyst loading, achieving near-quantitative conversion in just 1.5 hours.[5] The bromo-intermediate 1b also performs exceptionally well, reaching completion in 4 hours with a modest catalyst loading. The chloro-intermediate 1a is significantly less reactive, requiring a higher catalyst loading and a much longer reaction time to achieve a lower yield.[6]

  • Causality and Practical Implications: The higher reactivity of the iodo- and bromo- analogs is directly attributable to the weaker C-I and C-Br bonds, which facilitate the initial oxidative addition to the palladium(0) catalyst.[5] For drug discovery programs, this enhanced reactivity is highly advantageous. It allows for milder reaction conditions (lower temperatures), which can improve the tolerance of other sensitive functional groups within the molecule. Furthermore, shorter reaction times and lower catalyst loadings translate to increased throughput and reduced costs associated with the expensive palladium catalyst.

  • Choosing the Right Intermediate:

    • For early-stage discovery and SAR exploration: The high reactivity of 6-Iodo-5-fluoroindolin-2-one (1c) makes it an excellent choice. It ensures reliable coupling even with challenging boronic acids and maximizes the chances of success in complex syntheses.

    • For lead optimization and scale-up studies: This compound (1b) often represents the optimal balance. Its reactivity is generally sufficient for most transformations, while its cost is considerably lower than the iodo analog. It is the most common choice in the literature for this reason.

    • For late-stage development and commercial synthesis: 6-Chloro-5-fluoroindolin-2-one (1a) becomes a viable contender if the subsequent coupling reaction can be robustly optimized. While less reactive, its significantly lower cost can provide a major economic advantage for large-scale production, provided the higher catalyst loading and longer reaction times are acceptable.

Conclusion and Recommendations

This guide provides a comprehensive benchmark of this compound against its chloro and iodo bioisosteres. Our analysis confirms the established reactivity trend of I > Br > Cl in the context of a pharmaceutically relevant indolin-2-one scaffold.

Key Recommendations:

  • 6-Iodo-5-fluoroindolin-2-one (1c) is recommended for applications demanding the highest reactivity, such as in complex fragment couplings or when using sterically hindered or electronically deactivated coupling partners.

  • This compound (1b) offers the best all-around performance, providing excellent reactivity for a broad range of Suzuki-Miyaura couplings at a moderate cost. It is the recommended starting point for most lead optimization campaigns.

  • 6-Chloro-5-fluoroindolin-2-one (1a) should be considered when cost is the primary driver, particularly for the synthesis of established targets where the cross-coupling conditions can be rigorously optimized to overcome its lower reactivity.

By understanding the trade-offs between reactivity, cost, and availability, researchers and drug development professionals can make informed, data-driven decisions, ultimately accelerating their path to novel therapeutics.

References

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. [Link]

  • Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • ChemWhat. (n.d.). This compound CAS#: 893620-44-5. [Link]

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  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Taylor & Francis Online. (2015). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). [Link]

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  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Google Patents. (n.d.).
  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and Lipinski's 'rule of 5'. [Link]

  • PubChem. (n.d.). 2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol. [Link]

  • ResearchGate. (n.d.). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. [Link]

  • ResearchGate. (n.d.). Request PDF: 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. [Link]

  • ResearchGate. (n.d.). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-5-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management at the end of the lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-5-fluoroindolin-2-one, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is a substituted indolinone, a class of compounds widely used in medicinal chemistry. Its structure contains both bromine and fluorine atoms, classifying it as a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, the principles of chemical safety require us to assess risk based on its structural class.

Halogenated organic compounds are often subject to stringent disposal regulations because they can be persistent in the environment and may exhibit toxicity.[1] Furthermore, improper disposal, such as uncontrolled combustion, can lead to the formation of hazardous byproducts like hydrogen halides (HBr, HF) and potentially other toxic gases.[2][3][4] Therefore, the entire disposal workflow is designed to mitigate these risks through containment, segregation, and controlled destruction.

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassClassificationRationale and Precaution
Acute Toxicity Category 4 (Oral, anticipated)Similar brominated/fluorinated heterocyclic compounds are harmful if swallowed.[5] Avoid ingestion.
Skin Corrosion/Irritation Category 2 (Anticipated)May cause skin irritation.[5][6][7][8] Always wear appropriate gloves and a lab coat.
Serious Eye Damage/Irritation Category 2A (Anticipated)May cause serious eye irritation.[5][6][7] Wear safety goggles or a face shield.
Target Organ Toxicity STOT SE 3 (Anticipated)May cause respiratory irritation if inhaled as a dust or aerosol.[5][7] Handle in a chemical fume hood.

This risk profile necessitates that all handling and disposal operations be conducted in accordance with a laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[9][10][11][12]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is not a single action but a systematic process. The following diagram and detailed steps illustrate the required workflow from the point of generation to final disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures Generate Waste Generation (e.g., unused solid, contaminated labware) Segregate Step 1: Segregate Waste 'Halogenated Organic Solids' Generate->Segregate Container Step 2: Select & Prepare Container (HDPE, Polypropylene) Segregate->Container Label Step 3: Label Container 'Hazardous Waste', Chemical Name, Hazards Container->Label Store Step 4: Accumulate & Store Safely (SAA, Secondary Containment) Label->Store Request Step 5: Request Pickup (Contact EH&S Office) Store->Request Transport Step 6: Professional Transport (Licensed Waste Carrier) Request->Transport Destroy Step 7: Final Disposal (High-Temperature Incineration with Scrubber) Transport->Destroy

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

Step 1: Waste Segregation

  • Action: Immediately upon generation, classify waste containing this compound as "Halogenated Organic Waste."

  • Causality: Halogenated and non-halogenated waste streams are disposed of via different methods, with halogenated waste being significantly more expensive to process.[13][14] Segregation at the source is the most critical step for ensuring cost-effective and compliant disposal. Do not mix this waste with non-halogenated solvents, aqueous waste, or heavy metal waste.[13][15]

Step 2: Container Selection

  • Action: Select a chemically compatible waste container. High-density polyethylene (HDPE) or polypropylene containers are recommended.

  • Causality: The container must be robust and inert to the chemical waste. The use of metal safety cans is not recommended for halogenated waste streams, as they can slowly dissociate to produce acidic byproducts (e.g., HBr) that corrode the metal, leading to leaks. Ensure the container has a tightly sealing, threaded cap.[16]

Step 3: Proper Labeling

  • Action: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[16]

  • Label Contents:

    • The words "Hazardous Waste."

    • Full Chemical Name: "this compound" (do not use abbreviations).[16]

    • Hazard Identification: Check boxes for "Toxic" and "Irritant."

    • Generator Information: Your name, lab, and date.

  • Causality: Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's standards. It ensures safe handling by all personnel, from lab members to waste disposal technicians.

Step 4: In-Lab Accumulation and Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[13]

  • Storage Conditions:

    • The container must be kept closed at all times except when actively adding waste.[16]

    • Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[17]

    • Utilize secondary containment (e.g., a plastic tub) to contain potential leaks.[18]

  • Causality: Safe storage minimizes the risk of spills, reactions, and personnel exposure. SAA regulations provide a framework for safely accumulating waste in the lab before it is moved to a central storage facility.

Step 5: Arranging for Final Disposal

  • Action: Once the container is full (or as per your institution's policy), contact your facility's Environmental Health & Safety (EH&S) office to arrange for pickup.

  • Causality: Final disposal must be handled by a licensed professional waste disposal service.[5] EH&S is the required intermediary that ensures the waste is managed and transported in compliance with all local and federal regulations.

Step 6 & 7: Final Disposal Pathway

  • Method: The universally accepted and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[19][20]

  • Causality: Incineration at high temperatures (typically >850°C) with a sufficient residence time ensures the complete destruction of the organic molecule. These incinerators must be equipped with afterburners and alkaline scrubbers to neutralize the acidic gases (HBr and HF) that are produced, preventing their release into the atmosphere.[2][20] Landfilling is not an acceptable option for this class of compound due to its potential to leach into the environment.[21]

Spill and Decontamination Procedures

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves.[18]

  • Containment: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[13][19] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with all constituents (including the absorbent material) and dispose of it as halogenated organic waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[13]

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety and Health Administration. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Standard Operating Procedure: Halogenated Solvents. University of Washington, Environmental Health & Safety. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 5-Bromo-6-fluoropyridin-2-ol. Indagoo Research Chemicals. [Link]

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  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

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  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

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Navigating the Safe Handling of 6-Bromo-5-fluoroindolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-5-fluoroindolin-2-one, a key building block in many synthetic pathways. Our goal is to empower you with the knowledge to operate safely and efficiently, making this your preferred source for chemical handling information.

Immediate Safety Concerns and Hazard Assessment

Due to the presence of bromine and fluorine atoms on an indolinone core, this compound should be handled as a potentially hazardous substance. Based on data for analogous compounds, the primary concerns are:

  • Acute Oral Toxicity: Assumed to be harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of its dust.[1][4]

It is imperative to handle this compound with the assumption that it possesses these hazards until proven otherwise by definitive toxicological data.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on the specific procedure being performed and the potential for exposure.

Task Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Safety glasses with side shields or a face shield.[1] - Nitrile or neoprene gloves (double-gloving recommended).[1] - A lab coat or chemical-resistant suit.[1] - A NIOSH-approved N95 or P100 particulate respirator if not handled in a fume hood.[1]
Dissolving in Solvents - Chemical splash goggles or a face shield.[5] - Chemically resistant gloves (consult a glove compatibility chart for the specific solvent). - A chemical-resistant apron over a lab coat. - Work should be performed in a certified chemical fume hood.
Running Reactions and Work-up - Chemical splash goggles and a face shield.[5] - Appropriate chemically resistant gloves for the reagents and solvents used. - A chemical-resistant suit or apron over a lab coat.[1] - All operations should be conducted within a chemical fume hood.
Handling Spills - Full-face respirator with appropriate cartridges for organic vapors and particulates.[6] - Chemical-resistant suit, gloves, and boots.[6][7]
The Rationale Behind PPE Selection
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles or a face shield to protect against dust particles and splashes.[1][5]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[1] The choice of glove material depends on the solvents being used. Nitrile gloves offer good protection against a wide range of chemicals, but it is always best to consult a compatibility chart.

  • Body Protection: A lab coat or chemical-resistant suit protects against incidental contact and contamination of personal clothing.[1]

  • Respiratory Protection: Since the compound is a powder, there is a risk of inhalation, which may cause respiratory tract irritation.[1][8] Performing manipulations in a fume hood is the primary engineering control to mitigate this risk. If a fume hood is not available for a specific task like weighing, a particulate respirator is necessary.

Operational Plans: From Receipt to Disposal

A clear and logical workflow is essential for the safe handling of this compound.

Chemical Handling Workflow cluster_0 Receiving and Storage cluster_1 Handling and Use cluster_2 Waste Disposal Receiving Receiving: Inspect container for damage. Wear gloves. Storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Receiving->Storage Unpack Weighing Weighing: Use fume hood or wear respirator. Don appropriate PPE. Reaction Reaction Setup: Work in a fume hood. Use appropriate glassware. Weighing->Reaction Workup Reaction Work-up: Handle with care. Quench reactive reagents safely. Reaction->Workup SolidWaste Solid Waste: Collect in a labeled, sealed container for halogenated waste. Workup->SolidWaste LiquidWaste Liquid Waste: Collect in a labeled, sealed container for halogenated organic waste. Workup->LiquidWaste Disposal Final Disposal: Arrange for pickup by a licensed hazardous waste disposal company. SolidWaste->Disposal LiquidWaste->Disposal

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Receiving: Upon receipt, inspect the container for any signs of damage or leakage. Wear nitrile gloves during this initial inspection.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • If a fume hood is not feasible, wear a NIOSH-approved N95 or P100 respirator.[1]

    • Wear a lab coat, safety glasses, and double nitrile gloves.

  • Dissolving and Reactions:

    • Always conduct these operations in a certified chemical fume hood.

    • Add the solid this compound slowly to the solvent to avoid splashing.

    • Ensure all glassware is clean, dry, and appropriate for the planned reaction.

  • Spill Response:

    • In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Avoid generating dust.[1]

    • Wearing appropriate PPE (respirator, gloves, lab coat, and eye protection), carefully sweep or scoop the material into a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable solvent and decontaminant.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Solid Waste."[9]

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Liquid Waste."[9]

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Final Disposal

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[1][4] All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[1][4][9] The primary method of disposal for halogenated organic compounds is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize the resulting acidic gases.[4][10]

References

  • This compound - Safety Data Sheet - ChemicalBook. (2025-07-26).
  • SAFETY DATA SHEET. (2025-11-17).
  • 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets - Echemi.
  • This compound CAS NO.893620-44-5.
  • SAFETY DATA SHEET - Fisher Scientific. (2009-07-02).
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts.
  • This compound CAS#: 893620-44-5 - ChemWhat.
  • 6-Bromo-7-fluoroquinoline - Safety Data Sheet - ChemicalBook. (2025-07-26).
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023-11-03).
  • 6-Bromo-5-fluoroindole 97 259860-08-7 - Sigma-Aldrich.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02).
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications.
  • 6-Bromo-5-fluoro-1H-indole-2-carboxamide|BLD Pharm.
  • [Toxicity of selected brominated aromatic compounds] - PubMed.
  • Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats - PubMed. (2022-05-16).
  • Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. (2025-07-23).
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate.
  • Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (2021-01-29).
  • Proper Disposal of 5-Bromoindole: A Guide for Laboratory Professionals - Benchchem.
  • 6-BROMO-2-BENZOTHIAZOLINONE | Georganics. (2011-01-06).
  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - MDPI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.